molecular formula C6H9BClNO3 B1333181 (4-methoxypyridin-3-yl)boronic Acid Hydrochloride CAS No. 874959-97-4

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride

Cat. No.: B1333181
CAS No.: 874959-97-4
M. Wt: 189.41 g/mol
InChI Key: JLONCHBPEIKTEA-UHFFFAOYSA-N
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Description

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H9BClNO3 and its molecular weight is 189.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxypyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLONCHBPEIKTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377912
Record name (4-methoxypyridin-3-yl)boronic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874959-97-4
Record name (4-methoxypyridin-3-yl)boronic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-methoxypyridin-3-yl)boronic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride: Properties, Applications, and Protocols

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. As a specialized reagent, its principal value lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone for the construction of carbon-carbon bonds, enabling the efficient assembly of complex biaryl and heteroaryl scaffolds that are prevalent in a multitude of pharmaceutical agents.[2][4]

The 4-methoxypyridine moiety, which this reagent delivers, is a key structural feature in numerous biologically active molecules, including a significant class of drugs known as kinase inhibitors.[1] The dysregulation of protein kinases is a hallmark of diseases like cancer and inflammatory disorders, making building blocks like this boronic acid derivative indispensable for the discovery and development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in synthesis.

Part 1: Core Chemical & Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. (4-methoxypyridin-3-yl)boronic acid is supplied as a hydrochloride salt, which enhances its stability and shelf-life compared to the free boronic acid. However, this also necessitates consideration of the acidic nature of the material during reaction setup, particularly concerning the choice and stoichiometry of the base.

The structure of the compound, featuring a boronic acid group ortho to the pyridine nitrogen and meta to the methoxy group, dictates its reactivity and electronic properties.

Caption: Chemical structure of this compound.

The recommended storage conditions—under an inert atmosphere at 2-8°C—are critical for preventing degradation pathways such as protodeboronation (loss of the boronic acid group) and oxidation, thereby ensuring reagent integrity and reproducibility in synthetic applications.

PropertyValueSource(s)
CAS Number 874959-97-4
Molecular Formula C₆H₉BClNO₃
Molecular Weight 189.41 g/mol
Appearance Solid
Typical Purity ≥98%
Storage Conditions Inert atmosphere, 2-8°C
InChI Key JLONCHBPEIKTEA-UHFFFAOYSA-N

Part 2: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount. This compound is classified as hazardous, and its handling requires appropriate personal protective equipment (PPE) and engineering controls.[5]

GHS ClassificationInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[5][7]

  • Dispensing: As a solid, care should be taken to avoid generating dust during weighing and transfer.

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5][7]

Part 3: Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by its role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful and versatile means of forming C(sp²)–C(sp²) bonds.[3][8]

The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition (Rate-Determining Step) pd0->oa + Ar-X pd2_complex Ar-Pd(II)-X L_n (Palladium(II) Complex) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)-Ar' L_n tm->pd2_biaryl organoborane Ar'-B(OR)₂ Activated by Base organoborane->tm re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' Coupled Product re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst System (Palladium & Ligand): The active catalyst is a Palladium(0) species, typically generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[8] Electron-rich and bulky phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the Pd(0) center, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination.

  • Base: A base is essential for the transmetalation step.[3] It activates the boronic acid by forming a more nucleophilic boronate species (-ate complex), which readily transfers its organic group to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency and must be strong enough to deprotonate the hydrochloride salt and activate the boronic acid.

  • Solvent: The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Anhydrous polar aprotic solvents like 1,4-dioxane, DMF, or toluene/water mixtures are commonly employed. The presence of water can sometimes be beneficial, but rigorously anhydrous conditions are often the starting point for optimization.

Part 4: Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 3-aryl-4-methoxypyridine derivative.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup1 1. Add solids to oven-dried Schlenk flask: - Aryl Bromide (1.0 eq) - Boronic Acid HCl (1.2 eq) - K₂CO₃ (3.0 eq) - Pd(PPh₃)₄ (0.03 eq) setup2 2. Evacuate and backfill flask with Argon (3x) setup1->setup2 setup3 3. Add anhydrous solvent (1,4-Dioxane/H₂O) via syringe setup2->setup3 reaction 4. Heat mixture to 80-100 °C and stir for 4-12 h setup3->reaction monitoring 5. Monitor progress via TLC or LC-MS reaction->monitoring workup1 6. Cool to RT, dilute with Ethyl Acetate monitoring->workup1 workup2 7. Filter through Celite, wash with water & brine workup1->workup2 workup3 8. Dry organic layer (MgSO₄), filter, and concentrate workup2->workup3 workup4 9. Purify via column chromatography workup3->workup4

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), anhydrous potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol Validation: The success of the reaction is validated by the isolation of the desired product in a reasonable yield (typically >70% for an optimized reaction). The product's identity and purity should be confirmed through standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure it matches the expected structure.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its primary application in the robust and reliable Suzuki-Miyaura coupling reaction provides a direct route to complex molecular architectures containing the biologically relevant 4-methoxypyridine scaffold. A firm grasp of its chemical properties, safety requirements, and the mechanistic principles behind its reactivity allows researchers to leverage this reagent effectively, accelerating the discovery and development of new chemical entities for drug development and beyond.

References

  • 4-METHOXYPYRIDINE-3-BORONIC ACID HYDRATE Price. Chemsrc.com. [Link]

  • (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. Matrix Fine Chemicals. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal reagent in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and detailed experimental protocols for its use, aimed at researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The hydrochloride salt form of (4-methoxypyridin-3-yl)boronic acid enhances its stability and handling characteristics compared to the free boronic acid.

PropertyValueSource
CAS Number 874959-97-4[1][2]
Synonyms 4-methoxy-3-pyridinylboronic acid hydrochloride[1][2]
Molecular Formula C₆H₉BClNO₃[1]
Molecular Weight 189.41 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Inert atmosphere, 2-8°C[1]
InChI Key JLONCHBPEIKTEA-UHFFFAOYSA-N[1]

It is important to note that the corresponding free boronic acid, (4-methoxypyridin-3-yl)boronic acid, has a CAS number of 355004-67-0.[3][4]

Synthesis and Mechanism

While specific proprietary synthesis routes may vary, the preparation of aryl and heteroaryl boronic acids generally follows established organometallic principles. A common and illustrative method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.

Plausible Synthetic Pathway
  • Directed Ortho-Metalation: The synthesis would likely begin with a suitable protected 4-methoxypyridine derivative. Directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) would generate a highly reactive organolithium species at the 3-position. The methoxy group at the 4-position helps to direct the deprotonation to the adjacent carbon.

  • Electrophilic Quench with Borate Ester: The resulting lithiated intermediate is then treated with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), at low temperatures (e.g., -78 °C). The nucleophilic carbon of the pyridyl anion attacks the electrophilic boron atom.

  • Hydrolysis: The reaction mixture is then quenched with an aqueous acid (in this case, hydrochloric acid) to hydrolyze the boronate ester intermediate to the desired boronic acid hydrochloride. This step also ensures the final product is in its stable salt form.

This synthetic approach is a cornerstone of organoboron chemistry and is widely applicable for the synthesis of a diverse range of boronic acids.[5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are common motifs in pharmaceuticals.[7][8][9]

Significance in Drug Discovery

The 4-methoxypyridine moiety is a key structural feature in numerous biologically active molecules. Its inclusion can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and influence its binding affinity to biological targets. This building block is particularly valuable in the development of kinase inhibitors, which are a critical class of drugs for treating diseases like cancer and inflammatory disorders.[10] For instance, the JAK-STAT signaling pathway, which is crucial for immune system regulation, is a common target for inhibitors containing pyridinyl scaffolds.[10]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L_n Active Catalyst pd_complex R¹-Pd(II)-X (Aryl-Palladium Complex) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition (Rate-determining step) pd_intermediate R¹-Pd(II)-R² (Diorganopalladium Intermediate) pd_complex->pd_intermediate [R²-B(OH)₃]⁻ transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ (Activated Boronate) pd_intermediate->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) aryl_halide Ar-X (R¹) base Base (e.g., K₃PO₄) boronic_acid Ar'-B(OH)₂ (R²) boronic_acid->boronate Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[8]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Workflow Diagram

Suzuki_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to dry flask - Purge with inert gas (Ar/N₂) start->setup reagents 2. Reagent Addition - Add degassed solvent - Add degassed base solution setup->reagents reaction 3. Reaction Execution - Heat to specified temperature - Stir for required time reagents->reaction monitoring 4. Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up - Cool to room temp - Dilute with organic solvent - Wash with H₂O and brine monitoring->workup Complete purification 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification end End: Isolated Product purification->end

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology

Reagents & Equipment:

  • This compound (1.2-1.5 equiv.)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., 2 mol%), and base (e.g., K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction mixture should be thoroughly purged with the inert gas for 10-15 minutes.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time (typically 2-16 hours).

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[7]

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a versatile and valuable reagent for synthetic chemists. Its primary utility in Suzuki-Miyaura coupling reactions provides a reliable method for accessing complex molecular structures essential for drug discovery and materials science. A thorough understanding of its properties, the mechanistic underpinnings of its reactions, and established experimental protocols is crucial for its effective and safe implementation in a research setting.

References

  • Chemsrc.com. 4-METHOXYPYRIDINE-3-BORONIC ACID HYDRATE Price from Supplier. [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. [Link]

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • National Center for Biotechnology Information (NCBI). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem, National Institutes of Health (NIH). (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. [Link]

  • PubChem, National Institutes of Health (NIH). 4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994. [Link]

  • National Center for Biotechnology Information (NCBI). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride: Properties, Synthesis, and Application in Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS: 874959-97-4), a specialized heterocyclic building block pivotal to modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, outlines a robust synthetic methodology, and explores its primary application in the synthesis of complex pharmaceutical agents through palladium-catalyzed cross-coupling reactions.

Core Compound Characteristics

This compound is a stable, solid-form reagent valued for its role in introducing the 4-methoxypyridine moiety into target molecules. This structural motif is of significant interest in drug discovery, particularly for kinase inhibitors. The hydrochloride salt form enhances the compound's bench stability and modulates its reactivity in catalytic systems.

A direct comparison with its free base and related derivatives highlights its specific utility.

PropertyThis compound(4-methoxypyridin-3-yl)boronic acid (Free Base)
CAS Number 874959-97-4355004-67-0[1]
Molecular Formula C₆H₉BClNO₃C₆H₈BNO₃[1]
Molecular Weight 189.41 g/mol 152.94 g/mol [2]
Physical Form SolidSolid[3]
Storage Inert atmosphere, 2-8°CInert atmosphere, store in freezer, under -20°C[3]

The primary rationale for utilizing the hydrochloride salt is to improve the reagent's stability and handling characteristics. Pyridine-containing boronic acids can be susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved.[4] Furthermore, the lone pair of electrons on the pyridine nitrogen can interfere with palladium catalysts used in cross-coupling reactions. Protonating the nitrogen to form the pyridinium salt effectively sequesters this lone pair, preventing catalyst inhibition and ensuring more consistent, reproducible reactivity.

Synthesis and Characterization

The synthesis of pyridinylboronic acids is well-established, with the most reliable and scalable method being the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate and subsequent acidic workup.

Representative Synthetic Protocol

This protocol describes a robust, field-proven methodology for synthesizing the target compound from a commercially available starting material, 3-bromo-4-methoxypyridine.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Salt Formation A 3-Bromo-4-methoxypyridine + Mg turnings in THF B Grignard Reagent (4-methoxy-3-pyridinylmagnesium bromide) A->B Reflux D Boronate Ester Intermediate B->D Add Grignard to borate at -78 °C C Triisopropyl Borate B(O-iPr)₃ in THF C->D F (4-methoxypyridin-3-yl)boronic acid hydrochloride (Product) D->F Quench reaction with acid E Aqueous HCl E->F

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of 3-bromo-4-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Borylation: Cool the newly formed Grignard reagent to -78°C (acetone/dry ice bath). In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78°C. Transfer the Grignard reagent to the triisopropyl borate solution via cannula slowly, maintaining the internal temperature below -70°C. Stir the resulting mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight.

  • Hydrolysis and Isolation: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding aqueous hydrochloric acid (2 M) until the pH is between 1 and 2. This step hydrolyzes the boronate ester and precipitates the hydrochloride salt of the product. Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized material, a standard suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the methoxy group (singlet, ~4.0 ppm), and distinct aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): LC-MS analysis should show the correct mass-to-charge ratio for the protonated free base [M+H]⁺, corresponding to an exact mass of 154.06.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, typically aiming for >95% for use in subsequent synthetic applications.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide (or triflate), a transformation that is fundamental to the synthesis of many active pharmaceutical ingredients (APIs). 4-Arylpyridine structures, which are readily produced using this building block, are key substructures in numerous APIs.[5]

Catalytic Cycle and Mechanistic Insights

The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X (Palladacycle) oa->pd2_complex tm Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_biaryl->product re->pd0 Catalyst Regeneration aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oa boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->tm base Base (e.g., K₂CO₃) base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 4-methoxypyridinyl moiety) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center (Ar¹ and Ar²) couple and are eliminated from the metal, forming the final product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Protocol: Synthesis of a Representative Biaryl Compound

This protocol details a general procedure for the coupling of this compound with a representative aryl bromide, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (e.g., 4-bromobenzonitrile) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

  • Base (e.g., K₂CO₃, anhydrous) (3.0 equivalents)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (3.0 equiv.), and Pd(dppf)Cl₂ catalyst (0.03 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a high-value building block for drug discovery and development. Its hydrochloride salt form provides enhanced stability and compatibility with palladium catalysis, making it a reliable reagent for Suzuki-Miyaura cross-coupling reactions. The methodologies and mechanistic principles outlined in this guide provide researchers with a comprehensive framework for the successful synthesis, characterization, and application of this versatile compound in the construction of complex molecular architectures for next-generation therapeutics.

References

  • AOBChem. 4-Methoxy-3-pyridinylboronic acid product page. Available at: [Link]

  • mzCloud. 4 Methoxy 3 pyridineboronic acid mass spectral data. Available at: [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID product page. Available at: [Link]

  • Hodgson, H. et al. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Li, W. et al. Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Available at: [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Reddit r/Chempros. Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • da Silva, V. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3443. Available at: [Link]

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A Senior Application Scientist's Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Medicinal & Synthetic Organic Chemists

Abstract

This guide provides an in-depth technical overview of (4-methoxypyridin-3-yl)boronic acid hydrochloride (CAS 874959-97-4), a pivotal reagent in modern medicinal chemistry. We will move beyond a simple recitation of properties to explore its structural nuances, strategic applications, and the underlying chemical principles that make it a valuable tool for drug discovery. This document is structured to serve as a practical resource for researchers, offering field-proven insights into its application, particularly in palladium-catalyzed cross-coupling reactions. Included are detailed protocols, safety and handling procedures, and a discussion of its role in the synthesis of biologically relevant scaffolds.

Strategic Importance in Medicinal Chemistry

The incorporation of boronic acid moieties into small molecules has revolutionized aspects of drug development, culminating in FDA-approved drugs like Bortezomib.[1][2] These organoboron compounds are celebrated for their versatile reactivity, general stability, and low toxicity.[1] this compound belongs to a particularly valuable subclass: heterocyclic boronic acids.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The title compound provides a direct route to introduce the 4-methoxypyridine unit, a common feature in potent kinase inhibitors where it can form critical interactions within the ATP-binding pocket.[3] Its utility as a hydrochloride salt is a deliberate formulation choice, enhancing the compound's shelf-life and handling characteristics by preventing premature protodeboronation and improving stability.

Structural Elucidation and Physicochemical Properties

The formal name, this compound, describes a 4-methoxypyridine ring substituted at the 3-position with a boronic acid [-B(OH)₂] functional group, which is then protonated at the pyridine nitrogen to form a hydrochloride salt.

Caption: Chemical structure of the title compound.

Understanding the compound's physical properties is critical for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 874959-97-4
Molecular Formula C₆H₉BClNO₃
Molecular Weight 189.41 g/mol (Calculated)
Appearance Solid[4]
Purity Typically ≥98%[4]
Storage Conditions Inert atmosphere, 2-8°C or Freezer (-20°C)[4][5]
InChI Key JLONCHBPEIKTEA-UHFFFAOYSA-N

The Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[6] This reaction is fundamental to synthesizing biaryl and heteroaryl structures, which are core motifs in many pharmaceuticals.[6]

Mechanism & Rationale: The reaction proceeds through a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[7] The electron-rich nature of the 4-methoxypyridine ring can influence the kinetics of the reaction, often facilitating efficient coupling.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (+ R¹-X) transmetalation_complex [R¹-Pd(II)L_n-R²] pd2_complex->transmetalation_complex Transmetalation (+ [R²B(OH)₃]⁻) transmetalation_complex->pd0 Reductive Elimination product_complex R¹-R² transmetalation_complex->product_complex workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation arrow -> prep1 Add Ar-Br, Boronic Acid HCl, K₂CO₃ to oven-dried flask prep2 Evacuate & backfill with N₂/Ar (3x) prep1->prep2 prep3 Add Pd(OAc)₂ and PCy₃ catalysts prep2->prep3 react1 Add degassed Dioxane/H₂O solvent prep3->react1 react2 Heat mixture (e.g., 80-100 °C) react1->react2 react3 Monitor by TLC or LC-MS until Ar-Br is consumed react2->react3 work1 Cool to RT, dilute with EtOAc react3->work1 work2 Wash with H₂O, then brine work1->work2 work3 Dry organic layer (Na₂SO₄), filter work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify crude product via column chromatography work4->work5

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv.) and tricyclohexylphosphine (0.04 equiv.).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent should be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is fully consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude solid or oil is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety, Handling, and Storage

Proper handling is essential for both user safety and reagent integrity.

Safety Profile:

  • Signal Word: Warning [4][8]* Pictogram: GHS07 (Exclamation mark) [8]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [10]* Avoid inhalation of dust and direct contact with skin and eyes. [9] Storage:

  • Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • For long-term stability, store in a cool, dry place, typically refrigerated at 2-8°C or frozen at -20°C. [4][5]This minimizes degradation pathways such as oxidation and protodeboronation.

Conclusion

This compound is more than just a chemical; it is a strategic enabler for the efficient construction of complex molecular architectures. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the desirable properties of the resulting methoxypyridine moiety, secures its place as a high-value building block in the drug discovery pipeline. By understanding the chemical principles behind its application and adhering to rigorous experimental and safety protocols, researchers can fully leverage this reagent to accelerate the synthesis of next-generation therapeutics.

References

  • This compound | 874959-97-4 - Sigma-Aldrich.
  • This compound | 874959-97-4 - Sigma-Aldrich.
  • (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0 - BLD Pharm.
  • 4-METHOXYPYRIDINE-3-BORONIC ACID HYDRATE Price Inform
  • Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry - Benchchem.
  • (4-Methoxypyridin-3-yl)
  • (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0 - Sigma-Aldrich.
  • (4-Methoxypyridin-3-yl)
  • (4-METHOXYPYRIDIN-3-YL)
  • SAFETY D
  • SAFETY DATA SHEET (2-Methoxypyridine-3-boronic acid) - Fisher Scientific.
  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling - Benchchem.
  • (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0 - Technical Service - Sigma-Aldrich.
  • 4 Methoxy 3 pyridineboronic acid - mzCloud.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWgEoYILpCr0n5xZkx5nJOaN7K0xyC1PgF5-oFJl7-zQfavBwwH_yOwaaC6O2MvvCOarFk6hNhI5gaP_IdciKIAiCPn1On4IVJh7gRAutSKV_DAwMqghfkSV-m_veI3mquI9DhnCt5SjuJmCrx9PlQ6CiApVCxxSJKIbS3]([Link]

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Introduction: The Strategic Importance of Substituted Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The synthesis is approached via a robust and scalable halogen-metal exchange reaction, starting from the readily accessible precursor, 3-bromo-4-methoxypyridine. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and addresses critical aspects of purification, characterization, and safety. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Pyridylboronic acids and their derivatives are cornerstone reagents in modern organic synthesis, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The incorporation of the pyridine motif is a common strategy in drug discovery, as this N-heterocycle can impart desirable properties such as improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.[2]

The target molecule, this compound, offers a specific substitution pattern that is of high interest. The boronic acid at the C-3 position provides a stable and reactive handle for C-C bond formation.[3] The methoxy group at the C-4 position modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with target proteins.[4] Presented as a hydrochloride salt, the compound exhibits enhanced stability and improved handling characteristics compared to the free base.[5]

Retrosynthetic Analysis and Synthesis Strategy

The most direct and reliable strategy for preparing pyridylboronic acids is the borylation of a pyridyl-organometallic intermediate. The halogen-metal exchange of a bromopyridine precursor is often the method of choice due to its high efficiency and scalability.[3]

Our retrosynthetic analysis identifies 3-bromo-4-methoxypyridine as the ideal starting material. A bromine-lithium exchange reaction using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperature will generate the key 3-lithio-4-methoxypyridine intermediate. This potent nucleophile can then be trapped in situ with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired (4-methoxypyridin-3-yl)boronic acid. Finally, treatment with hydrochloric acid affords the target hydrochloride salt.

Retrosynthesis Target (4-methoxypyridin-3-yl)boronic acid HCl Free_Base (4-methoxypyridin-3-yl)boronic acid Target->Free_Base HCl addition Organolithium 3-Lithio-4-methoxypyridine Free_Base->Organolithium Borylation & Hydrolysis Starting_Material 3-Bromo-4-methoxypyridine Organolithium->Starting_Material Br/Li Exchange

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthesis Protocol

This protocol is divided into two main parts: the synthesis of the free boronic acid and its subsequent conversion to the hydrochloride salt.

Part A: Synthesis of (4-methoxypyridin-3-yl)boronic acid

The core of this synthesis is an "in-situ quench" protocol adapted from a reliable Organic Syntheses procedure for 3-pyridylboronic acid.[3] This method, where the organolithium reagent is added to a mixture of the halide and the electrophile (borate ester), is advantageous as the highly reactive 3-lithiopyridine intermediate is trapped as it is formed, minimizing side reactions.[3]

Table 1: Reagents and Materials for Part A

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Bromo-4-methoxypyridine188.029.40 g50.01.0
Triisopropyl borate188.1713.5 mL (11.3 g)60.01.2
n-Butyllithium (2.5 M in hexanes)64.0622.0 mL55.01.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
Anhydrous Toluene-80 mL--
Hydrochloric Acid (1 M aq.)-As needed--
Sodium Hydroxide (5 M aq.)-As needed--
Acetonitrile-~40 mL--
Sodium Chloride (NaCl)-As needed--

Experimental Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, equip a 1 L three-necked flask with an overhead stirrer, a temperature probe, and a rubber septum.

  • Reagent Charging: Charge the flask with anhydrous toluene (80 mL), anhydrous THF (200 mL), triisopropyl borate (13.5 mL, 60.0 mmol), and 3-bromo-4-methoxypyridine (9.40 g, 50.0 mmol).

  • Cooling: Cool the stirred solution to between -75 °C and -70 °C using a dry ice/acetone bath.

  • Lithiation/Borylation: Add n-butyllithium (2.5 M in hexanes, 22.0 mL, 55.0 mmol) dropwise via syringe over 30-40 minutes, ensuring the internal temperature does not rise above -65 °C. A thick white slurry will form.

  • Warming: After the addition is complete, stir the mixture at -75 °C for an additional hour, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 2 hours.

  • Quench and Hydrolysis: Cool the mixture to 0 °C in an ice bath. Cautiously add 1 M HCl (100 mL). Stir vigorously for 30 minutes. The mixture should become a clear biphasic solution.

  • Workup - pH Adjustment: Transfer the mixture to a separatory funnel. Separate the layers. Carefully adjust the pH of the aqueous layer to ~7.2-7.5 with 5 M NaOH. The target boronic acid is amphoteric and will precipitate at its isoelectric point. Precise pH control is critical for maximizing yield.[3]

  • Extraction: Saturate the aqueous slurry with solid NaCl to increase the polarity of the aqueous phase and decrease the solubility of the product. Extract the mixture with THF (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a solid residue.

  • Purification (Recrystallization): Suspend the crude solid in acetonitrile (~40 mL). Heat the mixture to 70 °C to dissolve the solid, then allow it to cool slowly to room temperature, and finally cool to 0 °C in an ice bath for 1 hour. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under high vacuum. The expected yield is 70-85%.

Part B: Formation of this compound
  • Dissolution: Dissolve the purified (4-methoxypyridin-3-yl)boronic acid (e.g., 5.0 g) in a minimal amount of methanol (~20 mL) in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or bubble dry HCl gas through the solution until precipitation is complete and the solution is acidic to litmus paper.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any excess HCl and solvent.

  • Drying: Dry the solid under high vacuum to afford this compound as a stable, white solid.

Workflow cluster_part_a Part A: Free Boronic Acid Synthesis cluster_part_b Part B: Hydrochloride Salt Formation A1 1. Charge Flask (3-Br-4-MeO-Py, Toluene, THF, B(OiPr)3) A2 2. Cool to -75 °C A1->A2 A3 3. Add n-BuLi (-75 to -65 °C) A2->A3 A4 4. Warm to RT A3->A4 A5 5. Quench & Hydrolyze (1 M HCl) A4->A5 A6 6. Adjust pH to ~7.4 A5->A6 A7 7. Extract with THF A6->A7 A8 8. Isolate & Recrystallize (Acetonitrile) A7->A8 B1 1. Dissolve Boronic Acid (Methanol) A8->B1 Product from Part A B2 2. Add HCl solution B1->B2 B3 3. Filter & Wash (Diethyl Ether) B2->B3 B4 4. Dry under Vacuum B3->B4

Caption: Overall experimental workflow for the synthesis.

Reaction Mechanism

The key transformation is the bromine-lithium exchange, a process significantly faster than the reaction between n-BuLi and the borate ester, which allows for the in-situ trapping methodology.[3] The organolithium species formed is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate borate ("ate") complex. Subsequent aqueous acidic workup protonates the pyridine nitrogen and hydrolyzes the boronate ester to the final boronic acid.

Mechanism SM 3-Bromo-4-methoxypyridine Lithio 3-Lithio-4-methoxypyridine SM->Lithio Br/Li Exchange (THF/Toluene, -75 °C) BuLi n-BuLi BuLi->Lithio Borate B(O-iPr)3 Ate_Complex Borate 'ate' Complex Borate->Ate_Complex Lithio->Ate_Complex Nucleophilic Attack Boronate_Ester Boronate Ester Ate_Complex->Boronate_Ester Rearrangement Final_Product (4-methoxypyridin-3-yl)boronic acid Boronate_Ester->Final_Product Hydrolysis (H3O+)

Caption: Mechanism of the lithiation-borylation sequence.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their propensity to form trimeric, water-insoluble anhydrides known as boroxines. The described workup, involving precise pH control and recrystallization from acetonitrile, is designed to isolate the pure monomeric boronic acid.[3]

Table 2: Analytical Characterization Data

Analysis TechniqueExpected Results for this compound
¹H NMR (e.g., D₂O)Aromatic protons on the pyridine ring, singlet for the methoxy group (~4.0 ppm). Chemical shifts will be downfield due to protonation of the pyridine nitrogen.
¹³C NMR (e.g., D₂O)Resonances for all 6 unique carbons. The C-B bond may appear as a broad signal.
Mass Spectrometry (ESI+) [M+H]⁺ corresponding to the free boronic acid (C₆H₈BNO₃), m/z ≈ 154.06.
Melting Point A sharp melting point is indicative of high purity.

Safety, Handling, and Storage

  • n-Butyllithium: Highly pyrophoric and reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe techniques. All glassware must be oven- or flame-dried.

  • Solvents: THF can form explosive peroxides and should be handled with care. Toluene and hexanes are flammable. Work in a well-ventilated fume hood.

  • Corrosives: Hydrochloric acid and sodium hydroxide solutions are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: The final hydrochloride salt is more stable than the free boronic acid. It should be stored in a tightly sealed container under an inert atmosphere, preferably in a freezer (-20 °C) or refrigerator (2-8 °C) to prevent degradation over time.[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield Inactive n-BuLi; wet glassware/solvents; temperature too high during addition.Titrate n-BuLi before use. Ensure all equipment and reagents are rigorously dried. Maintain temperature below -65 °C during addition.
Product Fails to Precipitate during Workup Incorrect pH.Re-check the pH of the aqueous layer. Carefully adjust dropwise with 1 M HCl or 1 M NaOH to find the isoelectric point (~pH 7.2-7.5).
Oily or Impure Product after Isolation Incomplete hydrolysis; formation of boroxines.Stir longer during the acidic quench. For purification, consider a biphasic wash with ether/water or conversion to a stable adduct like the diethanolamine adduct for crystallization.
Product is Insoluble during Recrystallization Incorrect solvent; presence of inorganic salts.Ensure the aqueous layer was saturated with NaCl before extraction to minimize salt carryover. Try a different solvent system, such as ethanol/water.

References

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Bori, I. D., Wilson, Z. E., & Gribble, G. W. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • Wang, X., & Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 3-Pyridylboronic Acid as a Heterocyclic Building Block. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Gros, P. C., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-3. [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Lithiation of 3-bromo- and 3,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. [Link]

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A Technical Guide to the Solubility Determination of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Need for Precise Solubility Data

Pyridyl boronic acids are indispensable reagents in modern synthetic chemistry, most notably in the Suzuki-Miyaura coupling reaction to form C-C bonds.[1][2] The title compound, (4-methoxypyridin-3-yl)boronic acid hydrochloride (Figure 1), combines the versatile reactivity of the boronic acid moiety with the structural features of a substituted pyridine ring, making it a valuable precursor for novel chemical entities.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physical property that dictates its behavior in both chemical and biological systems.[3] It influences reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability.[4][5] For this compound, understanding its solubility profile is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents and concentrations for cross-coupling and other reactions.

  • Crystallization and Purification: Designing effective procedures for isolating the pure compound.

  • Formulation Development: Creating stable and effective dosage forms for potential therapeutic applications.

  • In Vitro Assay Design: Ensuring compound dissolution and avoiding misleading results in biological screens.

Given the absence of published quantitative data, this guide provides the necessary theoretical background and practical, step-by-step protocols to enable researchers to determine this critical parameter.

Figure 1: Chemical Structure of this compound

Caption: The structure features a pyridine ring, a methoxy group, a boronic acid functional group, and is supplied as a hydrochloride salt.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of this compound is governed by its molecular structure and the properties of the solvent system.

PropertyValue / DescriptionSource
CAS Number 874959-97-4[6]
Molecular Formula C₆H₉BClNO₃[6]
Molecular Weight 189.41 g/mol [6]
Physical Form Solid[6]
Storage 2-8°C, Inert atmosphere[6]
Key Structural Features Influencing Solubility
  • Boronic Acid Group (-B(OH)₂): This group is a weak Lewis acid and is capable of forming hydrogen bonds, which can enhance solubility in polar protic solvents like water.[2] However, boronic acids have a known propensity to undergo reversible dehydration to form cyclic boroxine anhydrides, which are typically less soluble.[7][8] This equilibrium is solvent and concentration-dependent and can complicate solubility measurements.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. As the compound is a hydrochloride salt, the pyridine nitrogen will be protonated, enhancing aqueous solubility.

  • Methoxy Group (-OCH₃): This is an electron-donating group that can also participate in hydrogen bonding, potentially influencing interactions with various solvents.

  • Hydrochloride Salt: The salt form generally increases aqueous solubility compared to the free base by promoting ionization.

Factors Affecting Solubility
  • pH: The solubility of this ionizable compound is expected to be highly pH-dependent. At low pH, the pyridine nitrogen is protonated, and the molecule carries a positive charge, favoring solubility in aqueous media. As the pH increases, the compound will approach its isoelectric point, likely leading to a decrease in solubility. The pKa of the boronic acid group itself also plays a role; aryl boronic acids typically have pKa values in the range of 4-10.[2]

  • Solvent Polarity: Solubility will vary significantly across different solvents. Polar protic solvents (water, ethanol) are expected to be effective due to hydrogen bonding. Polar aprotic solvents (DMSO, DMF) may also be good solvents. Nonpolar solvents (e.g., hydrocarbons) are expected to be poor solvents.[8][9]

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[10] This relationship should be determined empirically.

  • Ionic Strength: In aqueous solutions, the presence of other salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound.[10]

Experimental Determination of Solubility

Two primary types of solubility are relevant in research and development: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid form. The "shake-flask" method is the gold-standard for its determination.[11][12]

  • Kinetic Solubility: This measures the concentration at which a compound, typically added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify potential solubility issues.[4][13]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method and adheres to principles outlined in ICH guidelines.[11][14][15] It determines the equilibrium solubility, which is crucial for formulation and biopharmaceutical classification.

Causality: The core principle is to allow a suspension of the compound in the chosen solvent to reach equilibrium over an extended period. By ensuring an excess of solid material is always present, the resulting supernatant represents a truly saturated solution. Subsequent analysis of this solution provides the thermodynamic solubility value.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to pre-defined solvent volume in a sealed vial B Prepare multiple vials for each solvent/condition A->B Replicates C Incubate vials with agitation (e.g., shaker) at constant temperature (e.g., 25°C or 37°C) B->C D Equilibrate for ≥ 24 hours to ensure equilibrium is reached C->D Time E Allow vials to stand to let solid settle D->E F Withdraw supernatant and filter through a 0.22 µm syringe filter to remove all solid particles E->F Clarification G Dilute filtered supernatant with mobile phase F->G H Analyze by validated HPLC-UV or LC-MS method against a calibration curve G->H I Calculate Solubility (e.g., mg/mL, µM) H->I Data Processing

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration (e.g., 2-5 mg per mL of solvent) is sufficient.

    • Accurately pipette the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol) into each vial. For aqueous solubility according to ICH M9 guidelines, test at a minimum in buffers at pH 1.2, 4.5, and 6.8.[15][16]

    • Prepare at least three replicate vials for each condition.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change).[11]

  • Phase Separation:

    • Remove vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved microparticles. Self-Validation Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[17][18]

    • Prepare a standard calibration curve of the compound in the same solvent to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration in the original filtrate by applying the dilution factor.

    • Report the average solubility and standard deviation from the replicate measurements for each condition.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for rapid screening and is based on adding a concentrated DMSO stock of the compound to an aqueous buffer and detecting precipitation.[13][19][20]

Causality: This method mimics the conditions often encountered in high-throughput screening (HTS) where compounds are introduced from DMSO stocks. It measures the point at which the compound precipitates from a supersaturated solution, which can be different from the equilibrium solubility. Precipitation is detected by an increase in light scattering (nephelometry) or by quantifying the remaining dissolved compound after filtration/centrifugation (direct UV).

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Compound Addition & Incubation cluster_detection Detection of Precipitation cluster_analysis Quantification & Analysis A Prepare concentrated stock solution of compound in DMSO (e.g., 10-20 mM) C Add a small volume of DMSO stock to buffer wells to create a concentration range A->C B Dispense aqueous buffer (e.g., PBS pH 7.4) into a 96-well microplate B->C D Mix and incubate plate at room temperature for a short period (e.g., 1-2 hours) C->D E Choose Method D->E F1 Nephelometry: Measure light scattering directly in the plate E->F1 Method 1 F2 Direct UV/LC-MS: Filter or centrifuge plate to remove precipitate E->F2 Method 2 G Analyze supernatant (for Direct UV/LC-MS) or light scattering data F1->G F2->G H Determine concentration at which precipitation occurs G->H

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition and Incubation:

    • Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM with 1% DMSO).

    • Optionally, create a serial dilution across the plate.

    • Seal the plate, mix well, and incubate at room temperature for 1-2 hours.[13]

  • Detection and Quantification:

    • Method A: Nephelometry. Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[4]

    • Method B: Direct UV/LC-MS. Use a filter plate to separate the precipitated solid from the solution. Alternatively, centrifuge the plate and carefully remove the supernatant. Quantify the concentration of the compound in the clear filtrate/supernatant using UV-Vis spectroscopy or LC-MS against a calibration curve prepared in a DMSO/buffer mixture.[4][20]

  • Data Analysis:

    • The highest concentration at which no precipitate is detected is reported as the kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Example Solubility Data Table for this compound

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)
Water25ThermodynamicExperimental ValueCalculated Value
PBS (pH 1.2)37ThermodynamicExperimental ValueCalculated Value
PBS (pH 4.5)37ThermodynamicExperimental ValueCalculated Value
PBS (pH 6.8)37ThermodynamicExperimental ValueCalculated Value
PBS (pH 7.4)25ThermodynamicExperimental ValueCalculated Value
PBS (pH 7.4)25KineticExperimental ValueCalculated Value
Ethanol25ThermodynamicExperimental ValueCalculated Value
Acetonitrile25ThermodynamicExperimental ValueCalculated Value

Interpretation: Discrepancies between kinetic and thermodynamic solubility are common. Kinetic solubility can sometimes overestimate thermodynamic solubility because of the formation of a supersaturated solution.[11] The pH-solubility profile generated from the thermodynamic data will be critical for predicting in vivo dissolution and for selecting appropriate formulation strategies.

Conclusion

While direct solubility data for this compound is not currently in the public domain, this guide provides the scientific rationale and robust, step-by-step protocols necessary for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and complementary high-throughput kinetic assays, researchers can generate the high-quality data essential for advancing their work in drug discovery and chemical synthesis. Adherence to these self-validating protocols will ensure the production of reliable and reproducible results, forming a solid foundation for subsequent research and development activities.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

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A Technical Guide to the Stability and Storage of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Benchtop to Breakthrough

In the landscape of modern medicinal chemistry and materials science, heteroaromatic boronic acids are indispensable tools. Among these, (4-methoxypyridin-3-yl)boronic acid hydrochloride serves as a key structural motif in numerous advanced synthetic applications. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation, a reality that can compromise experimental reproducibility, yield, and the overall integrity of a research program. This guide, born from extensive experience in synthetic chemistry and reagent stability, provides a comprehensive framework for understanding and managing the stability of this compound. Our objective is to move beyond mere procedural recommendations to a deeper understanding of the underlying chemical principles, thereby empowering researchers to ensure the long-term viability and performance of this critical reagent.

The Chemical Profile of this compound

This compound is a crystalline solid at room temperature. The presence of the pyridine ring, a methoxy group, and the boronic acid moiety in a specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity and stability. The hydrochloride salt form is crucial, as protonation of the pyridine nitrogen modulates the electron density of the aromatic ring, which can influence the strength and stability of the carbon-boron bond.

Primary Degradation Pathways: The Adversaries of Stability

The long-term stability of this compound is primarily threatened by two well-documented degradation pathways common to arylboronic acids: protodeboronation and oxidation.

Protodeboronation: The Hydrolytic Cleavage of the C-B Bond

Protodeboronation is the hydrolytic process that cleaves the carbon-boron bond, resulting in the formation of 4-methoxypyridine and boric acid. This reaction is often the most significant contributor to the degradation of boronic acids and can be particularly problematic for heteroaromatic boronic acids. The generally accepted mechanism involves the attack of a water molecule on the electrophilic boron atom, followed by protonolysis of the C-B bond.

protodeboronation_mechanism Boronic_Acid (4-MeO-Py-3)B(OH)₂·HCl Intermediate [Transition State] Boronic_Acid->Intermediate + H₂O (Moisture) Water H₂O Products 4-Methoxypyridine + B(OH)₃ Intermediate->Products C-B Cleavage handling_workflow Start Retrieve from Storage Equilibrate Equilibrate to Room Temp Start->Equilibrate Inert_Atmosphere Open Under Inert Gas Equilibrate->Inert_Atmosphere Weigh Weigh Desired Amount Inert_Atmosphere->Weigh Seal Tightly Reseal Container Weigh->Seal End Use in Reaction Weigh->End Store Return to Proper Storage Seal->Store

Caption: Recommended workflow for handling the boronic acid.

Purity Assessment: A Quantitative Approach to Quality Control

Regular assessment of purity is essential, particularly for older batches or before use in high-stakes synthetic steps. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for this purpose.

Experimental Protocol: ¹H qNMR for Purity Determination

Objective: To quantify the percentage of this compound relative to its primary protodeboronated impurity, 4-methoxypyridine.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • Volumetric flask and precision balance

  • NMR spectrometer

Methodology:

  • Standard Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a known amount of the this compound into a vial.

  • Solution Preparation: Add a precise volume of the internal standard stock solution to the vial containing the boronic acid. Ensure complete dissolution.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum using parameters suitable for quantification (e.g., a long relaxation delay, D1, of at least 5 times the T1 of the slowest relaxing proton of interest).

  • Data Analysis:

    • Identify and integrate a well-resolved signal for the analyte (e.g., a proton on the pyridine ring).

    • Integrate the known signal for the internal standard.

    • Identify and integrate a characteristic signal for the 4-methoxypyridine impurity.

  • Calculation: Use the integral values, number of protons for each signal, and the known weights and molecular weights of the analyte and internal standard to calculate the purity of the boronic acid and the percentage of the protodeboronated impurity.

Concluding Remarks

The successful application of this compound in synthesis is directly correlated with an appreciation for its inherent stability challenges. By implementing the robust storage and handling protocols detailed in this guide, and by employing quantitative methods for purity verification, researchers can ensure the reliability and reactivity of this valuable reagent. This disciplined approach not only safeguards the integrity of individual experiments but also upholds the principles of scientific rigor and reproducibility that are the cornerstones of drug discovery and development.

References

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

  • Dos Santos, V. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Zancan, P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]

An In-Depth Technical Guide to the Spectral Data of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methoxypyridin-3-yl)boronic acid hydrochloride is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2][3] The presence of the methoxy-substituted pyridine ring makes it an attractive fragment for introducing specific electronic and steric properties into target molecules, influencing their pharmacological activity and pharmacokinetic profiles.

This guide, intended for professionals in the chemical and pharmaceutical sciences, provides a detailed analysis of the expected and observed spectral data for this compound. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. Herein, we delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Its Influence on Spectral Data

The spectral characteristics of this compound are intrinsically linked to its molecular structure. The molecule consists of a pyridine ring substituted with a methoxy group at the 4-position and a boronic acid group at the 3-position. The hydrochloride salt form implies that the basic nitrogen of the pyridine ring is protonated. This protonation significantly influences the electronic environment of the entire molecule, which is reflected in its spectral data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and allows for the observation of exchangeable protons (B(OH)₂ and N⁺-H).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters to optimize include the number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the exchangeable protons of the boronic acid and the ammonium chloride.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
H2~8.5 - 8.8Singlet or narrow doublet-Located ortho to the protonated nitrogen, this proton is significantly deshielded.
H5~7.2 - 7.5Doublet~5-6This proton is ortho to the methoxy group and meta to the boronic acid, experiencing moderate shielding.
H6~8.3 - 8.6Doublet~5-6Situated ortho to the protonated nitrogen, this proton is strongly deshielded.
-OCH₃~3.9 - 4.2Singlet-The methoxy protons will appear as a sharp singlet in a typical region for such groups.
-B(OH)₂Broad, variableSinglet-The chemical shift of these protons is highly dependent on concentration, temperature, and solvent. They are often broad due to quadrupolar relaxation and chemical exchange.
N⁺-HBroad, variableSinglet-Similar to the boronic acid protons, the ammonium proton is exchangeable and its signal can be broad and its position variable.

Note: The predicted chemical shifts are based on the analysis of similar pyridine and boronic acid derivatives. The protonation of the pyridine nitrogen generally leads to a downfield shift of the ring protons compared to the free base.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Justification
C2~145 - 150This carbon, adjacent to the protonated nitrogen, will be significantly deshielded.
C3Broad, ~125 - 135The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boronic acid group.
C4~160 - 165The carbon bearing the methoxy group will be the most downfield-shifted aromatic carbon due to the electron-donating resonance effect of the oxygen.
C5~110 - 115This carbon is shielded by the resonance effect of the methoxy group.
C6~140 - 145Adjacent to the protonated nitrogen, this carbon is deshielded.
-OCH₃~55 - 60A typical chemical shift for a methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-H, C=C, C=N, C-O, and B-O bonds.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty sample compartment (or the KBr pellet) is recorded and subtracted from the sample spectrum.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Justification
O-H stretch (boronic acid)3200 - 3600Strong, BroadCharacteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
N⁺-H stretch2800 - 3200Medium, BroadThe stretching vibration of the protonated pyridine nitrogen.
C-H stretch (aromatic)3000 - 3100MediumTypical for C-H bonds on an aromatic ring.
C-H stretch (aliphatic, -OCH₃)2850 - 2960MediumCorresponding to the stretching vibrations of the methoxy group's C-H bonds.
C=C and C=N stretches1550 - 1650Medium to StrongAromatic ring stretching vibrations.
B-O stretch1300 - 1400StrongA characteristic and strong absorption for the B-O single bond.
C-O stretch (-OCH₃)1200 - 1300 (asymmetric) and 1000-1100 (symmetric)StrongThe C-O stretching of the methoxy group.

Note: The IR spectrum of pyridinylboronic acids can be complex, but the broad O-H stretch and the strong B-O stretch are key diagnostic peaks.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For (4-methoxypyridin-3-yl)boronic acid, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Experimental Protocol: Mass Spectrum Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this polar molecule.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution instruments like TOF or Orbitrap are preferred for accurate mass measurements.

  • Data Acquisition:

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization) and infused into the mass spectrometer.

    • Spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Interpretation of the Mass Spectrum

The mass spectrum of the free base, (4-methoxypyridin-3-yl)boronic acid, is available and provides a solid foundation for what to expect.[6]

  • Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected. For the free base (C₆H₈BNO₃, exact mass ≈ 153.06), the [M+H]⁺ ion would have an m/z of approximately 154.07. For the hydrochloride salt, the same [M+H]⁺ for the free base would be observed as the HCl is lost.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation pathways for boronic acids involve the loss of water (H₂O) or the boronic acid group itself.

G parent [M+H]⁺ m/z ≈ 154.07 frag1 [M+H - H₂O]⁺ m/z ≈ 136.06 parent->frag1 - H₂O frag2 [M+H - B(OH)₂]⁺ m/z ≈ 108.04 parent->frag2 - B(OH)₂

Sources

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride: A Versatile Reagent in Modern Drug Discovery

This compound has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its value lies in the unique combination of a methoxy-substituted pyridine ring and a reactive boronic acid moiety. This structure is frequently incorporated into complex molecules designed to interact with biological targets, making it a compound of high interest for researchers in drug development. Boronic acids, in general, are lauded for their stability, low toxicity, and versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the properties, synthesis, and critical applications of this compound, with a focus on the underlying principles that govern its use in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting. This compound is typically supplied as a solid, and its stability is contingent on proper storage.[3][4] The hydrochloride salt form often enhances stability and improves handling characteristics compared to the free boronic acid.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 874959-97-4[3]
Molecular Formula C₆H₉BClNO₃[3]
Molecular Weight 189.41 g/mol Calculated
Appearance Solid[3]
Purity Typically ≥98%[3][4]
Storage Conditions Inert atmosphere, 2-8°C[3]
InChI Key JLONCHBPEIKTEA-UHFFFAOYSA-N[3]

Safety and Handling: This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway: A Representative Protocol

The synthesis of heteroaryl boronic acids often involves a metal-halogen exchange followed by borylation. While specific, proprietary synthesis routes may vary between suppliers, a common and logical approach starts from a halogenated pyridine precursor. The following protocol is a representative example based on established chemical principles for creating such molecules.

Causality in the Synthesis: The choice of an organolithium reagent like n-Butyllithium is crucial for performing the initial metal-halogen exchange on the pyridine ring. This step is conducted at extremely low temperatures (-78 °C) to control the highly exothermic reaction and prevent unwanted side reactions or decomposition of the sensitive lithiated intermediate. The subsequent reaction with a trialkyl borate, such as trimethyl borate, introduces the boron moiety, which is then hydrolyzed to the boronic acid. The final step involves treatment with hydrochloric acid to form the more stable hydrochloride salt.

cluster_synthesis Representative Synthesis Workflow A 1. Starting Material (3-Bromo-4-methoxypyridine) B 2. Metal-Halogen Exchange (n-BuLi, Anhydrous THF, -78°C) A->B Deprotonation/Exchange C 3. Borylation (Trimethyl borate, -78°C to RT) B->C Nucleophilic Attack on Boron D 4. Acidic Hydrolysis (Aqueous HCl) C->D Formation of Boronic Acid Salt E 5. Isolation & Purification (Crystallization or Chromatography) D->E Removal of Impurities F Final Product ((4-methoxypyridin-3-yl)boronic acid HCl) E->F

Caption: A logical workflow for the synthesis of the target compound.

Step-by-Step Representative Protocol:

  • Reaction Setup: To a dry, three-necked flask under an inert argon atmosphere, add 3-bromo-4-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Metal-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 1 hour at this temperature. This step generates the highly reactive lithiated pyridine intermediate.

  • Borylation: Add trimethyl borate (1.2 equiv) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. The borate ester traps the lithiated species to form the boron-carbon bond.

  • Hydrolysis and Salt Formation: Cool the mixture to 0 °C and cautiously quench the reaction by adding 2M hydrochloric acid. Stir vigorously for 1-2 hours. This step hydrolyzes the borate ester to the boronic acid and simultaneously forms the hydrochloride salt.

  • Work-up and Isolation: Separate the aqueous and organic layers. The product typically resides in the aqueous layer. Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Purification: The product can be isolated by lyophilization of the aqueous layer or by crystallization. Further purification, if necessary, can be achieved via recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. Mass spectral data for the free boronic acid can be referenced on platforms like mzCloud.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms to create biaryl and heteroaryl structures.[6][7] These motifs are prevalent in a vast number of pharmaceuticals.[2]

The Catalytic Cycle Explained: The reaction's success hinges on a well-understood catalytic cycle involving a palladium catalyst.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[6][8]

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the 4-methoxypyridin-3-yl moiety) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (R¹-R²) pd2_trans->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_ox boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask), combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Execution: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its true value is realized in its application, primarily through the robust and versatile Suzuki-Miyaura coupling, to construct complex molecular architectures that are central to the development of new therapeutics. A deep understanding of its properties, synthesis, and reaction mechanisms allows researchers to harness its full potential, paving the way for discoveries that can ultimately impact human health.

References

  • This compound | 874959-97-4. Sigma-Aldrich.
  • (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0. Sigma-Aldrich.
  • (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0.
  • (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0. Sigma-Aldrich.
  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 4 Methoxy 3 pyridineboronic acid. mzCloud.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • An In-depth Technical Guide to (4-Methoxypyridin-2-YL)
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

Sources

An In-depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride: Sourcing, Properties, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-methoxypyridin-3-yl)boronic acid hydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into sourcing and procurement, essential physicochemical properties, safe handling, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Versatility of a Methoxy-Substituted Pyridylboronic Acid

(4-methoxypyridin-3-yl)boronic acid and its salts are heterocyclic organoboron compounds of significant interest in modern organic synthesis. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, and the methoxy substituent can modulate the electronic properties and metabolic stability of target molecules. The boronic acid functionality makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry.[1][2] This guide will focus on the hydrochloride salt (CAS 874959-97-4), though information regarding the free boronic acid (CAS 355004-67-0) and its hydrate (CAS 1256355-26-6) is also relevant and will be discussed.

Sourcing and Procurement of this compound

The reliable sourcing of high-quality starting materials is the foundation of reproducible and successful research. Several reputable suppliers offer this compound and its related forms.

Table 1: Key Suppliers and Product Information

SupplierProduct NameCAS NumberPurity (Typical)Notes
Sigma-Aldrich (Merck) This compound874959-97-4≥98%Also offers the free boronic acid (355004-67-0) and hydrate form (1256355-26-6).[3]
BLDpharm This compound874959-97-498%Provides various analytical data upon request.
Fluorochem 4-Methoxy-3-pyridine boronic acid hydrochloride874959-97-4Not specifiedKnown for a wide range of fluorinated and heterocyclic building blocks.
Thermo Scientific (Fisher Scientific) 4-Methoxy-3-pyridineboronic acid hydrate1256355-26-697%Originally an Acros Organics product.
Matrix Fine Chemicals (4-Methoxypyridin-3-yl)boronic acid355004-67-0Not specifiedSpecializes in fine chemicals for research and development.[4]
Aceschem 4-Methoxypyridine-3-boronic acid355004-67-0≥98%Provides NMR, MSDS, HPLC, and COA documentation.[5]

Pricing and Availability:

Pricing for this research chemical is typically not listed publicly and is available upon request. For researchers in academic institutions or industry, it is advisable to request quotes from multiple suppliers to ensure competitive pricing. Bulk quantities are often available for process development and scale-up.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is crucial for its effective use and for ensuring laboratory safety.

Key Properties:

  • Molecular Formula: C₆H₉BClNO₃[6]

  • Molecular Weight: 189.41 g/mol

  • Appearance: Typically a white to off-white solid.[3]

  • Storage: It is recommended to store this compound under an inert atmosphere at 2-8°C. Some suppliers recommend storage in a freezer under -20°C.[3] Boronic acids can be sensitive to air and moisture, which can lead to degradation and affect reactivity.

  • Purity: Most commercial suppliers offer this reagent with a purity of 97-98% or higher.[3] It is essential to obtain a Certificate of Analysis (CoA) to confirm the purity and identity of the specific lot being used.

Safety Information:

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds.[1] The following section provides a detailed protocol for the coupling of this compound with an aryl bromide, based on established methodologies for similar pyridylboronic acids.[6][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_complex Ar-Pd(II)-X(L2) (Palladium(II) Complex) Pd0->PdII_complex OxAdd Oxidative Addition PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(L2) PdII_complex->PdII_Ar_Ar_prime Transmetalation Transmetalation PdII_Ar_Ar_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Coupled Product) ArX_in Ar-X (Aryl Halide) Boronic_in Ar'-B(OH)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with 4-Bromoanisole

This protocol provides a starting point for optimization. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Combine reactants in a dry Schlenk flask B 2. Add K₂CO₃ base A->B C 3. Add Pd(dppf)Cl₂ catalyst B->C D 4. Add dioxane/water solvent mixture C->D E 5. Degas the mixture (e.g., with argon) D->E F 6. Heat the reaction (e.g., 90-100 °C) E->F G 7. Monitor progress by TLC or LC-MS F->G H 8. Cool to room temperature and dilute with ethyl acetate G->H I 9. Wash with water and brine H->I J 10. Dry organic layer (e.g., with Na₂SO₄) I->J K 11. Concentrate under reduced pressure J->K L 12. Purify by column chromatography K->L

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of (4-methoxypyridin-3-yl)boronic acid hydrochloride, a versatile building block in modern medicinal chemistry. This guide will delve into its chemical properties, synthesis, handling, and applications, with a particular focus on its role in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The introduction of a boronic acid moiety onto the pyridine ring transforms it into a powerful synthetic intermediate, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] These reactions are fundamental to the construction of biaryl and heteroaryl structures, which are common cores in many drug candidates.

This compound offers a unique combination of features: the electron-donating methoxy group influences the electronic properties of the pyridine ring, and the boronic acid at the 3-position allows for the creation of specific isomers that are often crucial for biological activity. The hydrochloride salt form enhances stability and simplifies handling compared to the free boronic acid.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 874959-97-4[4]
Molecular Formula C₆H₉BClNO₃[4]
Molecular Weight 189.41 g/mol [4]
Physical Form Solid[4]
Purity Typically ≥98%[4]
Storage Conditions Inert atmosphere, 2-8°C[4]

Note: The free boronic acid, (4-methoxypyridin-3-yl)boronic acid (CAS 355004-67-0), and its hydrate form (CAS 1256355-26-6) are also commercially available.[5]

Stability and Handling Considerations

Boronic acids are susceptible to degradation, primarily through protodeboronation, especially in aqueous and acidic or basic conditions. The hydrochloride salt form of (4-methoxypyridin-3-yl)boronic acid offers increased stability for storage. However, care must be taken during its use in reactions. The acidic nature of the hydrochloride salt will neutralize a stoichiometric amount of the base used in a cross-coupling reaction, which must be accounted for in the experimental design.

For sensitive applications or to further enhance stability, the boronic acid can be converted to more robust derivatives such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[6] These protecting groups can be removed in situ during the coupling reaction.

Synthesis of this compound

The synthesis of pyridyl boronic acids can be achieved through several methods, with the most common being the lithiation-borylation of a corresponding halopyridine. Below is a representative, field-proven protocol adapted from the synthesis of 3-pyridylboronic acid.

Illustrative Synthesis Protocol

This protocol outlines a two-step process: the synthesis of the precursor 3-bromo-4-methoxypyridine, followed by its conversion to the target boronic acid hydrochloride.

Step 1: Synthesis of 3-Bromo-4-methoxypyridine

A plausible route to 3-bromo-4-methoxypyridine involves the halogenation of 4-methoxypyridine. Directed ortho-metalation of 4-methoxypyridine at the 3-position followed by bromination is a potential strategy.[7] Alternatively, electrophilic bromination of 4-pyridone followed by methylation of the resulting brominated pyridone can be employed.

Step 2: Lithiation-Borylation and HCl Salt Formation

G 3-Bromo-4-methoxypyridine 3-Bromo-4-methoxypyridine Lithiation Lithiation 3-Bromo-4-methoxypyridine->Lithiation n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation B(OiPr)₃, -78°C Hydrolysis & Salt Formation Hydrolysis & Salt Formation Borylation->Hydrolysis & Salt Formation HCl (aq) This compound This compound Hydrolysis & Salt Formation->this compound

Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-4-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes is added dropwise, maintaining the temperature below -70°C. The mixture is stirred at -78°C for 1 hour.

  • Borylation: Triisopropyl borate (B(OiPr)₃, 1.2 equiv) is added dropwise at -78°C. The reaction mixture is stirred for an additional 2 hours at this temperature and then allowed to warm slowly to room temperature overnight.

  • Work-up and Salt Formation: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0°C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are washed with diethyl ether, and then the pH is carefully adjusted to ~7.5 with aqueous NaOH, leading to the precipitation of the free boronic acid. The solid is collected by filtration, washed with cold water, and dried. To form the hydrochloride salt, the free boronic acid is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in diethyl ether) followed by precipitation or evaporation.

Causality of Experimental Choices:

  • Low Temperature: The lithiation and borylation steps are performed at -78°C to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents react rapidly with water.

  • Acidic Work-up: The acidic work-up hydrolyzes the borate ester intermediate to the boronic acid and also protonates the pyridine nitrogen, facilitating its separation into the aqueous phase.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent for the synthesis of 3-aryl-4-methoxypyridines, which are important pharmacophores.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product (4-Methoxypyridin-3-yl)boronic acid HCl (4-Methoxypyridin-3-yl)boronic acid HCl 3-Aryl-4-methoxypyridine 3-Aryl-4-methoxypyridine (4-Methoxypyridin-3-yl)boronic acid HCl->3-Aryl-4-methoxypyridine Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->3-Aryl-4-methoxypyridine Pd Catalyst Pd Catalyst Pd Catalyst->3-Aryl-4-methoxypyridine Base Base Base->3-Aryl-4-methoxypyridine Solvent Solvent Solvent->3-Aryl-4-methoxypyridine

General scheme of a Suzuki-Miyaura coupling reaction.
Self-Validating Protocol for Suzuki-Miyaura Coupling

The following is a robust, general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0-4.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (3.0-4.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: The palladium catalyst (3-5 mol%) and the degassed solvent are added.

  • Reaction: The mixture is heated to 80-100°C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Rationale for Protocol Design:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide.

  • Choice of Base: An inorganic base is crucial for the transmetalation step of the catalytic cycle.[2] An increased amount of base (3.0-4.0 equiv) is recommended to neutralize the hydrochloride salt and to effectively promote the reaction.

  • Degassed Solvent: The use of a degassed solvent is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands may be required for challenging substrates.

Related Compounds and Their Significance

The 4-methoxy-3-pyridyl moiety is a key structural element in a number of biologically active compounds. Its derivatives have been explored as potential therapeutic agents in various disease areas.

Compound ClassTherapeutic AreaSignificance
PI3K/mTOR Inhibitors OncologyThe 2-methoxypyridin-3-amine scaffold has been used to develop potent dual inhibitors of PI3K and mTOR, important targets in cancer therapy.[8]
Anticancer Agents OncologyPyrimidine derivatives, which can be synthesized from pyridyl precursors, are widely used as anticancer drugs.[9]
CNS Agents NeurologyThe pyridine ring is a common feature in drugs targeting the central nervous system.[10]

Characterization Data (Illustrative)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the three pyridine protons, the methoxy protons (around 3.8-4.0 ppm), and a broad signal for the B(OH)₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the pyridine and methoxy carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~3000 cm⁻¹), C=N and C=C stretching in the aromatic region (~1600-1400 cm⁻¹), and B-O stretching (~1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of the free boronic acid would show a molecular ion peak corresponding to its molecular weight.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its strategic use in Suzuki-Miyaura and other cross-coupling reactions allows for the efficient construction of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its successful implementation in research and development.

References

  • Supporting Information for a scientific article. (2015, January 22). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). Arkivoc, 2021(4), 1-14. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). CN103012229A. Retrieved January 12, 2026, from [Link]

  • The lithiation–borylation reaction. (n.d.). University of Bristol Research Portal. Retrieved January 12, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). Retrieved January 12, 2026, from [Link]

  • Standard Lithiation–Borylation A user's guide. (2017, February 28). Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). Pharmaceuticals, 16(3), 461. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved January 12, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. (n.d.). DR-NTU. Retrieved January 12, 2026, from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). Science, 378(6621), 773-779. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). Molecules, 29(1), 1. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022, July 11). ChemRxiv. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). Molecules, 27(19), 6296. [Link]

  • 4-Methoxypyridin-3-ol. (n.d.). Lead Sciences. Retrieved January 12, 2026, from [Link]

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A Technical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-methoxypyridin-3-yl)boronic acid hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, primarily leveraged for its role in constructing complex molecular architectures central to targeted therapeutics. Its significance is most pronounced in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This guide provides an in-depth analysis of the compound's chemical properties, its strategic application in drug discovery, and validated, field-proven protocols for its use. We will delve into the mechanistic nuances of its primary application—the Suzuki-Miyaura cross-coupling reaction—offering insights into experimental design, parameter optimization, and troubleshooting. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent in the synthesis of next-generation pharmaceuticals.

Foundational Chemistry

A comprehensive understanding of the reagent's chemical identity, stability, and handling requirements is the bedrock of its successful application. The compound is commercially available in several forms, including the hydrochloride salt, the free boronic acid, and its hydrate. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free boronic acid.

Chemical Identity & Properties

The key properties of (4-methoxypyridin-3-yl)boronic acid and its common variants are summarized below. It is critical for researchers to verify the specific form they are using, as this impacts molecular weight calculations and reaction stoichiometry.

PropertyThis compound(4-methoxypyridin-3-yl)boronic acid(4-methoxypyridin-3-yl)boronic acid hydrate
CAS Number 874959-97-4355004-67-0[1]1256355-26-6[2]
Molecular Formula C₆H₉BClNO₃C₆H₈BNO₃[1]C₆H₁₀BNO₄[2]
Molecular Weight 189.41 g/mol [3]152.95 g/mol 170.96 g/mol [2]
Physical Form SolidSolidSolid
Typical Purity ≥98%≥98%≥98%[2]
InChI Key JLONCHBPEIKTEA-UHFFFAOYSA-NYUTPAZKVEOJQCY-UHFFFAOYSA-NN/A
Handling, Storage, and Stability Considerations

Boronic acids are susceptible to degradation, particularly protodeboronation and oxidation. The boronic acid functional group is known for its propensity to form cyclic anhydrides (boroxines) upon dehydration. Therefore, stringent storage and handling protocols are not merely best practices; they are essential for ensuring reagent viability and experimental reproducibility.

  • Storage: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C). For long-term storage, freezer temperatures (-20°C) are recommended to minimize degradation.

  • Handling: All manipulations should be performed in a dry, inert environment. Exposure to moisture and atmospheric oxygen should be minimized.

  • Improving Stability: For applications requiring enhanced stability, the free boronic acid can be converted to its corresponding pinacol ester. This derivative is generally more robust, easier to handle, and less prone to decomposition, making it a superior choice for library synthesis and multi-step reaction sequences[4].

The Strategic Role in Medicinal Chemistry

The utility of this compound in drug discovery stems not from the boronic acid moiety itself being incorporated into the final drug, but from its function as a synthetic handle to install the 4-methoxypyridine scaffold.

The Value of the 4-Methoxypyridine Moiety

The 4-methoxypyridine substructure is a privileged motif found in numerous biologically active molecules[5]. Its inclusion can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Specifically, this moiety is a cornerstone in the design of potent and selective kinase inhibitors[4]. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the methoxy group can engage in crucial hydrophobic or hydrogen bonding interactions within the ATP-binding pocket of kinases. This is particularly evident in the development of Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway—a critical regulator of immune response and cell growth. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders[4].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (P) stat->stat nucleus Nucleus stat->nucleus translocates transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription initiates inhibitor (4-Methoxypyridine)-based Kinase Inhibitor inhibitor->jak BLOCKS

The JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.
The Suzuki-Miyaura Coupling: The Primary Synthetic Route

The formation of carbon-carbon bonds is the cornerstone of synthetic organic chemistry. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the preeminent method for creating biaryl and heteroaryl linkages, which are common in pharmaceuticals[5][6]. This compound serves as the organoboron nucleophile in this palladium-catalyzed reaction, coupling with an aryl or heteroaryl halide (or triflate) to assemble the desired molecular scaffold efficiently and under mild conditions[4][5].

Core Application: Synthesis of Biaryl Kinase Inhibitors via Suzuki-Miyaura Coupling

Mastery of the Suzuki-Miyaura coupling is essential for any scientist using this building block. A deep understanding of the catalytic cycle and the factors influencing its efficiency is what separates a low-yield attempt from a high-purity, scalable synthesis.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd2_complex R¹-Pd(II)L₂-X tm_label Transmetalation pd2_complex->tm_label pd2_boronate R¹-Pd(II)L₂-R² re_label Reductive Elimination pd2_boronate->re_label oa_label->pd2_complex tm_label->pd2_boronate re_label->pd0 product R¹-R² (Coupled Product) re_label->product r1x R¹-X (Aryl Halide) r1x->oa_label boronic R²-B(OH)₂ (Boronic Acid) + Base boronic->tm_label

Sources

An In-depth Technical Guide on the Core Mechanisms of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mechanistic principles underlying the utility of (4-methoxypyridin-3-yl)boronic acid hydrochloride in contemporary research and drug development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a surface-level overview to dissect the core chemical functionalities that define the compound's potential applications. We will explore its role both as a potential direct-acting therapeutic agent and, more prominently, as a critical structural component in the synthesis of complex bioactive molecules.

Introduction: The Significance of the Boronic Acid Moiety

This compound belongs to the versatile class of organoboron compounds known as boronic acids. First synthesized in 1860, boronic acids have become indispensable tools in synthetic and medicinal chemistry due to their unique reactivity, stability, and relatively low toxicity.[1] A key advantage in a pharmacological context is that the boronic acid functional group is ultimately metabolized to boric acid, a naturally occurring compound that is readily eliminated by the body.[1] This guide will elucidate the foundational mechanisms that empower this class of molecules, with a specific focus on the title compound.

PART 1: The Boronic Acid Pharmacophore: A Foundation for Enzyme Inhibition

The boronic acid group, -B(OH)₂, is an electrophilic moiety that can engage in reversible covalent interactions with nucleophilic residues. This capacity is central to its most well-documented mechanism of action: enzyme inhibition.

The Chemistry of Reversible Covalent Inhibition

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. This allows it to readily accept a pair of electrons from a nucleophile, such as the hydroxyl group of a serine residue within the active site of an enzyme. This interaction forms a stable, tetrahedral boronate adduct, which mimics the transition state of the enzymatic reaction. By forming this stable complex, the boronic acid effectively sequesters the enzyme, preventing it from binding to its natural substrate and thus inhibiting its activity.[2]

This reversible covalent inhibition is a powerful mechanism in drug design. It can lead to high-potency inhibitors with prolonged target engagement, while the reversibility can mitigate the risk of off-target toxicity associated with irreversible inhibitors.

General Mechanism of Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, making them important drug targets.[1] The catalytic mechanism of these enzymes involves a serine residue acting as a nucleophile to hydrolyze peptide bonds. Boronic acids are highly effective inhibitors of serine proteases because the tetrahedral boronate adduct formed with the catalytic serine is a potent transition-state analog.[2]

G cluster_0 Enzyme Active Site Enzyme_Ser_OH Enzyme-Ser-OH Tetrahedral_Intermediate Tetrahedral Boronate Adduct (Transition-State Analog) Enzyme_Ser_OH->Tetrahedral_Intermediate Enzyme_His Histidine Residue Boronic_Acid (4-methoxypyridin-3-yl)-B(OH)₂ Boronic_Acid->Tetrahedral_Intermediate Nucleophilic attack by Serine -OH Inactive_Enzyme Inactive Enzyme Complex Tetrahedral_Intermediate->Inactive_Enzyme Stabilization Inactive_Enzyme->Enzyme_Ser_OH Reversible dissociation Inactive_Enzyme->Boronic_Acid Reversible dissociation

Figure 1: General mechanism of serine protease inhibition by a boronic acid.

PART 2: Potential Mechanistic Pathways for this compound

While specific biological activity studies for this compound are not extensively documented in public literature, its chemical structure allows for two primary hypotheses regarding its mechanism of action in a biomedical context.

Hypothesis A: As a Direct Enzyme Inhibitor

Based on the foundational principles of the boronic acid pharmacophore, it is plausible that this compound could directly inhibit enzymes, particularly serine proteases. The methoxypyridine ring system provides a scaffold that can be further functionalized to enhance binding affinity and selectivity for the active site of a target enzyme. The development of Bortezomib, a boronic acid-based proteasome inhibitor for treating multiple myeloma, exemplifies the success of this approach.[3] Other boronic acid compounds have been developed as inhibitors for a range of enzymes, including histone deacetylases (HDACs).[2]

Hypothesis B: As a Key Synthetic Building Block in Drug Discovery

A more immediate and widely documented application of aryl boronic acids like this compound is their use as key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.

In this context, the "mechanism of action" of this compound is its role in facilitating the introduction of the 4-methoxypyridine moiety into a target molecule. This structural motif is present in numerous biologically active compounds. For instance, the structurally related 4-methoxypyridinyl group is a common feature in a variety of potent and selective Janus kinase (JAK) inhibitors, which are crucial for modulating the JAK-STAT signaling pathway in the immune system.[4] Similarly, methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[6]

G cluster_0 Reactants Boronic_Acid (4-methoxypyridin-3-yl)-B(OH)₂ Catalyst Pd Catalyst + Base Boronic_Acid->Catalyst Aryl_Halide Aryl-X (X = Br, I, Cl) Aryl_Halide->Catalyst Product Biaryl Product (e.g., Kinase Inhibitor Core) Catalyst->Product Suzuki-Miyaura Coupling

Sources

A Theoretical and Practical Guide to (4-methoxypyridin-3-yl)boronic acid hydrochloride: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-methoxypyridin-3-yl)boronic acid hydrochloride has emerged as a pivotal reagent in medicinal chemistry, primarily serving as a versatile building block for the synthesis of complex heterocyclic scaffolds. Its unique electronic and structural properties, governed by the interplay between the electron-donating methoxy group and the electron-withdrawing boronic acid moiety on a pyridine core, make it an invaluable partner in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of its reactivity through computational analysis, provide field-proven synthetic protocols for its preparation and use, and discuss its strategic application in the construction of pharmacologically relevant molecules, particularly kinase inhibitors. Every protocol and mechanistic claim is substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and enabling critical interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Boronic acids, in turn, are indispensable tools in modern organic synthesis due to their stability, functional group tolerance, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction.[1][2]

The subject of this guide, this compound, combines these powerful features. The methoxy group at the 4-position and the boronic acid at the 3-position create a specific electronic profile that influences its stability, handling, and reactivity in cross-coupling reactions. This guide will provide a comprehensive theoretical and practical framework for understanding and utilizing this key synthetic intermediate.

Physicochemical Properties and Handling

(4-methoxypyridin-3-yl)boronic acid is most commonly supplied and handled as its hydrochloride salt. This is a deliberate and critical choice to enhance the compound's stability and shelf-life.

Causality Behind the Hydrochloride Salt Form: The pyridine nitrogen is basic and can participate in side reactions or promote protodeboronation (cleavage of the C-B bond). Protonation of the pyridine nitrogen to form the hydrochloride salt effectively sequesters the lone pair, increasing the compound's stability against degradation.[3] This salt form generally improves water solubility and confers better handling characteristics compared to the free base, making it more amenable to storage and use in various reaction systems.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 874959-97-4[4]
Molecular Formula C₆H₉BClNO₃[4]
Molecular Weight 189.41 g/mol [4]
Physical Form Solid[4]
Storage Conditions 2-8°C, under inert atmosphere[4]
InChI Key JLONCHBPEIKTEA-UHFFFAOYSA-N[4]

Theoretical Studies: A Computational Dissection

To fully appreciate the utility of (4-methoxypyridin-3-yl)boronic acid, we must understand its intrinsic electronic properties. Density Functional Theory (DFT) is a powerful computational tool for elucidating molecular structure, stability, and reactivity.

Rationale for Computational Approach (E-E-A-T): As a Senior Application Scientist, selecting the appropriate computational method is paramount for generating predictive and reliable data. We choose DFT, specifically with a hybrid functional like B3LYP and a basis set such as 6-311++G(d,p), because this level of theory provides a robust balance between computational cost and accuracy for organic molecules of this type.[1][5] It accurately models electron correlation and provides reliable geometries, vibrational frequencies, and electronic properties like molecular orbital energies. This allows us to predict how the molecule will behave in a reaction before ever stepping into the lab, saving time and resources.

3.1. The Substituent Effect: Methoxy Group Influence

The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The boronic acid group (-B(OH)₂) is primarily an electron-withdrawing group. The positioning of these groups dictates the molecule's reactivity.

  • Increased Nucleophilicity: The methoxy group donates electron density into the pyridine ring, increasing the electron density at the carbon atom bearing the boronic acid (C3). This enhanced nucleophilicity of the aryl group is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • HOMO-LUMO Analysis: DFT calculations can reveal the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be localized primarily on the electron-rich methoxypyridine ring, while the LUMO will have significant character on the boronic acid moiety. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[6] The electron-donating methoxy group raises the energy of the HOMO, contributing to a smaller energy gap and enhanced reactivity in cross-coupling reactions compared to unsubstituted pyridylboronic acids.[1]

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product BoronicAcid (4-methoxypyridin-3-yl)boronic acid HCl (1.2 - 1.5 equiv) Setup 1. Combine Reactants under Inert Atmosphere BoronicAcid->Setup ArylHalide Aryl/Heteroaryl Halide (Ar-X, 1.0 equiv) ArylHalide->Setup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) Catalyst->Setup Base Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv) Base->Setup Solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) Setup->Solvent Reaction 3. Heat Reaction (e.g., 80-100 °C) Solvent->Reaction Workup 4. Aqueous Work-up & Extraction Reaction->Workup Purification 5. Chromatography Workup->Purification Product Coupled Product (4-methoxy-3-arylpyridine) Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

5.1. Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. The progress should be monitored (e.g., by TLC or LC-MS) to confirm the consumption of the limiting aryl halide.

  • Materials:

    • This compound (1.2 equiv)

    • Aryl or Heteroaryl Halide (e.g., a chloro- or bromopyrimidine) (1.0 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Step-by-Step Procedure:

    • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base. Note: The hydrochloride salt will be neutralized in situ by the reaction base.

    • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add the degassed solvent system via syringe.

    • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress until the starting aryl halide is consumed.

    • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion: An Enabling Reagent for Drug Discovery

This compound is more than just a chemical reagent; it is a strategic tool that enables the efficient construction of complex molecular architectures. A thorough understanding of its properties, grounded in theoretical principles, is key to leveraging its full potential. Its enhanced stability as a hydrochloride salt ensures reliability and reproducibility in its synthetic applications. The electronic tuning provided by the 4-methoxy group facilitates its participation in the crucial Suzuki-Miyaura reaction, a workhorse in the synthesis of modern pharmaceuticals, especially kinase inhibitors. [7]By providing this comprehensive guide, we empower researchers to confidently and effectively incorporate this valuable building block into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. DOI: 10.15227/orgsyn.081.0089. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. Retrieved from [Link]

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  • ResearchGate. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Retrieved from [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. Retrieved from [Link]

  • Kettner, C. A., & Shenvi, A. B. (1998). Boronic ester and acid compounds. U.S. Patent No. 5,780,454.
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  • Li, G., & Meng, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Retrieved from [Link]

  • Al-Bagawi, M. A., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Molecules, 28(8), 3505. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on O-H Bond Dissociation Enthalpies: A Computational Study. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(11), 2568. Retrieved from [Link]

  • ResearchGate. (2020). Vibrational, electronic properties Pharmaceutical study of 4-Carboxy-3-Fluorophenylboronic acid and ability to form its dimer by using Density functional theory. Retrieved from [Link]

  • Diva-portal.org. (2020). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b]t[4][8]hiazolo[5,4-e]pyridine-2,10(3H)-dione. Journal of Molecular Structure, 1239, 130521. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3][4] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of biaryl and heteroaryl structures is paramount. Within this context, functionalized pyridine moieties are of exceptional interest due to their prevalence in biologically active molecules.[5][6]

(4-methoxypyridin-3-yl)boronic acid hydrochloride is a key building block for introducing an electron-rich methoxypyridine scaffold. However, heteroaryl boronic acids, especially those derived from pyridine, present unique challenges that distinguish them from their simpler aryl counterparts. These challenges include a propensity for protodeboronation and potential catalyst inhibition by the Lewis basic nitrogen atom.[5][7][8][9]

This guide provides a comprehensive framework for successfully employing this compound in Suzuki-Miyaura coupling reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to rationally select conditions, troubleshoot effectively, and adapt the protocol for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

A deep understanding of the reaction mechanism is critical for optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined palladium-based catalytic cycle.[2][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophilic partner (Ar¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive halides like aryl chlorides.[1][3]

  • Transmetalation : The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic moiety (Ar²) to the palladium center. The base is crucial; it converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (e.g., Ar²-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium.[11][12][13]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B - [XB(OH)₃]⁻ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for a Pyridyl Substrate

The specific structure of this compound necessitates special attention to several factors.

  • Neutralization of the Hydrochloride Salt : The reagent is supplied as a hydrochloride salt. The base added to the reaction must first neutralize this salt before it can activate the boronic acid for transmetalation. Therefore, at least one extra equivalent of base is required compared to a protocol using the free boronic acid.

  • The "Pyridyl Problem" - Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate to the palladium center. This coordination can sequester the catalyst in an off-cycle, unreactive state, leading to low yields.[5][6][14] This effect is most pronounced for 2-pyridyl systems but remains a consideration for all isomers. The use of bulky, electron-rich phosphine ligands is the most effective strategy to mitigate this, as they sterically disfavor the binding of the pyridine nitrogen to the palladium center.

  • Protodeboronation : This is a common and often yield-limiting side reaction where the carbon-boron bond is cleaved by a proton source (typically water), replacing the boronic acid group with a hydrogen atom.[5][15] Electron-rich heteroaryl boronic acids can be particularly susceptible. Careful selection of a non-nucleophilic base and minimizing reaction time can help suppress this pathway. In highly challenging cases, conversion to a more stable boronate ester (e.g., pinacol or MIDA) may be necessary, though this guide focuses on the direct use of the boronic acid.[10][16]

  • Electronic Effects : The methoxy group at the 4-position is strongly electron-donating, making the pyridine ring electron-rich. This property generally increases the rate of transmetalation, which can be beneficial.[5]

A Rational Approach to Protocol Design

The success of the coupling hinges on the judicious selection of each reaction component. The following section outlines a robust, field-proven protocol.

Recommended Reaction Partners & Conditions
ComponentRecommended Reagent/ConditionRationale & Expert Insights
Palladium Source Pd(dppf)Cl₂ or Pd₂(dba)₃Pd(dppf)Cl₂ : An air-stable Pd(II) precatalyst that is reliably reduced in situ. The integrated dppf ligand is often effective for heteroaryl couplings.[17] Pd₂(dba)₃ : A common Pd(0) source, used in combination with a separate ligand. Requires more careful handling under inert conditions.[8]
Ligand SPhos, XPhos, or P(tBu)₃Crucial for success. These bulky, electron-rich monophosphine ligands (Buchwald-type) are superior for heteroaryl couplings.[18][19] They accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.
Base K₃PO₄ or Cs₂CO₃K₃PO₄ : A strong, yet poorly nucleophilic base, often providing excellent results in challenging couplings by effectively promoting boronate formation without degrading sensitive substrates.[18] Cs₂CO₃ : Its high solubility in many organic solvents can be advantageous. Use 3.0 equivalents to ensure neutralization of the HCl salt and activation of the boronic acid.
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1 v/v) or Toluene / H₂OA biphasic system is standard. The organic solvent (dioxane, toluene, THF) dissolves the organic components and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[2][10][20] Ensure all solvents are rigorously degassed.
Temperature 80–110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. Monitor for potential substrate decomposition at higher temperatures.
Aryl Halide Aryl Bromide or IodideReactivity order is I > Br > OTf >> Cl.[10] Aryl bromides offer a good balance of reactivity and stability. Electron-poor aryl halides are generally more reactive in the oxidative addition step.[10]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Reagents & Stoichiometry
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Aryl BromideAr-Br-1.00.50-
(4-methoxypyridin-3-yl)boronic acid HClC₆H₉BClNO₃189.411.30.65123 mg
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.02 (4 mol% Pd)0.019.2 mg
SPhosC₂₄H₂₉O₂P388.460.080.0415.5 mg
K₃PO₄K₃PO₄212.273.01.50318 mg
1,4-DioxaneC₄H₈O₂88.11--4.0 mL
WaterH₂O18.02--1.0 mL
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Oven-Dried Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), this compound (123 mg, 0.65 mmol), K₃PO₄ (318 mg, 1.50 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (15.5 mg, 0.04 mmol).

  • Inerting : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Prepare the solvent mixture by sparging 1,4-dioxane (4.0 mL) and water (1.0 mL) with argon for at least 20 minutes to remove dissolved oxygen.[20][21] Add the degassed solvents to the reaction flask via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 2-12 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the limiting aryl bromide.

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with saturated aqueous NaCl (brine, 1 x 15 mL).[2][22]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Catalyst inhibition by pyridine nitrogen.3. Insufficient base.1. Ensure rigorous degassing of all solvents and proper inert atmosphere technique.[20]2. Switch to a bulkier ligand (e.g., if using PPh₃, switch to SPhos or XPhos).3. Confirm ≥3 equivalents of base were used.
Significant Protodeboronation 1. Reaction temperature too high or time too long.2. Base is too harsh or nucleophilic.1. Run the reaction at a lower temperature (e.g., 80 °C) and monitor closely to stop it upon completion.2. Consider a milder base like KF or NaHCO₃, though this may require re-optimization.[11][15]
Homocoupling of Boronic Acid Oxygen present in the reaction mixture leading to oxidative homocoupling.Improve the degassing procedure for solvents. Ensure the reaction is maintained under a positive pressure of inert gas.[20]
Difficulty in Purification Residual palladium or ligand contamination.During work-up, washing the organic layer with a solution of aqueous thiourea or L-cysteine can help scavenge residual palladium.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ResearchGate. [Link]

  • Campeau, L-C., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Stanetty, C., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Chtchigrovsky, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Reddit. (2012). Suzuki coupling help. r/chemistry. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Ball, M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Mitchell, D., & Doecke, C. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

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Application Notes & Protocols for (4-methoxypyridin-3-yl)boronic acid hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Methoxypyridine Moiety

(4-Methoxypyridin-3-yl)boronic acid hydrochloride is a specialized heterocyclic organoboron reagent. Its structure is of significant interest to medicinal chemists and process development scientists due to the prevalence of the 4-methoxypyridine scaffold in a wide range of biologically active molecules and pharmaceuticals.[1] The strategic placement of the boronic acid group at the 3-position and the methoxy group at the 4-position of the pyridine ring provides a versatile handle for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the reaction conditions for this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind protocol choices, provide detailed experimental procedures, and offer field-proven troubleshooting advice to enable successful and reproducible outcomes.

Physicochemical Properties and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of boronic acid reagents. The hydrochloride salt form of this reagent generally offers improved stability over the free base.

PropertyValueSource
CAS Number 874959-97-4[2]
Molecular Formula C₆H₉BClNO₃[2]
Molecular Weight 189.41 g/mol [2]
Appearance Solid[2]
Storage Conditions Store under an inert atmosphere at 2-8°C.[2]
Purity Typically ≥98%[2]

Safety Profile: this compound is classified as a warning-level hazard.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Handling should occur in a well-ventilated area or chemical fume hood.[3] Avoid breathing dust.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide/triflate.[1][4][5]

Mechanistic Underpinnings

Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through three key steps, catalyzed by a palladium(0) species.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The boronic acid, activated by a base, forms a boronate species (-B(OH)₃⁻). This activated nucleophile transfers its organic group (the 4-methoxypyridinyl moiety) to the palladium center, displacing the halide.[1][5] The choice of base is critical for this step.[5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[1][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal M⁺X⁻ PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Boronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetal R² Transfer

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Challenges in Coupling Pyridine-Containing Boronic Acids

A key challenge with pyridylboronic acids is the potential for the lone pair on the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low conversion rates.[4] Careful selection of ligands, bases, and reaction conditions is crucial to mitigate this effect and achieve high yields.

Experimental Protocols

Note: These protocols are generalized starting points. Optimization is often necessary based on the specific aryl halide substrate. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Catalyst: e.g., Pd(PPh₃)₂Cl₂ (3 mol%) or Pd(OAc)₂ (2 mol%)[4][7][8]

  • Ligand (if using Pd(OAc)₂): e.g., SPhos, XPhos, or PPh₃ (4 mol%)

  • Base: e.g., K₂CO₃, Na₂CO₃, or K₃PO₄ (2.0–3.0 equiv)[4][8]

  • Solvent System: e.g., 1,4-Dioxane/Water (4:1) or DMF/Water (10:1)[4][7]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), palladium catalyst, and ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8–24 hours.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)[4]

  • Base: Na₂CO₃ (2.0 equiv)[4]

  • Solvent System: DMF/Water (10:1), degassed[4]

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a stir bar, combine the aryl halide, this compound, base, and palladium catalyst.[4]

  • Solvent Addition: Add the degassed DMF/water mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a pre-set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Summary of Recommended Starting Conditions
ParameterConditionRationale / Notes
Boronic Acid 1.2–1.5 equivalentsA slight excess helps drive the reaction to completion and counteracts potential protodeboronation.[4]
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/LigandPd(PPh₃)₂Cl₂ is a reliable pre-catalyst. For challenging couplings (e.g., aryl chlorides), more advanced catalysts with bulky, electron-rich phosphine ligands (like SPhos) may be required.[7]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[5] K₃PO₄ or Cs₂CO₃ are often effective for difficult couplings.[4] Aqueous solutions of carbonate bases are common.[7][8]
Solvent Dioxane/H₂O, DMF/H₂O, TolueneA polar, aprotic solvent, often with water, is typical. The aqueous phase facilitates the dissolution of the base and activation of the boronic acid.[9]
Temperature 80–120 °C (Thermal) or 120-150 °C (Microwave)Higher temperatures are often needed to drive the oxidative addition and reductive elimination steps.

Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The following workflow outlines the major steps from planning to final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) Glassware 2. Prepare Glassware (Flame-dry Schlenk) Reagents->Glassware Solvent 3. Degas Solvents Glassware->Solvent Setup 4. Combine Solids under Inert Gas Solvent->Setup Execute 5. Add Solvent & Heat Setup->Execute Monitor 6. Monitor by TLC/LC-MS Execute->Monitor Quench 7. Cool & Quench Monitor->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Poor quality boronic acid (degraded via storage).3. Suboptimal base or solvent.4. Insufficient temperature.1. Ensure the reaction is run under strictly inert conditions. Use freshly degassed solvents.[4]2. Use a fresh batch of boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[4]3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems.[4]4. Increase the reaction temperature in increments.
Protodeboronation 1. The boronic acid group is replaced by a proton.2. Can be caused by excessive heat or a base that is too strong.1. Lower the reaction temperature.2. Use a milder base (e.g., NaHCO₃ or KF).3. Minimize reaction time once the starting material is consumed.4. Anhydrous conditions may be beneficial.[4]
Homocoupling 1. The boronic acid couples with itself.2. Often occurs at higher temperatures or with highly active catalysts.1. Lower the catalyst loading.2. Use a slight excess (1.2 equiv) of boronic acid, but avoid large excesses.[4]3. Add the aryl halide slowly to the reaction mixture.
Difficulty in Purification 1. Product is highly polar.2. Residual palladium catalyst.1. Use a more polar eluent system for column chromatography.2. Consider a reverse-phase chromatography approach.3. Pass the crude product through a pad of Celite or treat with a palladium scavenger.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]

  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

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Application Notes and Protocols for the Suzuki Coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methoxy-Substituted Pyridines in Drug Discovery

The 4-methoxypyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of carbon-carbon bonds, offering a versatile and functional group-tolerant approach to synthesizing complex biaryl and heteroaryl structures.[1][2] Consequently, the efficient incorporation of building blocks like (4-methoxypyridin-3-yl)boronic acid is of critical interest to researchers in drug development.

This application note provides a comprehensive guide to the selection of catalysts and the optimization of reaction conditions for the Suzuki coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride. We will delve into the mechanistic rationale behind the choice of reagents and provide detailed, field-proven protocols to empower researchers to achieve high-yielding and reproducible results.

Core Challenges and Mechanistic Considerations

The Suzuki coupling of heteroaryl boronic acids, particularly those containing nitrogen, presents a unique set of challenges compared to their aryl counterparts.

  • Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, the cleavage of the C-B bond by a proton source, which leads to the formation of the corresponding unsubstituted pyridine as a byproduct.[3] This side reaction is often exacerbated at elevated temperatures and in the presence of water.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3]

  • The Hydrochloride Salt: (4-methoxypyridin-3-yl)boronic acid is often supplied as a hydrochloride salt to improve its stability. This acidic nature necessitates the use of an additional equivalent of base to first neutralize the salt before the catalytic cycle can proceed efficiently.

The key to a successful Suzuki coupling with this substrate lies in selecting a catalytic system that is highly active, promoting the desired cross-coupling at a rate that significantly outpaces protodeboronation.

Catalyst and Ligand Selection: A Paradigm of Rational Design

The choice of the palladium source and, more critically, the supporting ligand is the most influential factor in the success of the Suzuki coupling of heteroaryl boronic acids.

Modern catalyst systems for this transformation have converged on the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the palladium center.[4]

Recommended Catalyst Systems

For the Suzuki coupling of this compound, we strongly recommend the use of palladium pre-catalysts complexed with biaryl phosphine ligands. These pre-catalysts offer superior activity, stability, and reproducibility compared to generating the active catalyst in situ.

Catalyst SystemKey FeaturesRecommended for
XPhos-Pd-G2/G3 Highly active, bulky, and electron-rich ligand. Excellent for challenging substrates, including heteroaryl chlorides.[5]A broad range of aryl and heteroaryl halides, including electron-rich and sterically hindered partners.
SPhos-Pd-G2/G3 Similar to XPhos, often showing complementary reactivity.Screening in parallel with XPhos systems is recommended for optimal results.
Pd(dppf)Cl₂ A robust and versatile catalyst, though sometimes less active than the biaryl phosphine systems for challenging couplings.[6]A good starting point for less demanding aryl bromide and iodide coupling partners.
Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) In-situ generated catalyst. Can be highly effective but may require more optimization.[7]When pre-catalysts are not available. Requires careful exclusion of oxygen.

Expert Insight: The use of palladacycle pre-catalysts like XPhos-Pd-G2 or G3 is highly recommended as they readily form the active monoligated Pd(0) species, which is crucial for efficient coupling of challenging heteroaromatic substrates.[5][8]

The Critical Role of the Base and Solvent System

The base in a Suzuki coupling serves a dual purpose: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the transmetalation step.[7]

Base Selection

For this compound, a minimum of three equivalents of base is essential: one equivalent to neutralize the hydrochloride salt and two equivalents to facilitate the catalytic cycle.

BaseStrengthKey Considerations
Potassium Phosphate (K₃PO₄) StrongOften provides excellent results, particularly in combination with bulky biaryl phosphine ligands.[8]
Sodium Carbonate (Na₂CO₃) ModerateA widely used and effective base for many Suzuki couplings.[9]
Cesium Carbonate (Cs₂CO₃) StrongCan be beneficial for less reactive coupling partners.
Potassium Fluoride (KF) WeakA milder option that can be advantageous when base-sensitive functional groups are present.
Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction rate. A mixture of an organic solvent and water is typically employed.

Solvent SystemRatio (v/v)Rationale
Dioxane / Water 4:1 to 10:1A very common and effective solvent system for Suzuki couplings.
Toluene / Water 10:1A good alternative to dioxane.
2-MeTHF / Water 10:1A more environmentally friendly alternative to THF and dioxane.
Acetonitrile / Water 4:1Can be effective, particularly for more polar substrates.[6]

Trustworthiness Check: All solvents should be thoroughly degassed prior to use to prevent oxygen from deactivating the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.

Experimental Protocols

The following protocols are designed to be a robust starting point for your investigations. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol utilizes a highly active XPhos-based pre-catalyst.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, (4-methoxypyridin-3-yl)boronic acid HCl, and K₃PO₄ in a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add XPhos-Pd-G2 catalyst. B->C D Add degassed Dioxane/Water. C->D E Heat reaction mixture (e.g., 80-100 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temp. Dilute with Ethyl Acetate. F->G H Wash with water and brine. G->H I Dry organic layer (Na₂SO₄), filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • XPhos-Pd-G2 (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv).

  • Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the XPhos-Pd-G2 catalyst (e.g., 0.01 mmol, 2 mol%).

  • Add degassed 1,4-dioxane (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • As per Protocol 1.

  • Microwave reactor and appropriate vials.

Procedure:

  • To a microwave vial, add the aryl halide (e.g., 0.2 mmol, 1.0 equiv), this compound (e.g., 0.24 mmol, 1.2 equiv), sodium carbonate (0.6 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (e.g., 0.006 mmol, 3 mol%).

  • Add degassed 1,4-dioxane (1.6 mL) and degassed water (0.4 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 15-45 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, work up and purify the product as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table provides a summary of representative catalyst systems and their expected performance for the coupling of pyridylboronic acids with various aryl halides, based on literature precedents for analogous substrates.[4][9][10]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
XPhos-Pd-G2K₃PO₄Dioxane/H₂O80-10085-98Highly versatile and efficient for a wide range of substrates.
SPhos-Pd-G2K₃PO₄Dioxane/H₂O80-10080-95A strong alternative to the XPhos system.
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100-12060-90A reliable system, particularly with aryl bromides and iodides.
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene/H₂O10070-92Effective but requires careful handling due to air sensitivity.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are thoroughly degassed.

    • Increase the catalyst loading to 3-5 mol%.

    • Screen different bases (e.g., switch from Na₂CO₃ to K₃PO₄).

    • Increase the reaction temperature or time.

  • Significant Protodeboronation:

    • Use a more active catalyst (e.g., XPhos-Pd-G2) to accelerate the coupling relative to the side reaction.

    • Employ anhydrous conditions with a base like KF.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[11]

  • Formation of Homocoupled Byproducts:

    • Ensure the reaction is maintained under a strict inert atmosphere.

    • Thoroughly degas all solvents.

Visualization of the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 [R²-B(OH)₃]⁻ X_ion PdOH_complex Transmetalation Transmetalation PdII_R1R2->Pd0 R¹-R² Product PdII_R1R2->Product RedElim Reductive Elimination RX RX->Pd0 Boronate Boronate->PdII_RX Base BoronicAcid BoronicAcid->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation with the appropriate selection of a modern palladium pre-catalyst system. By employing bulky, electron-rich biaryl phosphine ligands, such as XPhos, in conjunction with a suitable base like potassium phosphate, researchers can effectively mitigate common side reactions like protodeboronation and achieve high yields of the desired coupled products. Careful attention to the stoichiometry of the base to account for the hydrochloride salt and rigorous exclusion of oxygen are paramount for reproducible success. The protocols and insights provided herein offer a solid foundation for the efficient synthesis of valuable methoxy-substituted bi-heteroaryl compounds, accelerating the pace of drug discovery and development.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines. SpringerLink. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. Available at: [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. NIH. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]

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Application Notes & Protocols: Navigating Solvent Effects in the Suzuki-Miyaura Cross-Coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-methoxypyridin-3-yl)boronic acid hydrochloride

The 4-methoxypyridine motif is a privileged scaffold in modern drug discovery, appearing in numerous biologically active molecules. Its synthesis often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] this compound serves as a key building block for introducing this moiety. However, its nature as a heteroaromatic boronic acid salt presents unique challenges that are often overlooked in standard protocols. The hydrochloride form enhances air stability but profoundly impacts solubility, while the pyridine nitrogen can interact with the palladium catalyst, and the entire molecule is susceptible to competitive decomposition pathways like protodeboronation.[3][4]

The choice of solvent is not a passive parameter but an active determinant of reaction success, influencing everything from reactant solubility to the stability of catalytic intermediates and the rate of productive bond formation.[5][6][7] This guide provides an in-depth analysis of solvent effects and offers detailed, field-proven protocols to empower researchers to navigate these complexities and achieve high-yield, reproducible couplings with this valuable reagent.

Mechanistic Underpinnings: Why Solvent Matters

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[8][9] The solvent's influence is exerted at every stage, and understanding this relationship is paramount for rational reaction design.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Ar-X Transmetal Ar-Pd(II)-R(L)₂ (Transmetalation Intermediate) OxAdd->Transmetal Transmetalation R-B(OR')₂⁻ Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product lab_RE Bulky ligands promoted by solvent interactions can accelerate this step. center start end sub_ArX Ar-X sub_ArX->OxAdd lab_OA Solvent Polarity can stabilize the polar transition state. sub_RBOH R-B(OH)₂ + Base sub_RBOH->Transmetal lab_TM Aqueous/Protic solvents facilitate boronate formation. Coordinating solvents can compete for Pd sites.

Caption: The Suzuki-Miyaura Catalytic Cycle and Key Solvent Intervention Points.

  • Oxidative Addition (OA): The Pd(0) catalyst inserts into the aryl-halide bond. This step is often rate-limiting. Polar solvents can stabilize the polar, charged transition states involved, accelerating the reaction, particularly with challenging substrates like aryl chlorides or triflates.[10]

  • Transmetalation (TM): The organic group is transferred from boron to palladium. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11] The solvent's role here is twofold:

    • Solubilization: It must dissolve both the (often inorganic) base and the boronic acid. Aqueous or protic co-solvents are highly effective at this.[12]

    • Coordination: Coordinating solvents (like DMF or MeCN) can bind to the palladium center. This can be detrimental if it blocks the boronate from accessing the metal, but it can also be beneficial by preventing catalyst aggregation or decomposition.[13][14]

  • Reductive Elimination (RE): The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

For this compound, the primary considerations are ensuring its solubility and managing the equilibrium between the active boronate species and the inactive forms susceptible to protodeboronation.

A Guide to Solvent Selection

The optimal solvent system is rarely a single solvent but a carefully balanced mixture that addresses multiple reaction needs simultaneously.

Solvent_Selection start Start: Select Aryl Halide & (4-methoxypyridin-3-yl)boronic acid HCl q_solubility Are all starting materials soluble in a single aprotic solvent (e.g., Dioxane, THF)? start->q_solubility use_aprotic Proceed with aprotic solvent. Add base (e.g., K₃PO₄). q_solubility->use_aprotic path_yes_sol use_mixed Use a mixed solvent system. Primary choice: Dioxane/H₂O or THF/H₂O (e.g., 4:1 v/v) q_solubility->use_mixed path_no_sol path_yes_sol Yes path_no_sol No q_yield_aprotic Is reaction yield >80% with low side products? use_aprotic->q_yield_aprotic end_success Protocol Optimized q_yield_aprotic->end_success path_yes_yield troubleshoot Troubleshoot: • Change Base (e.g., KF for base-labile groups) • Screen Ligands (e.g., SPhos, XPhos) • Adjust Temperature q_yield_aprotic->troubleshoot path_no_yield use_base_aq Use a water-soluble base (e.g., K₂CO₃, Cs₂CO₃). use_mixed->use_base_aq use_base_aq->q_yield_aprotic path_yes_yield Yes path_no_yield No (Low conversion or protodeboronation) troubleshoot->end_success Re-evaluate

Caption: A practical workflow for solvent system selection.

Aprotic Polar Solvents: The Workhorses
  • Examples: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN).

  • Functionality: These solvents are generally excellent choices as the primary reaction medium. They effectively solubilize the aryl halide and the palladium catalyst complex. Dioxane and THF are particularly favored due to their relatively low boiling points (for easy removal) and good performance across a range of Suzuki couplings.[15]

  • Causality: Their polarity helps to dissolve the polar boronic acid hydrochloride salt, especially after initial neutralization by the base. However, solubility of inorganic bases (like K₂CO₃) can be limited. Coordinating solvents like DMF and MeCN can sometimes lead to unexpected changes in selectivity by directly binding to the palladium catalyst, altering its reactivity profile.[13][16][17] For routine couplings, dioxane or THF are the recommended starting points.

Protic Solvents: The Activators
  • Examples: Water, Isopropanol (IPA), Ethanol (EtOH).

  • Functionality: Protic solvents are almost always used as a co-solvent with an aprotic partner (e.g., Dioxane/H₂O 4:1). Their primary role is to dissolve the inorganic base, which is essential for activating the boronic acid for transmetalation.[18] The presence of water can also facilitate the hydrolysis of boronic esters or anhydrides (boroxines) back to the active boronic acid form.[3]

  • Causality & Risks: The hydroxide ions generated from the base in water are key to forming the highly nucleophilic tetravalent boronate species [R-B(OH)₃]⁻, which rapidly engages in transmetalation.[19][20][21] However, this is a double-edged sword. Protic solvents, particularly under prolonged heating, are the primary culprits in the undesired side reaction of protodeboronation , where the C-B bond is cleaved to yield 4-methoxypyridine.[4][22] The reaction must be driven to completion efficiently to minimize the residence time under these conditions.

Comparative Data: Solvent System Performance

The following table summarizes expected yields for a model reaction, illustrating the profound impact of solvent choice.

Model Reaction: (4-methoxypyridin-3-yl)boronic acid HCl (1.2 equiv) + 1-bromo-4-fluorobenzene (1.0 equiv), Pd(dppf)Cl₂ (2 mol%), Base (3.0 equiv), 90 °C, 12 h.

EntrySolvent System (v/v)BaseExpected Yield (%)Key Observations
1TolueneK₃PO₄< 10%Poor solubility of the boronic acid salt and base leads to a heterogeneous mixture with minimal conversion.
2THF (anhydrous)K₃PO₄40-60%Moderate yield. Reaction is limited by the low solubility and reactivity of the base in a purely aprotic system.
3DMFK₂CO₃75-85%Good solubility for all components. DMF's high boiling point and coordinating ability facilitate the reaction.[5]
4Dioxane / H₂O (4:1)K₂CO₃90-95% Optimal System. Dioxane dissolves organic components, while water dissolves the base, promoting rapid boronate formation and efficient transmetalation.
5IPA / H₂O (1:1)K₂CO₃60-75%Complete solubility, but higher rates of protodeboronation are often observed due to the high protic content.[3]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recommended Conditions for High-Yield Coupling

This protocol is optimized for general application, leveraging a robust mixed-solvent system.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • This compound (CAS: 355004-67-0)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • 1,4-Dioxane (reagent grade)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Reagent Addition: In succession, add this compound (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

    • Scientist's Note: An excess of the boronic acid is used to compensate for any potential homocoupling or decomposition. The base is added in excess to first neutralize the hydrochloride salt and then to participate in the catalytic cycle.

  • Solvent Addition: Add 1,4-dioxane (8 mL) followed by deionized water (2 mL) to create a 4:1 solvent ratio.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Causality: This "degassing" step is critical. Dissolved oxygen can oxidize the active Pd(0) catalyst and lead to unwanted side reactions, such as the homocoupling of the boronic acid (Glaser coupling).[22]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours. A key indicator is the consumption of the limiting aryl halide.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (10 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Protocol 2: Anhydrous Conditions for Base-Sensitive Substrates

This protocol is designed for cases where protodeboronation is a significant issue or if the aryl halide contains a base-labile functional group (e.g., an ester).

Materials:

  • Aryl halide (base-sensitive)

  • This compound

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and SPhos)

  • Anhydrous Base (e.g., Potassium Phosphate, K₃PO₄)

  • Anhydrous THF or Dioxane (distilled from a suitable drying agent or from a solvent purification system)

Procedure:

  • Vessel and Reagent Preparation: Perform all steps under a strict inert atmosphere, preferably within a glovebox. All glassware must be rigorously dried.

  • Reagent Loading (in a glovebox): To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.3 mmol, 1.3 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.06 mmol, 6 mol%).

    • Scientist's Note: Buchwald-type ligands like SPhos are often more active at lower temperatures and can accelerate the rate-limiting oxidative addition, helping the productive coupling outcompete decomposition pathways.[18]

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL).

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath at 100 °C.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1. The workup does not need to be anhydrous.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized) 2. Poor Solubility 3. Insufficient Temperature1. Ensure rigorous degassing; use a fresh bottle of catalyst or a precatalyst. 2. Switch to a Dioxane/H₂O system (Protocol 1) to improve base/boronic acid solubility. 3. Increase temperature in 10 °C increments (up to solvent boiling point).
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to dominate. 2. Excessive water or prolonged heating.1. Increase catalyst loading (e.g., to 3-5 mol%); switch to a more active ligand (e.g., XPhos, SPhos). 2. Reduce water content (e.g., to 10:1 Dioxane/H₂O) or switch to anhydrous conditions (Protocol 2).
Homocoupling of Boronic Acid Presence of Oxygen.Improve the degassing procedure (freeze-pump-thaw is more effective than sparging).
"Messy" Reaction Profile Catalyst poisoning by pyridine nitrogen.Switch to a more electron-rich, bulky phosphine ligand (e.g., Buchwald ligands) which are less susceptible to inhibition.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling is a testament to the principles of rational reaction design. While its structure presents inherent challenges, these can be overcome by a logical and informed approach to solvent selection. A mixed aqueous-aprotic system, such as dioxane/water, typically provides the optimal balance of solubility and reactivity, promoting the desired boronate pathway for transmetalation while minimizing side reactions. By understanding the causality behind each experimental parameter, researchers can unlock the full synthetic potential of this crucial building block.

References

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695-1701. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15915-15926. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Vantourout, J. C., et al. (2017). Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis. Angewandte Chemie International Edition, 59(47), 21088-21096. [Link]

  • Doucet, H., et al. (2004). Suzuki–Miyaura and Related Cross‐Couplings in Aqueous Solvents Catalyzed by Di(2‐pyridyl)methylamine‐Palladium Dichloride Complexes. European Journal of Organic Chemistry, 2004(23), 4947-4956. [Link]

  • Dreher, S. D., et al. (2008). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • Che-Aron, A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 305. [Link]

Sources

Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Challenge and Opportunity of Pyridyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are foundational in medicinal chemistry, appearing in a vast number of pharmaceuticals.[4] The incorporation of nitrogen-containing heterocycles, such as pyridine, is a highly sought-after strategy in drug design.

(4-methoxypyridin-3-yl)boronic acid is a valuable building block for introducing a methoxypyridine moiety. However, it is commonly supplied as a hydrochloride salt to improve its shelf stability. This seemingly minor modification introduces significant challenges to the standard Suzuki-Miyaura protocol, primarily concerning the selection and stoichiometry of the base. The Lewis basic pyridine nitrogen can also interact with the palladium catalyst, potentially leading to inhibition.[5][6]

This guide provides a detailed analysis of the critical role of the base in the coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride. We will explore the mechanistic considerations behind base selection, offer a comparative analysis of common bases, and provide robust, validated protocols to empower researchers to overcome the unique challenges posed by this substrate.

The Multifaceted Role of the Base in the Catalytic Cycle

To effectively select a base, it is crucial to first understand its functions within the Suzuki-Miyaura catalytic cycle. The base is not merely a spectator or an acid scavenger; it is an active and essential participant.[7]

The primary roles of the base include:

  • Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[8][9][10] This "ate" complex is crucial for efficient transmetalation, where the organic group is transferred from boron to the palladium center.[1]

  • Facilitating Catalyst Turnover: The base participates in the metathesis step with the oxidative addition complex (L₂Pd(Ar)X), forming a palladium-alkoxide or -hydroxide species (L₂Pd(Ar)OR) that is more reactive in the subsequent transmetalation step.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Base-Mediated Activation Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X L2Pd(II)(Ar)X L2Pd(II)(Ar)X Oxidative\nAddition->L2Pd(II)(Ar)X Transmetalation Transmetalation L2Pd(II)(Ar)X->Transmetalation [R-B(OH)3]- L2Pd(II)(Ar)R L2Pd(II)(Ar)R Transmetalation->L2Pd(II)(Ar)R Reductive\nElimination Reductive Elimination L2Pd(II)(Ar)R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Boronic Acid\n(R-B(OH)2) Boronic Acid (R-B(OH)2) Boronate\n[R-B(OH)3]- Boronate [R-B(OH)3]- Boronic Acid\n(R-B(OH)2)->Boronate\n[R-B(OH)3]- Base (OH-) Boronate\n[R-B(OH)3]-->Transmetalation

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical base-mediated activation of the boronic acid required for the transmetalation step.

Unique Considerations for this compound

When using the hydrochloride salt of a pyridylboronic acid, two primary issues must be addressed that are not present with standard arylboronic acids.

  • Acid Neutralization: The first equivalent of base added to the reaction will be consumed by the stoichiometric hydrochloric acid. An insufficient amount of base will result in no free base being available to activate the boronic acid for the catalytic cycle, leading to complete reaction failure. Therefore, a minimum of one extra equivalent of base is required relative to standard protocols.

  • Catalyst Inhibition and Protodeboronation: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6] Furthermore, pyridylboronic acids are often more susceptible to base-mediated protodeboronation—the undesired cleavage of the C–B bond—which irreversibly removes the boronic acid from the productive cycle.[11] The choice of base and reaction conditions must strike a delicate balance: strong enough to facilitate transmetalation but not so harsh as to promote protodeboronation or other side reactions.[12][13]

A Comparative Guide to Base Selection

The optimal base is highly dependent on the coupling partner (aryl chloride, bromide, triflate), the solvent, and the catalyst system. Below is a comparative analysis of common bases for this specific application.

BaseFormulaTypical Equivalents*Relative StrengthRecommended Solvent SystemKey Considerations & Insights
Potassium Carbonate K₂CO₃3.0 - 4.0ModerateDioxane/H₂O, Toluene/H₂OA reliable starting point.[14] Requires aqueous conditions to be effective. The biphasic nature can sometimes help mitigate protodeboronation.
Cesium Carbonate Cs₂CO₃2.5 - 3.0ModerateDioxane/H₂O, THFOften provides superior yields in challenging couplings, including those with heteroaryl substrates.[15][16] Its higher solubility in organic solvents may play a role.
Potassium Phosphate K₃PO₄2.5 - 3.0StrongDioxane, Toluene, THF (Anhydrous)An excellent choice for suppressing protodeboronation as it is effective under anhydrous conditions.[14] Often the base of choice for coupling with less reactive aryl chlorides.
Potassium Fluoride KF3.0 - 4.0WeakDioxane, THF (Anhydrous)The fluoride ion activates the boronic acid to form a trifluoroborate salt in situ, which facilitates transmetalation without requiring a strongly basic medium.[10][11] Ideal for substrates sensitive to strong bases.
Sodium Hydroxide NaOH3.0 - 4.0Very StrongTHF/H₂O, Dioxane/H₂OWhile effective, the high basicity significantly increases the risk of protodeboronation and other side reactions.[17] Use with caution and only if other bases fail.
Triethylamine Et₃NN/AWeak (Organic)N/ANot Recommended. Organic amine bases are generally ineffective and can perform significantly worse than inorganic bases in Suzuki couplings.[15]

*Equivalents are relative to the limiting reagent (typically the aryl halide) and already account for the extra equivalent needed to neutralize the HCl salt.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium-containing waste should be disposed of according to institutional guidelines.

Protocol 1: General Procedure for Base Screening (Small Scale)

This protocol is designed to efficiently screen multiple bases to identify the optimal conditions for your specific coupling partners.

  • Preparation: To four separate 2-dram vials equipped with stir bars, add the aryl halide (0.1 mmol, 1.0 equiv.), this compound (22.8 mg, 0.12 mmol, 1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.3 mg, 0.002 mmol, 2 mol%).

  • Base Addition:

    • To Vial 1, add K₂CO₃ (41.5 mg, 0.3 mmol, 3.0 equiv.).

    • To Vial 2, add Cs₂CO₃ (97.7 mg, 0.3 mmol, 3.0 equiv.).

    • To Vial 3, add K₃PO₄ (63.7 mg, 0.3 mmol, 3.0 equiv.).

    • To Vial 4, add KF (17.4 mg, 0.3 mmol, 3.0 equiv.).

  • Solvent Addition:

    • To Vials 1 and 2, add 1,4-dioxane (0.9 mL) and deionized water (0.1 mL).

    • To Vials 3 and 4, add anhydrous 1,4-dioxane (1.0 mL).

  • Inerting: Seal each vial with a Teflon-lined cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at 90-100 °C. Stir for 12-18 hours.

  • Analysis: After cooling to room temperature, quench each reaction with 1 mL of water and extract with 2 mL of ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine the relative conversion to the desired product.

Protocol 2: Recommended Preparative Scale Synthesis (Using K₃PO₄)

This protocol utilizes anhydrous conditions, which are often robust for preventing protodeboronation of pyridylboronic acids.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (247 mg, 1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, fine powder, 637 mg, 3.0 equiv.), and a suitable catalyst system (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed. Alternatively, sparge the solution with Argon for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Decision-Making Workflow for Base Selection

The following flowchart provides a logical pathway for selecting an initial set of reaction conditions.

Figure 2: A decision-making flowchart to guide the initial selection of a base and solvent system for the coupling of this compound.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient base (forgot to account for HCl salt). 2. Catalyst inhibition by pyridine nitrogen. 3. Inactive catalyst or poor ligand choice.1. Increase base to at least 2.5-3.0 equivalents. 2. Switch to a more electron-rich, bulky phosphine ligand (e.g., Buchwald ligands) which can favor reductive elimination.[6] 3. Use a pre-formed catalyst (precatalyst) to ensure active Pd(0) generation.
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. 3. Prolonged reaction time.1. Switch to a milder base (e.g., KF or K₂CO₃). 2. Use anhydrous conditions with K₃PO₄.[14] 3. Monitor the reaction closely and stop it upon completion; try a lower temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.1. Ensure thorough degassing of the solvent and reaction mixture (e.g., freeze-pump-thaw or sparging with inert gas).[14] Maintain a positive pressure of N₂ or Ar.
Reaction Stalls 1. Catalyst has decomposed or been deactivated. 2. Poor solubility of reagents.1. Add a second portion of fresh catalyst. 2. Switch to a solvent with better solubilizing properties (e.g., DMF, though this may require re-optimization of the base).

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • Taylor, R. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • ACS Publications. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of (4-Methoxypyridin-3-yl)boronic acid hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its ability to engage in hydrogen bonding and modulate physicochemical properties makes it a privileged structure. Boronic acids, in turn, are indispensable reagents for constructing complex molecular architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a particularly valuable building block: (4-methoxypyridin-3-yl)boronic acid hydrochloride . The strategic placement of the methoxy group and the boronic acid on the pyridine ring offers unique electronic and steric properties, enabling chemists to access novel chemical space in drug discovery programs. This document provides a comprehensive overview of its properties, strategic applications, and detailed, field-proven protocols for its effective use in the synthesis of advanced intermediates for drug development.

Physicochemical Properties and Handling

This compound is a stable, solid reagent that serves as a key synthon for introducing the 4-methoxypyridine moiety. Understanding its properties is crucial for successful and reproducible experimentation.

Key Properties Summary:

PropertyValueReference
CAS Number 874959-97-4[3]
Molecular Formula C₆H₉BClNO₃
Molecular Weight 189.41 g/mol N/A
Appearance White to off-white solid
Storage Store under inert atmosphere at 2-8°C

Expert Insights on Stability and Handling:

  • The Role of the Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt to enhance its shelf-life and handling stability. The protonated pyridine nitrogen reduces the electron density of the ring system, mitigating pathways for degradation.

  • Protodeboronation Risk: Heteroaryl boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation (hydrolysis of the C-B bond).[4][5] While the hydrochloride form helps, care should be taken to use anhydrous solvents and reagents during coupling reactions to minimize this side reaction and maximize yield.

  • Recommendation for Enhanced Stability: For reactions requiring extended heating or for developing highly reproducible library synthesis protocols, in-situ protection or conversion of the boronic acid to its corresponding pinacol ester is highly recommended. Boronate esters exhibit superior stability and are less prone to oligomerization or degradation.[5][6]

Strategic Value in Drug Discovery and Design

The 4-methoxypyridin-3-yl motif is not merely a structural placeholder; it is a carefully selected fragment designed to impart specific, beneficial properties to a drug candidate.

Causality Behind its Use:

  • Hydrogen Bonding: The pyridine nitrogen acts as a potent hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's active site.

  • Modulation of Basicity: The electron-donating methoxy group at the 4-position increases the pKa of the pyridine nitrogen compared to unsubstituted pyridine, influencing its charge state at physiological pH and its interaction profile.

  • Improved Physicochemical Properties: The methoxy group can enhance metabolic stability by blocking a potential site of oxidation. It also influences solubility and lipophilicity (LogP), key parameters in optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

  • Vectorial Orientation: The meta-relationship between the point of attachment (the former boronic acid) and the pyridine nitrogen provides a distinct spatial vector for orienting other parts of the molecule, allowing chemists to probe different regions of a target's binding pocket compared to 2- or 4-substituted pyridines. This is a key principle in structure-activity relationship (SAR) studies.[8][9]

This building block is frequently employed in the synthesis of targeted therapies, especially kinase inhibitors, where the pyridine moiety often interacts with the hinge region of the enzyme.[6][10]

logical_relationship Drug Design Logic Flow cluster_design Drug Design Strategy cluster_properties Imparted Molecular Properties A (4-Methoxypyridin-3-yl) boronic acid HCl B Suzuki-Miyaura Cross-Coupling A->B Reagent C Novel Core Scaffold (e.g., Biaryl Heterocycle) B->C Product D H-Bond Acceptor (Pyridine N) C->D E Modulated pKa & Solubility C->E F Metabolic Stability C->F G Defined 3D Vector C->G catalytic_cycle pd0 Pd(0)L₂ l1 pd0->l1 ox_add Ar-Pd(II)-X L₂ l2 ox_add->l2 trans Ar-Pd(II)-Ar' L₂ l3 trans->l3 l1->ox_add l2->trans l3->pd0 product Ar-Ar' l3->product byproduct X-B(OH)₂ l3->byproduct aryl_halide Ar-X aryl_halide->l1 boronic Ar'-B(OH)₂ boronic->l2 base Base base->l2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of (4-Methoxypyridin-3-yl)boronic acid pinacol ester

Rationale: This protocol converts the boronic acid hydrochloride to its more stable and easily handled pinacol ester, which often provides more consistent results in subsequent coupling reactions. [6][11] Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, bis(pinacolato)diboron, and potassium acetate.

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting boronic acid.

  • Add the Pd(dppf)Cl₂ catalyst to the stirring suspension.

  • Heat the reaction mixture to 85 °C and stir for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until consumption of the starting material is observed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pinacol ester.

Protocol 2: General Suzuki-Miyaura Coupling with an Aryl Bromide

Rationale: This protocol provides a robust, general procedure for coupling the boronic acid (or its pinacol ester) with a representative aryl bromide. The use of SPhos as a ligand is often effective for challenging heteroaromatic couplings. [5] Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv) OR its pinacol ester (1.2 equiv)

  • SPhos Precatalyst (G3) or a combination of Pd₂(dba)₃ (0.015 equiv) and SPhos (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v mixture), degassed

  • Nitrogen or Argon gas supply

experimental_workflow A 1. Add Reagents to Flask (Aryl-Br, Boronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Catalyst B->C D 4. Heat Reaction (e.g., 90-100 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (Dilute, Wash, Dry) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Pure Biaryl Product G->H

Sources

The Strategic Utility of (4-methoxypyridin-3-yl)boronic acid hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

(4-methoxypyridin-3-yl)boronic acid hydrochloride has emerged as a pivotal building block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and materials science. Its strategic importance lies in its ability to introduce the 4-methoxypyridine motif into complex molecular architectures through robust and well-established cross-coupling methodologies. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and explore the nuances of its reactivity to empower scientists in leveraging this valuable synthetic tool. Boron-containing compounds, particularly boronic acids, have garnered significant attention in medicinal chemistry due to their unique electronic properties and their role in the synthesis of a wide array of biologically active molecules.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application and safe handling. (4-methoxypyridin-3-yl)boronic acid and its hydrochloride salt are typically supplied as solids.[3]

Property(4-methoxypyridin-3-yl)boronic acidThis compound
CAS Number 355004-67-0[3][4][5]874959-97-4
Molecular Formula C₆H₈BNO₃[4]C₆H₉BClNO₃
Molecular Weight 152.94 g/mol [4]189.41 g/mol
Appearance White to off-white solidSolid
Storage Inert atmosphere, store in freezer, under -20°C[3]Inert atmosphere, 2-8°C

Handling and Storage Recommendations:

Due to the propensity of boronic acids to undergo protodeboronation, particularly in the presence of moisture and acid, it is crucial to handle and store (4-methoxypyridin-3-yl)boronic acid and its hydrochloride salt under an inert atmosphere (e.g., argon or nitrogen). The free boronic acid should be stored at or below -20°C to minimize degradation.[3] The hydrochloride salt is generally more stable but should still be stored in a cool, dry place.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide or triflate, yielding valuable biaryl and heteroaryl structures.[6] These motifs are prevalent in a multitude of biologically active compounds, including kinase inhibitors.[7]

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

When employing heteroaryl boronic acids like (4-methoxypyridin-3-yl)boronic acid, several factors can influence the reaction's efficiency:

  • Electronic Nature of the Pyridine Ring: The pyridine ring is electron-deficient, which can slow down the transmetalation step. However, the presence of the electron-donating methoxy group at the 4-position can help to mitigate this effect by increasing the electron density on the ring. The pKa of 4-methoxypyridine is approximately 6.47, indicating it is a moderately basic heterocycle.[8] This basicity, particularly the lone pair on the nitrogen atom, can lead to coordination with the palladium catalyst, potentially causing deactivation.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 4-methoxypyridine as a byproduct and reducing the yield of the desired coupled product. The use of appropriate bases and anhydrous conditions can help to minimize protodeboronation.

  • The Hydrochloride Salt: When using this compound, an additional equivalent of base is required to neutralize the hydrochloride and generate the active boronate species for the transmetalation step.

Detailed Application Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl bromides. It is adapted from a reliable Organic Syntheses procedure for 3-pyridylboronic acid and has been modified to account for the specific nature of the 4-methoxy derivative and its hydrochloride salt.[9]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl bromide (1.0 equiv) - (4-methoxypyridin-3-yl)boronic acid HCl (1.2 equiv) - Pd(OAc)2 (0.03 equiv) - PPh3 (0.12 equiv) base Add Base: - Na2CO3 (3.0 equiv) reagents->base solvent Add Solvents: - Toluene - H2O base->solvent degas Degas Mixture (Vacuum/N2 cycles) solvent->degas heat Heat to 95°C (2-4 h) degas->heat cool Cool to RT heat->cool extract Aqueous Work-up (EtOAc/H2O) cool->extract purify Column Chromatography extract->purify Final Product Final Product purify->Final Product caption General workflow for the Suzuki-Miyaura coupling reaction.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • Aryl or heteroaryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • Triphenylphosphine (PPh₃) (0.12 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Toluene

  • Deionized water

  • Ethyl acetate (for work-up)

  • 1 M Hydrochloric acid (for work-up)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl bromide (e.g., 5.0 mmol, 1.0 equiv), this compound (6.0 mmol, 1.2 equiv), palladium(II) acetate (0.15 mmol, 0.03 equiv), and triphenylphosphine (0.60 mmol, 0.12 equiv).

    • Causality behind the choice of reagents: Palladium(II) acetate is a common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a widely used, air-stable phosphine ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

  • Addition of Base and Solvents: To the flask, add a solution of sodium carbonate (15.0 mmol, 3.0 equiv) in deionized water (e.g., 10 mL), followed by toluene (e.g., 20 mL).

    • Causality behind the choice of base and solvent system: Sodium carbonate is a cost-effective inorganic base that is crucial for activating the boronic acid to the more nucleophilic boronate species. The biphasic toluene/water solvent system is effective for many Suzuki-Miyaura couplings, allowing for the dissolution of both the organic and inorganic reagents.

  • Degassing: Seal the flask and degas the reaction mixture by subjecting it to five cycles of vacuum followed by backfilling with nitrogen.

    • Self-validating system: Thorough degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby inhibiting the reaction.

  • Reaction: Heat the reaction mixture to 95°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Purification: Combine the organic layers and wash with 1 M HCl, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

    • Trustworthiness of the protocol: The acidic wash helps to remove any unreacted basic starting materials and byproducts, while the subsequent washes remove residual salts. Column chromatography is a standard and reliable method for purifying the final product to a high degree of purity.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure thorough degassing of the reaction mixture. Use fresh, high-purity catalyst and ligand.
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential decomposition.
Significant protodeboronation Presence of excess water or acidUse anhydrous solvents and ensure the base is of good quality. Consider using potassium fluoride (KF) as the base, which can be effective in minimizing protodeboronation.
Formation of side products Homocoupling of the boronic acid or aryl halideAdjust the stoichiometry of the reactants. A slight excess of the boronic acid is generally recommended.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules containing the 4-methoxypyridine moiety. Its successful application in the Suzuki-Miyaura cross-coupling reaction hinges on a sound understanding of the reaction mechanism and careful attention to experimental details. The protocol provided herein offers a reliable and robust starting point for the synthesis of a wide range of biaryl and heteroaryl compounds. By understanding the key parameters that influence the reaction, researchers can effectively troubleshoot and optimize conditions to achieve high yields of their desired products, thereby accelerating their research and development efforts in medicinal chemistry and beyond.

References

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available from: [Link]

  • Yang, F., Zhu, M., Zhang, J., & Zhou, H. (2018). Synthesis of biologically active boron-containing compounds. MedChemComm, 9(2), 201-211. Available from: [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. Available from: [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. Available from: [Link]

  • Yang, F., et al. (2018). Synthesis of biologically active boron-containing compounds. MedChemComm, 9(2), 201-211. Available from: [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. Available from: [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. Available from: [Link]

Sources

Application Notes and Protocols: Scale-Up Synthesis of (4-Methoxypyridin-3-yl)boronic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxypyridin-3-yl)boronic acid and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry. Their utility is most prominently showcased in the synthesis of various kinase inhibitors and other targeted therapeutics, where the pyridylboronic acid moiety serves as a key pharmacophore for engaging with biological targets. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, frequently employs such boronic acids to construct complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form often provides enhanced stability and handling characteristics compared to the free boronic acid.

This document provides a comprehensive guide for the scale-up synthesis of (4-methoxypyridin-3-yl)boronic acid hydrochloride, intended for researchers, scientists, and drug development professionals. The protocol detailed herein is designed to be robust, scalable, and to yield a high-purity product suitable for further pharmaceutical development. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and outline critical process controls and analytical methods for ensuring batch-to-batch consistency.

Synthetic Strategy: A Rationale-Driven Approach

The most direct and industrially viable route to pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. This approach is favored for its cost-effectiveness and reliability on a large scale.

Our chosen synthetic pathway for this compound commences with the readily available 3-bromo-4-methoxypyridine. The core transformation involves a low-temperature lithium-halogen exchange, followed by in-situ quenching with triisopropyl borate. This "in-situ quench" or "reverse addition" protocol, where the organolithium reagent is added to a mixture of the halide and the electrophile, is a critical process intensification strategy. It is designed to minimize the formation of undesired side products by ensuring that the highly reactive 3-lithiopyridine intermediate is immediately trapped by the borate ester.[2]

The subsequent acidic workup and crystallization are designed to not only hydrolyze the boronate ester to the desired boronic acid but also to isolate the product as its more stable hydrochloride salt. This approach streamlines the process by combining the hydrolysis and salt formation steps.

Reaction Pathway Overview

Synthesis_Pathway A 3-Bromo-4-methoxypyridine C Lithium diisopropylamide boronate intermediate A->C Lithium-Halogen Exchange & Borylation B n-Butyllithium Triisopropyl borate THF, -78 °C E This compound C->E Hydrolysis & Salt Formation D Aqueous HCl

Caption: Overall synthetic scheme for this compound.

Process Safety Considerations

The scale-up of this process necessitates a rigorous evaluation of potential hazards. The key safety considerations are outlined below:

  • Organolithium Reagents: n-Butyllithium is a pyrophoric material that can ignite spontaneously on contact with air.[3] All transfers and reactions involving n-butyllithium must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[3]

  • Cryogenic Temperatures: The reaction is performed at -78 °C, requiring the use of a dry ice/acetone or a mechanically refrigerated cooling bath. Care must be taken to avoid frostbite and to ensure the compatibility of reactor materials with cryogenic temperatures.

  • Quenching of Reactive Intermediates: The quenching of any residual organolithium species must be performed with extreme caution.[4][5] The workup procedure is designed to control the exotherm associated with this step. A dedicated quench tank containing a suitable reagent (e.g., isopropanol) should be readily available for emergency situations.[6]

  • Flammable Solvents: Tetrahydrofuran (THF) and triisopropyl borate are flammable liquids.[7][8] All operations should be conducted in a well-ventilated area, away from ignition sources. Electrical equipment must be appropriately rated for use in a flammable atmosphere.

  • Triisopropyl Borate Hazards: Triisopropyl borate can cause eye, skin, and respiratory tract irritation.[9][10] It may also cause central nervous system depression.[10] Handling should be performed in a fume hood with appropriate PPE.

Detailed Experimental Protocol

This protocol is designed for a nominal 100 g scale of the final product. All glassware should be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMolar Eq.
3-Bromo-4-methoxypyridine≥98%Commercial121 g1.0
n-Butyllithium (2.5 M in hexanes)SolutionCommercial260 mL1.05
Triisopropyl borate≥98%Commercial183 mL1.2
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial1.5 L-
Hydrochloric Acid (4 M in dioxane)SolutionCommercialAs required-
IsopropanolACS GradeCommercial2 L-
HeptaneACS GradeCommercial1 L-
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble a multi-necked, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

    • Thoroughly purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Initial Charge and Cooling:

    • Charge the reactor with 3-bromo-4-methoxypyridine (121 g, 1.0 eq) and anhydrous THF (1.0 L).

    • Begin stirring and cool the reactor contents to -78 °C using a suitable cooling bath.

    • In a separate, dry, and inerted vessel, charge triisopropyl borate (183 mL, 1.2 eq) and dilute with anhydrous THF (0.5 L).

  • Lithiation and Borylation:

    • Once the reactor temperature is stable at -78 °C, slowly add the n-butyllithium solution (260 mL, 1.05 eq) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

    • After the addition is complete, stir the resulting slurry at -78 °C for an additional 30 minutes to ensure complete lithium-halogen exchange.

    • Slowly add the pre-prepared solution of triisopropyl borate in THF to the reaction mixture over 1-2 hours, maintaining the internal temperature below -70 °C.

  • Reaction Quench and Workup:

    • After the addition of the borate solution is complete, allow the reaction to stir at -78 °C for another hour.

    • Slowly warm the reaction mixture to 0 °C over a period of 1-2 hours.

    • Carefully quench the reaction by the slow, dropwise addition of 4 M HCl in dioxane until the pH of the aqueous layer (after adding a small amount of water for testing) is between 1 and 2. This step is exothermic and requires careful temperature control.

    • Once the quench is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Product Isolation and Purification:

    • A white precipitate of the hydrochloride salt should form.

    • Filter the solid product and wash the filter cake with isopropanol (2 x 500 mL) followed by heptane (2 x 500 mL).

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Process Workflow Diagram

Process_Workflow Start Start: Oven-dried Reactor Inert Inert with Nitrogen Start->Inert Charge Charge 3-Bromo-4-methoxypyridine & THF Inert->Charge Cool Cool to -78 °C Charge->Cool Add_nBuLi Slowly Add n-Butyllithium (T < -70 °C) Cool->Add_nBuLi Stir1 Stir at -78 °C for 30 min Add_nBuLi->Stir1 Add_Borate Slowly Add Triisopropyl Borate Solution (T < -70 °C) Stir1->Add_Borate Stir2 Stir at -78 °C for 1 hr Add_Borate->Stir2 Warm1 Warm to 0 °C Stir2->Warm1 Quench Quench with 4 M HCl in Dioxane (pH 1-2) Warm1->Quench Warm2 Warm to Room Temperature Quench->Warm2 Filter Filter the Solid Product Warm2->Filter Wash Wash with Isopropanol & Heptane Filter->Wash Dry Dry Under Vacuum Wash->Dry End Final Product Dry->End

Caption: Step-by-step workflow for the scale-up synthesis.

Analytical Quality Control

To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive suite of analytical tests should be performed.

TestMethodSpecificationRationale
Identification ¹H NMR, ¹³C NMRConforms to the structure of the target compoundConfirms the chemical identity and structure of the final product.
Assay HPLC-UV (e.g., at 254 nm)≥ 98.0%Quantifies the purity of the active substance.
Water Content Karl Fischer Titration≤ 0.5%Water can affect the stability and reactivity of the boronic acid.[11][12][13]
Residual Solvents Headspace GC-MSConforms to ICH Q3C limitsEnsures that residual process solvents are below pharmaceutically acceptable levels.
Elemental Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Conforms to ICH Q3D limits (e.g., for Palladium if applicable from downstream use)Monitors for the presence of heavy metals and other elemental impurities.[14][15][16][17]
Exemplary Analytical Protocols
¹H NMR Spectroscopy
  • Solvent: D₂O or DMSO-d₆

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Peaks (in D₂O): δ ~8.5 (d, 1H), ~8.0 (d, 1H), ~7.2 (dd, 1H), ~4.1 (s, 3H). Note: The B(OH)₂ protons are typically not observed or are very broad.

Karl Fischer Titration
  • Method: Volumetric or Coulometric Karl Fischer titration.[11]

  • Procedure: Accurately weigh a sample of the boronic acid hydrochloride and add it to the Karl Fischer titration vessel. Titrate with a standardized Karl Fischer reagent to the endpoint.[12][13] The water content is then calculated based on the amount of reagent consumed.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Action
Low Yield Incomplete lithiation or borylation.Ensure all reagents and solvents are strictly anhydrous. Verify the titer of the n-butyllithium solution. Optimize the addition times and temperatures.
Product loss during workup.Ensure the pH of the quench is acidic enough to precipitate the hydrochloride salt. Optimize the volume of wash solvents to minimize dissolution of the product.
High Levels of Impurities Formation of homo-coupled byproducts.Maintain a low reaction temperature during the lithiation and borylation steps. The in-situ quench protocol is designed to minimize this.
Incomplete hydrolysis of the boronate ester.Ensure sufficient acid is used during the quench and that the mixture is stirred for an adequate amount of time at room temperature.
Inconsistent Crystallization Variations in quench rate or solvent composition.Standardize the rate of addition of the acidic quenching solution. Consider the use of anti-solvents to control the crystallization process.

Conclusion

The scale-up synthesis of this compound presented in this application note provides a robust and reliable method for producing this key pharmaceutical intermediate. By adhering to the detailed protocol, implementing stringent process safety measures, and utilizing comprehensive analytical controls, researchers and drug development professionals can consistently obtain a high-purity product suitable for advancing their discovery and development programs. The principles of rational process design, including the use of an in-situ quench to maximize efficiency and minimize side reactions, are central to the success of this scalable synthesis.

References

  • Yildiz, Y., Kotb, M., Hussein, A., Sayedahmed, M., Rachid, M. and Cheema, M. (2019) Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 10, 127-136. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54705. [Link]

  • da Silva, M. A., de Souza, R. M., da Silva, J. E. P., & da Veiga, M. A. M. S. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 12(4), 489-497. [Link]

  • PubChem. (n.d.). Triisopropyl borate. National Center for Biotechnology Information. [Link]

  • Cobelo-García, A., Santos-Echeandía, J., & Caetano, M. (2021). Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration. Talanta, 232, 122289. [Link]

  • Köllensperger, G., Bendahl, L., & Hann, S. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. [Link]

  • Li, L., Kelly, R., & Wang, T. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Triisopropyl borate, 98+%. [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. [Link]

  • Figg, D. J., & Webster, R. L. (2020). Lessons Learned: Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. ACS Chemical Health & Safety, 27(4), 234–241. [Link]

  • PharmaGuideline. (2020). How To Determine Water by Karl Fischer (KF) Titration and How It Differs From LOD Testing. [Link]

  • Knauber, T., & Chandrasoma, N. (2018). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA. [Link]

  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Google Patents. (n.d.).
  • Roth, E. P., & Doughty, D. H. (2004). A General Discussion of Lithium-Ion Battery Safety. Sandia National Laboratories. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • De Paoli, D., & Doty, A. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology. [Link]

  • Karothu, D. P., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science, 11(4), 955-959. [Link]

  • Ishihara, K., et al. (2003). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 125(47), 14450-14451. [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-YL-Quinoline. Organic Syntheses, 81, 89. [Link]

  • PharmaGuideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Google Patents. (n.d.).
  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. [Link]

  • mzCloud. (2015). 4 Methoxy 3 pyridineboronic acid. [Link]

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Application Note & Protocols: Purification of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-methoxypyridin-3-yl)boronic acid hydrochloride is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex molecules for drug discovery and materials science necessitates a high degree of purity.[2] Impurities, which can arise from the synthesis or degradation, may include starting materials, byproducts, or oligomeric anhydrides known as boroxines.[3] These contaminants can significantly impact the efficiency and outcome of subsequent reactions.

This application note provides a comprehensive guide to the purification of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the principles and provide detailed, field-proven protocols for various purification techniques, ensuring the attainment of high-purity material suitable for the most demanding applications.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy hinges on understanding the physicochemical properties of the target molecule. This compound is a polar molecule due to the presence of the pyridine ring, the methoxy group, and the boronic acid moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, particularly water. The boronic acid group itself is a mild Lewis acid and can undergo reversible esterification with diols.[1][4] A critical characteristic of boronic acids is their propensity to dehydrate and form cyclic trimeric anhydrides (boroxines).[3][5] This equilibrium between the monomeric acid and the boroxine is an important consideration during purification and characterization.

PropertyValue/DescriptionSignificance for Purification
Physical Form Typically a solid.[6]Dictates handling and dissolution procedures.
Polarity HighInfluences choice of solvents for recrystallization and chromatography.
Solubility Soluble in polar solvents (e.g., water, alcohols).Key for selecting appropriate recrystallization and chromatographic systems.
Stability Can dehydrate to form boroxines.[3]Purification methods should minimize conditions that favor boroxine formation.
Acidity Mild Lewis acid.[1][4]Can interact with basic sites on silica gel during chromatography.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. We will explore three primary techniques: Recrystallization, Purification via Salt Formation, and Column Chromatography.

Recrystallization: The Workhorse of Purification

Recrystallization is often the first and most straightforward method for purifying solid organic compounds.[7][8][9] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent should dissolve the this compound sparingly at room temperature but completely at an elevated temperature. Given the polar nature of the target compound, polar protic solvents like water, ethanol, or isopropanol, or a mixture of these with a less polar co-solvent, are good starting points. The hydrochloride salt form enhances its solubility in such solvents.

  • Cooling Rate: Slow cooling is crucial to allow for the formation of a well-ordered crystal lattice, which effectively excludes smaller impurity molecules.[9] Rapid cooling can lead to the trapping of impurities within the crystals.

Detailed Protocol for Recrystallization:
  • Solvent Screening (Small Scale):

    • Place a small amount (e.g., 20-50 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water) to each tube at room temperature. Observe the solubility.

    • Heat the tubes that show poor solubility at room temperature. An ideal solvent will dissolve the compound upon heating.

    • Allow the clear solutions to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.

  • Recrystallization Procedure (Scale-up):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) portion-wise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.[9]

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][9]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration (if insolubles present) B->C Optional D Slow Cooling (Crystal Formation) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Purification via Salt Formation and pH Adjustment

This technique leverages the acidic nature of the boronic acid and the basic nature of the pyridine ring to selectively precipitate the compound or its impurities. A patent describes a general process for purifying boronic acids by treating the crude material with a base to form a salt, which can then be isolated and re-acidified to yield the pure boronic acid.[10]

Causality Behind Experimental Choices:
  • Base Treatment: The addition of a base (e.g., NaOH, KOH) to the crude hydrochloride salt will first neutralize the HCl and then deprotonate the boronic acid to form a boronate salt. This salt may have different solubility properties than the starting material and impurities.

  • pH Adjustment: Careful adjustment of the pH is critical. The isoelectric point of the molecule (where it has no net charge) will likely correspond to its minimum solubility in aqueous media. For pyridylboronic acids, precipitation is often observed around a neutral pH.[5]

Detailed Protocol for Purification via pH Adjustment:
  • Dissolution: Dissolve the crude this compound in water.

  • Basification: Slowly add a solution of a base (e.g., 1 M NaOH) with stirring. Monitor the pH. The goal is to bring the pH to a point where the boronic acid is fully deprotonated and in solution as the boronate salt.

  • Extraction of Non-polar Impurities (Optional): If non-polar impurities are suspected, the aqueous basic solution can be washed with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to remove them.

  • Acidification and Precipitation: Slowly add an acid (e.g., 1 M HCl) to the aqueous solution with vigorous stirring. As the pH is lowered, the (4-methoxypyridin-3-yl)boronic acid will precipitate out. Monitor the pH carefully; for 3-pyridylboronic acid, precipitation is optimal around pH 7.6-7.7.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then with a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

Logical Flow of pH-Based Purification

pH_Purification_Flow Start Crude Hydrochloride Salt in Water Base Add Base (e.g., NaOH) Start->Base Soluble_Salt Formation of Soluble Boronate Salt Base->Soluble_Salt Extraction Optional: Extract with Organic Solvent Soluble_Salt->Extraction Acid Add Acid (e.g., HCl) to Isoelectric Point Extraction->Acid Precipitate Precipitation of Pure Boronic Acid Acid->Precipitate Isolate Isolate, Wash, and Dry Precipitate->Isolate End Pure Product Isolate->End

Caption: Logical flow for the purification of (4-methoxypyridin-3-yl)boronic acid via pH adjustment.

Column Chromatography: For High Purity and Challenging Separations

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11] For polar compounds like this compound, special considerations are necessary to achieve good separation and avoid product degradation or loss on the column.[12]

Causality Behind Experimental Choices:
  • Stationary Phase: Standard silica gel is acidic and can lead to strong adsorption and potential degradation of boronic acids.[12] To mitigate this, deactivating the silica gel by treating it with boric acid or a non-nucleophilic base like triethylamine can be effective.[12][13] Reversed-phase silica (e.g., C18) is another excellent option, where polar compounds elute earlier.

  • Mobile Phase: The choice of eluent is critical. For normal-phase chromatography, a polar solvent system is required. Systems containing acetone or methanol can be effective for polar boronic acids.[11] For reversed-phase chromatography, mixtures of water (often with a modifier like formic acid or TFA) and acetonitrile or methanol are typically used.

Detailed Protocol for Boric Acid-Treated Silica Gel Chromatography:
  • Preparation of Boric Acid-Treated Silica Gel:

    • Prepare a 5% w/v solution of boric acid in methanol.

    • Create a slurry of silica gel in the boric acid/methanol solution (approx. 5.5 mL of solution per gram of silica).

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration using a Büchner funnel.

    • Wash the treated silica gel with ethanol.

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[12]

  • Column Packing and Elution:

    • Pack a column with the boric acid-treated silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol).

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Detailed Protocol for Reversed-Phase HPLC:
  • System Preparation:

    • Use a suitable reversed-phase column (e.g., C18).

    • Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Method Development:

    • Inject a small amount of the dissolved crude material and run a gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the product and impurities.

  • Preparative HPLC:

    • Based on the analytical run, develop a preparative method (either isocratic or a shallow gradient) to separate the target compound.

    • Inject the crude sample and collect the fraction corresponding to the pure product.

    • Remove the solvents from the collected fraction by lyophilization or rotary evaporation (if the compound is stable to the latter).

Workflow for Chromatographic Purification

Chromatography_Workflow cluster_0 Normal Phase cluster_1 Reversed Phase A Prepare Boric Acid- Treated Silica Gel B Pack Column A->B C Load Sample B->C D Elute with Organic Solvent System C->D Collect Collect & Combine Pure Fractions D->Collect E Select C18 Column F Develop Gradient Method (Water/Acetonitrile) E->F G Load Sample F->G H Elute and Collect Fractions G->H H->Collect Crude Crude Product Crude->A Crude->E Evaporate Evaporate Solvent Collect->Evaporate Pure Pure Product Evaporate->Pure

Caption: Comparative workflow for normal-phase and reversed-phase chromatographic purification.

Handling and Storage

Purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C or in a freezer) to minimize degradation and boroxine formation.[6]

Conclusion

The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. The choice of purification technique should be guided by the specific impurities present and the desired level of purity. Recrystallization offers a simple and effective method for bulk purification, while purification via pH adjustment can be a powerful technique for removing certain types of impurities. For achieving the highest levels of purity, particularly for demanding applications, column chromatography on modified silica gel or using reversed-phase HPLC is recommended. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently obtain high-purity this compound for their synthetic needs.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • 3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA. Retrieved from [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • A Comprehensive Overview of Boronic Acids & Derivatives. (2025, January 16). MolecularCloud. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

Sources

The Strategic Application of (4-Methoxypyridin-3-yl)boronic Acid Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridinyl Scaffolds in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in modern medicine.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, leading to an intensive search for potent and selective small molecule inhibitors.[1] Within the vast chemical space of kinase inhibitors, pyridine-containing scaffolds have proven to be a particularly fruitful area of exploration. The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase hinge region. This interaction is a common feature of many type I and type II kinase inhibitors. The strategic incorporation of substituents on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

(4-Methoxypyridin-3-yl)boronic acid hydrochloride has become a valuable building block for medicinal chemists in this endeavor. Its utility lies in its ability to introduce the 4-methoxypyridin-3-yl moiety into a target molecule, most commonly via the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling of this compound

(4-Methoxypyridin-3-yl)boronic acid is commercially available as its hydrochloride salt, a solid that is generally stable under standard laboratory conditions.[2] The hydrochloride form enhances the stability and shelf-life of the reagent. However, for use in Suzuki-Miyaura coupling reactions, the free boronic acid is typically generated in situ by the addition of a base. It is crucial to store the compound in an inert atmosphere, at 2-8°C, to prevent degradation.[2]

PropertyValueSource
CAS Number 874959-97-4[2]
Molecular Formula C₆H₉BClNO₃[2]
Molecular Weight 189.41 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the cornerstone reaction for incorporating the (4-methoxypyridin-3-yl) moiety into kinase inhibitor scaffolds. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide/triflate, offering a highly efficient and functional group tolerant method for constructing biaryl systems.

Mechanistic Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. Suzuki_Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Solvents (Dioxane/Water) Inert->Solvent Reaction Heat to Reflux (80-100 °C) Solvent->Reaction Monitor Monitor Reaction (TLC or LC-MS) Reaction->Monitor Workup Aqueous Work-up (EtOAc, H₂O, Brine) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product caption Fig. 2: General Workflow for Suzuki-Miyaura Coupling. mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K->Growth _4EBP1->Growth Inhibitor mTOR Inhibitor (Synthesized using (4-methoxypyridin-3-yl)boronic acid) Inhibitor->mTORC1 caption Fig. 3: Simplified PI3K/Akt/mTOR Signaling Pathway.

Sources

Application Notes & Protocols: High-Speed Synthesis of Biaryl Methoxypyridines via Microwave-Assisted Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: (4-methoxypyridin-3-yl)boronic acid hydrochloride Microwave-Assisted Suzuki Coupling

Introduction: Accelerating Drug Discovery with Modern Coupling Techniques

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and heteroaryl scaffolds is a foundational step in the creation of novel molecular entities.[3] The (4-methoxypyridin-3-yl)boronic acid scaffold is a highly valuable building block, as the methoxypyridine motif is a common feature in a multitude of biologically active compounds and approved drugs.

Conventional Suzuki-Miyaura reactions, while effective, often require long reaction times (hours to days) and elevated temperatures, which can lead to the degradation of sensitive substrates and the formation of impurities. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction mixture, leading to dramatic accelerations in reaction rates.[4][5][6] This technology frequently reduces reaction times from hours to mere minutes, while simultaneously increasing product yields and purity.

This guide provides a comprehensive framework for employing this compound in microwave-assisted Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer robust troubleshooting advice to empower researchers to successfully synthesize target molecules with speed and efficiency.

Mechanistic Rationale: The Synergy of Palladium Catalysis and Microwave Energy

A successful Suzuki coupling hinges on the interplay between the palladium catalyst, the base, and the coupling partners. Understanding this process is key to optimizing reaction conditions.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][7]

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), transfers its organic group (Ar²) to the palladium center, displacing the halide.[8][9]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are expelled as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd Boronate Ar²-B(OH)₃⁻ (from Boronic Acid + Base) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Microwave Advantage

Microwave energy dramatically enhances the Suzuki coupling through several mechanisms:

  • Rapid, Volumetric Heating: Unlike conventional oil baths that heat vessel walls, microwaves heat the entire reaction volume simultaneously. This rapid and uniform temperature increase significantly accelerates the reaction kinetics.[4][6]

  • Direct Catalyst Interaction: Metallic palladium catalysts and their polar intermediates can interact directly with the microwave field, leading to localized superheating at the catalytic center. This targeted energy input can enhance catalytic activity beyond what is achievable with simple thermal heating.

  • Overcoming Kinetic Barriers: The high temperatures achievable in sealed microwave vessels (often exceeding the solvent's atmospheric boiling point) provide the energy needed to overcome the activation barriers of challenging steps, such as the coupling of electron-deficient or sterically hindered partners.

Experimental Protocols & Workflow

This section provides a general, robust protocol that serves as an excellent starting point for the microwave-assisted coupling of this compound with various aryl halides.

Materials and Equipment
ComponentExample SpecificationPurpose
Boronic Acid This compound (CAS: 874959-97-4)Pyridine building block
Aryl Halide Aryl bromide or iodide (e.g., 4-Bromoanisole)Coupling partner
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powderedActivates boronic acid
Solvent System 1,4-Dioxane and Water (e.g., 4:1 v/v)Reaction medium
Microwave Reactor Dedicated laboratory microwave synthesizer (e.g., CEM Discover, Biotage Initiator)Controlled heating
Reaction Vessels 2-5 mL or 10-20 mL microwave reaction vials with crimp capsContains reaction
Inert Gas Argon or NitrogenPrevents catalyst oxidation
Stirring Teflon-coated magnetic stir barsEnsures mixing
Step-by-Step Protocol
  • Vessel Preparation: To a dry 2-5 mL microwave reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol).

  • Reagent Addition: Sequentially add this compound (1.2 equiv., 0.6 mmol) and the base (e.g., K₂CO₃, 3.0 equiv., 1.5 mmol).

    • Scientist's Note: Using an excess of the boronic acid helps to drive the reaction to completion. A sufficient excess of base is required to both neutralize the hydrochloride salt and activate the boronic acid for transmetalation.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%, 0.01-0.025 mmol).

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 2.5 mL of a 4:1 mixture of 1,4-dioxane and water). Purge the vial headspace with argon or nitrogen for 2-3 minutes to ensure an inert atmosphere, then securely crimp the cap.

    • Expert Tip: Degassing the solvent by bubbling argon through it for 15-20 minutes prior to use is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions like boronic acid homocoupling.[10][11]

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic power control to maintain the set temperature

    • Stirring: High

  • Reaction Monitoring & Work-up: After the reaction, allow the vial to cool to room temperature. A small aliquot can be taken, diluted with ethyl acetate, and analyzed by TLC or LC-MS to confirm the consumption of starting materials.[12]

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Experimental Workflow Diagram

Workflow start Start prep 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) to Microwave Vial start->prep solvent 2. Add Degassed Solvent & Purge with Inert Gas prep->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (e.g., 120°C, 15 min) seal->microwave cool 5. Cool to RT microwave->cool workup 6. Aqueous Work-up (Dilute, Extract, Wash) cool->workup purify 7. Dry, Concentrate, & Purify (Chromatography) workup->purify product Pure Product purify->product

Caption: General workflow for microwave-assisted Suzuki coupling.

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. Heterocyclic substrates can be particularly sensitive to reaction conditions.

Key Parameter Optimization
ParameterOptionsRationale & Considerations
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos), Buchwald PrecatalystsFor electron-rich or sterically hindered partners, more advanced Buchwald-type catalysts/ligands may be required to facilitate the oxidative addition step.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base is critical. Stronger bases (K₃PO₄, Cs₂CO₃) can increase reaction rates but may also promote protodeboronation of the sensitive pyridyl boronic acid.[10] KF is a milder option that can suppress this side reaction.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFThe solvent must solubilize the reactants and facilitate the formation of the active boronate species. Aqueous mixtures are common and effective.[16] For poorly soluble substrates, DMF can be an alternative.[17]
Temperature 100 - 150 °CHigher temperatures can increase reaction rates but may also lead to decomposition. Microwave synthesis allows for precise temperature control to find the optimal balance.
Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficient degassing (oxygen contamination). 3. Impure reagents.1. Use a fresh bottle of catalyst or a more air-stable precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[10] 3. Verify the purity of starting materials.
Protodeboronation 1. Base is too strong. 2. Extended reaction time or excessive temperature. 3. Presence of excess water.1. Switch to a milder base like K₂CO₃ or KF.[10] 2. Reduce reaction time/temperature. MAOS allows for short, intense heating which minimizes this. 3. Use anhydrous conditions if feasible, though this can complicate base/boronate solubility.
Homocoupling of Boronic Acid 1. Oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst.1. Improve inert atmosphere technique.[10] 2. Consider adding a mild reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄.[11]
Incomplete Reaction 1. Steric hindrance or deactivating electronics on substrates. 2. Insufficient reaction time/temperature.1. Switch to a more active catalyst system (e.g., Buchwald precatalyst with a bulky phosphine ligand).[14] 2. Incrementally increase microwave time (e.g., to 20-30 min) or temperature (e.g., to 140 °C).

Product Validation and Characterization

Unambiguous confirmation of the desired product's structure and purity is essential. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide detailed information about the chemical environment of each atom, confirming that the desired C-C bond has formed and that the methoxypyridine and aryl partner are correctly connected.[18][19]

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS confirm the molecular weight of the product, providing strong evidence of a successful coupling. LC-MS is also invaluable for monitoring reaction progress and assessing the purity of the crude and final material.[18]

Safety in Microwave Chemistry

While highly effective, microwave-assisted synthesis requires stringent safety protocols.

  • Use Dedicated Equipment: NEVER use a domestic or household microwave oven for chemical synthesis.[20][21] Laboratory-grade microwave reactors are built with specialized safety features, including robust pressure and temperature sensors, controlled power output, and blast-proof cavities.[21]

  • Pressure Hazards: Heating solvents in a sealed vessel above their boiling point generates significant pressure. Always use vessels rated for the intended temperature and pressure and never exceed the manufacturer's recommended fill volume.

  • Localized Superheating: Improper stirring can lead to localized superheating or "hot spots," which can cause runaway reactions.[20] Ensure efficient magnetic stirring is active throughout the irradiation period.

  • Personal Protective Equipment (PPE): Always perform reactions in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Zahran, Z. E., & El-Shishtawy, R. M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Kappe, C. O. (2004). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. ResearchGate. Retrieved from [Link]

  • Tyndall, J. D. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Retrieved from [Link]

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • El-Shishtawy, R. M. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules, 26(16), 4994. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. Retrieved from [Link]

  • Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Billingsley, K. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Cravotto, G., & Carnaroglio, D. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

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Application Notes and Protocols for Ligand Selection in Cross-Coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic selection of ligands in the palladium-catalyzed cross-coupling of (4-methoxypyridin-3-yl)boronic acid hydrochloride. This versatile building block, while valuable for introducing the methoxypyridine motif prevalent in pharmaceuticals, presents distinct challenges due to the electronic properties of the pyridine ring and the presence of the hydrochloride salt. This document offers an in-depth analysis of these challenges, a comparative evaluation of suitable ligand classes—with a focus on bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs)—and detailed, field-proven protocols for successful Suzuki-Miyaura coupling reactions.

Introduction: The Synthetic Utility and Challenges of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to a multitude of commercial drugs.[1] this compound serves as a key intermediate for the synthesis of complex molecules, allowing for the introduction of a methoxy-substituted pyridine ring through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[2][3] This reaction, a Nobel Prize-winning achievement, is prized for its mild conditions and functional group tolerance.[4][5]

However, the cross-coupling of pyridine-containing boronic acids, particularly those with electron-donating substituents, is not without its difficulties. The primary challenges include:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and effectively "poisoning" the catalyst.[1][6] This is a well-documented phenomenon often referred to as the "2-pyridyl problem," but it can also affect pyridines substituted at other positions.[7][8]

  • Protodeboronation: Pyridine boronic acids are susceptible to protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[9][10] This decomposition pathway consumes the starting material and reduces the overall yield.[9]

  • The Role of the Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt to improve its benchtop stability. However, this necessitates the use of a sufficient amount of base in the reaction mixture to both neutralize the salt and activate the boronic acid for transmetalation. The choice and stoichiometry of the base are therefore critical parameters.

Effective ligand selection is paramount to overcoming these challenges. The ligand must stabilize the palladium catalyst, promote the desired catalytic cycle over deactivation pathways, and facilitate the coupling of an electron-rich heteroaryl nucleophile.

The Crucial Role of the Ligand in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][11] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a critical role in each of these steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst ArPdX Ar-Pd(II)L2-X Oxidative Adduct Pd0->ArPdX ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)L2-(4-MeO-Py) Transmetalation Complex ArPdX->ArPdAr Boronic (4-MeO-Py)-B(OH)2 + Base Boronic->ArPdAr Transmetalation ArPdAr->Pd0 Product Ar-(4-MeO-Py) Product ArPdAr->Product Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Bulky, electron-rich ligands are generally preferred for challenging couplings as they promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[12] Furthermore, their steric bulk can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.[13]

Strategic Ligand Selection for this compound

The choice of ligand is dictated by the need to mitigate catalyst inhibition and promote efficient coupling. Two main classes of ligands have proven highly effective for challenging Suzuki-Miyaura reactions: bulky dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, developed extensively by the Buchwald group, has revolutionized cross-coupling chemistry.[14][15] Their key features are a biaryl backbone that provides steric bulk and a dialkylphosphino group that imparts high electron density to the palladium center.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of substrates, including heteroaryl chlorides.[15][16] Its significant steric bulk is advantageous for coupling sterically demanding partners and for promoting reductive elimination.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful ligand that often shows excellent performance, sometimes complementary to XPhos.[14]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): A strongly sigma-donating and bulky ligand that has shown to be optimal for some challenging pyridine couplings.[12][17]

These ligands facilitate the formation of a highly active, monoligated Pd(0) catalyst that can readily undergo oxidative addition and resist deactivation.[16]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands.[13][18] They are strong σ-donors, forming a very stable bond with the palladium center.[18] This strong bond can prevent ligand dissociation and subsequent catalyst decomposition.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically hindered NHC ligand that has demonstrated high activity in a variety of cross-coupling reactions.[19]

  • PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are air- and water-stable precatalysts that feature a bulky NHC ligand and a "throw-away" pyridine ligand.[20] They are highly efficient and convenient to use. The PEPPSI-IPr catalyst is particularly well-suited for a broad range of Suzuki couplings.[21]

The strong σ-donating character of NHCs makes the palladium center more electron-rich, which can facilitate the oxidative addition step, even with less reactive aryl chlorides.[22]

Ligand_Selection_Workflow Start Start: Coupling of (4-methoxypyridin-3-yl)boronic acid HCl with Aryl Halide (Ar-X) Substrate Analyze Substrates: Steric hindrance of Ar-X? Electronic properties of Ar-X? Start->Substrate LigandClass Choose Ligand Class Substrate->LigandClass Phosphine Bulky Phosphines (XPhos, SPhos, RuPhos) LigandClass->Phosphine Good starting point for a wide range of substrates NHC N-Heterocyclic Carbenes (e.g., IPr in PEPPSI catalyst) LigandClass->NHC Excellent for challenging substrates, air/moisture stable precatalysts Conditions Select Initial Conditions: Base (K3PO4 or K2CO3) Solvent (Dioxane/H2O or Toluene/H2O) Phosphine->Conditions NHC->Conditions Optimization Run Test Reaction & Analyze Results (Yield, Purity, Side Products) Conditions->Optimization Troubleshoot Troubleshoot: Low Yield -> Screen other ligands/bases/solvents Protodeboronation -> Anhydrous conditions, milder base Catalyst Deactivation -> Increase ligand loading, different ligand class Optimization->Troubleshoot If results are not optimal ScaleUp Optimized Conditions -> Scale-up Optimization->ScaleUp If results are satisfactory Troubleshoot->Optimization

Figure 2: Decision workflow for ligand and condition selection.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Protocol 1: Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand (XPhos)

This protocol is a robust starting point for coupling with a variety of aryl bromides and chlorides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium(II) acetate, XPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using an NHC-based Precatalyst (PEPPSI™-IPr)

This protocol utilizes a user-friendly, air-stable precatalyst, which is particularly advantageous for high-throughput screening and ease of setup.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • tert-Amyl alcohol (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a reaction vial, add the aryl halide, this compound, PEPPSI™-IPr catalyst, and potassium carbonate.

  • Add tert-amyl alcohol.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Ligand and Base Screening Summary

The following table provides a hypothetical summary of a ligand and base screening for the coupling of this compound with 4-bromoanisole. This illustrates the importance of optimizing these parameters.

EntryCatalyst (mol%)Ligand (mol%)Base (3.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10024<10
2Pd(OAc)₂ (2)XPhos (4) K₃PO₄ Dioxane/H₂O 100 18 85
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001878
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O1001875
5PEPPSI-IPr (3) -K₂CO₃ t-Amyl Alcohol 100 8 92
6PEPPSI-IPr (3)-K₃PO₄t-Amyl Alcohol100888

Data is illustrative and serves as a guide for optimization.

Conclusion and Future Perspectives

The successful cross-coupling of this compound hinges on the judicious selection of a ligand that can overcome the inherent challenges of this substrate. Bulky, electron-rich phosphine ligands such as XPhos and SPhos, and robust NHC-based precatalysts like PEPPSI-IPr, have proven to be highly effective in mitigating catalyst inhibition and promoting efficient C-C bond formation. The protocols provided herein offer a solid foundation for researchers to develop and optimize these important transformations. As the demand for complex pyridine-containing molecules in drug discovery continues to grow, the development of even more active and versatile catalytic systems will remain an important area of research.

References

  • Valente, C., Pompeo, M., Sayah, M., & Organ, M. G. (2013). Carbon–Heteroatom Coupling Using Pd-PEPPSI Complexes. Organic Process Research & Development, 18(2), 334-342. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 46(14), 4334-4381. [Link]

  • Szostak, M., & Szostak, R. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5829. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions, 50(40), 14065-14072. [Link]

  • Reddy, V. P., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(26), 10851-10854. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • OpenOChem Learn. Phosphine Ligands. [Link]

  • Li, W., et al. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]

  • University of Illinois Urbana-Champaign. Phosphine Ligands. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

  • ResearchGate. The Suzuki–Miyaura coupling of aryl chlorides with arylboronic acids catalysed by NHC platinum complexes. [Link]

  • ResearchGate. Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. [Link]

  • ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]

  • PubChem. 3-Pyridinylboronic acid. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Szostak, M., et al. (2020). Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation. Organic Letters, 22(16), 6483-6488. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • da Silva, E. N., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2685. [Link]

  • Shaughnessy, K. H. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 38(1), 143-151. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. [Link]

  • ResearchGate. (PDF) Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. [Link]

  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (4-methoxypyridin-3-yl)boronic acid hydrochloride Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this versatile yet sensitive substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Core Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the Suzuki coupling of this compound can often be traced back to a few key areas. The electron-rich nature of the methoxypyridine ring and the presence of the basic nitrogen atom introduce specific challenges not always encountered with simpler arylboronic acids.

Problem 1: Significant Protodeboronation Detected

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1][2] This side reaction consumes your boronic acid, leading to reduced yields of the desired product and the formation of a 4-methoxypyridine byproduct, which can complicate purification.[1]

Symptoms:

  • LC-MS or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to 4-methoxypyridine.

  • The reaction stalls before the consumption of the aryl halide starting material.

Root Causes & Solutions:

  • Inappropriate Base or pH: Pyridineboronic acids are particularly susceptible to protodeboronation, and the reaction rate can be highly pH-dependent.[1] For some pyridineboronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2]

    • Solution: Screen different bases. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, milder bases like KF or K₃PO₄ might be more suitable.[3] The choice of base is critical for activating the boronic acid to the more reactive boronate species for transmetalation.[4][5][6][7]

  • Presence of Water: While a small amount of water can be beneficial for some Suzuki couplings by aiding in the dissolution of the base and formation of the active boronate species, excessive water can promote protodeboronation.[8][9]

    • Solution: Use anhydrous solvents or carefully control the amount of water in your reaction.[8] Consider using a dioxane/water or THF/water mixture with a higher ratio of the organic solvent.[3][10]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[3]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3] A temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.

  • Boronic Acid Instability: this compound itself may be inherently unstable under the reaction conditions.

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[1][3] These derivatives are more resistant to protodeboronation and can provide a "slow release" of the active boronic acid during the reaction.[1][2]

Problem 2: Catalyst Inactivation or Low Activity

The palladium catalyst is the heart of the Suzuki reaction. If it is not active or becomes deactivated, the reaction will not proceed.

Symptoms:

  • Reaction fails to start, or stalls early, with starting materials largely unconsumed.

  • Formation of palladium black is observed.

Root Causes & Solutions:

  • Oxygen Contamination: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also promote the homocoupling of the boronic acid.[10]

    • Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles).[3][10] The reaction should be set up and run under an inert atmosphere (argon or nitrogen).[10]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[3][10]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst like a palladacycle (e.g., XPhos Pd G3) that readily forms the active catalytic species.[3][10][11]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heteroaryl systems, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.[3][11]

    • Solution: Screen a panel of ligands. Buchwald ligands such as SPhos or XPhos, or other electron-rich phosphines like P(t-Bu)₃, are often effective for challenging couplings.[3]

Problem 3: Poor Solubility of Reagents

If the reactants, particularly the base or the boronic acid salt, are not sufficiently soluble in the reaction solvent, the reaction rates can be significantly diminished.

Symptoms:

  • The reaction is sluggish or incomplete.

  • A large amount of solid material remains undissolved throughout the reaction.

Root Causes & Solutions:

  • Solvent System: The chosen solvent may not be optimal for dissolving all reaction components.

    • Solution: Experiment with different solvent systems. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[12][13] The solvent can have a significant impact on reaction rate and even selectivity.[13][14][15] For instance, polar solvents can stabilize the transition states in the catalytic cycle.[12][14]

  • Base Solubility: The base must have some solubility to be effective.

    • Solution: Use a finely powdered base to maximize its surface area and improve dissolution.[3][10] Consider bases that are more soluble in the chosen solvent system, or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?

There is no single "best" catalyst, as the optimal choice often depends on the specific coupling partner and reaction conditions. However, for challenging substrates like this, modern pre-catalysts are often a good starting point. Palladacycle pre-catalysts, such as those developed by Buchwald, are known for their high activity and stability.[11][17] It is advisable to screen a few catalysts, for example, Pd(PPh₃)₄, PdCl₂(dppf), and a Buchwald pre-catalyst like XPhos Pd G3.

Q2: How do I choose the right base for this reaction?

The base plays a crucial role in activating the boronic acid.[4][5][6][7] For pyridineboronic acids, which are prone to protodeboronation, a careful selection is necessary. Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective.[3] However, if protodeboronation is a major issue, a milder base like KF might be beneficial.[3] It is recommended to perform a small-scale screen of bases to identify the optimal one for your specific reaction.

Q3: My reaction is very slow. How can I increase the reaction rate?

Several factors can contribute to a slow reaction rate:

  • Temperature: Increasing the temperature will generally increase the reaction rate, but be mindful of the potential for increased side reactions like protodeboronation.[3][9]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can improve the rate, but this also increases costs.

  • Ligand: The choice of ligand can have a dramatic effect on the reaction rate. Switching to a more electron-rich and bulky ligand can accelerate the oxidative addition step, which is often rate-limiting.[3]

  • Solvent: The solvent can influence the reaction rate.[13][14] A screen of different solvents or solvent mixtures may be necessary.

Q4: I am observing homocoupling of my boronic acid. What can I do to minimize this?

Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen.[8][10]

  • Rigorous Degassing: Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[3][10]

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may help to identify a system that minimizes this side reaction.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific substrates.[3][10]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15-30 minutes.[3]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.2 M concentration) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][10]

  • Purification: Purify the crude product by flash column chromatography.[3][10]

Parameter Screening Recommendations
ParameterRecommended Screening ConditionsRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFTo optimize boronic acid activation and minimize protodeboronation.[3][4]
Solvent Dioxane/H₂O (10:1), THF/H₂O (10:1), Toluene/H₂O (10:1), DMFTo improve solubility and reaction rate.[12][13]
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3, SPhos Pd G3To find the most active and stable catalytic system for the specific substrates.[3][11]
Temperature 60 °C, 80 °C, 100 °CTo balance reaction rate with potential side reactions.[3][9]

Visual Diagrams

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)3- Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low Yield Observed check_sm Check Starting Material Consumption (LC-MS/TLC) start->check_sm sm_consumed SM Consumed? check_sm->sm_consumed no_reaction No Reaction/Stalled sm_consumed->no_reaction No side_products Side Products Observed? sm_consumed->side_products Yes optimize_catalyst Optimize Catalyst & Ligand Ensure Inert Atmosphere no_reaction->optimize_catalyst protodeboronation Protodeboronation? side_products->protodeboronation Yes homocoupling Homocoupling? protodeboronation->homocoupling No optimize_base Optimize Base & Temperature Use Boronic Ester protodeboronation->optimize_base Yes degas_solvents Improve Degassing Check Catalyst Purity homocoupling->degas_solvents Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride protodeboronation side reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this reagent, particularly the undesired side reaction of protodeboronation. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Protodeboronation Side Reaction

Protodeboronation is the substitution of a boronic acid group with a hydrogen atom, leading to the formation of a byproduct and a reduction in the yield of your desired cross-coupling product.[1] This guide provides solutions to common issues encountered when using this compound.

Q1: I am observing significant formation of 4-methoxypyridine in my Suzuki-Miyaura coupling reaction. How can I minimize this protodeboronation?

The formation of 4-methoxypyridine is a clear indication of protodeboronation. This side reaction is highly dependent on the reaction conditions.[1] Here are several strategies to mitigate this issue, starting from the most impactful changes.

1. Optimize the Base and pH:

The rate of protodeboronation is highly pH-dependent.[1][2] For heteroaromatic boronic acids, both strongly acidic and strongly basic conditions can promote this side reaction, with a complex relationship between pH and reaction rate often observed.[3][4]

  • Use a Milder Base: Strong bases in aqueous media, such as sodium hydroxide (NaOH), can accelerate protodeboronation.[5] Consider switching to a weaker base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce the occurrence of this side reaction.[5] Ensure your solvents and reagents are thoroughly dried.

2. Modify the Solvent System:

The choice of solvent can influence the rate of protodeboronation.

  • Aprotic Solvents: Employing aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene can help to minimize the availability of protons.

  • Biphasic Systems: In some cases, a biphasic system (e.g., toluene/water) with vigorous stirring can be effective.[5] The base is primarily in the aqueous phase, and its controlled interaction with the organic phase can sometimes limit protodeboronation.

3. Adjust the Reaction Temperature and Time:

  • Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation. If your coupling reaction allows, try running it at a lower temperature (e.g., 80 °C instead of 110 °C).

  • Monitor the Reaction Closely: Minimize the reaction time to what is necessary for the completion of the desired coupling. Prolonged reaction times can lead to increased decomposition of the boronic acid.

4. Protect the Boronic Acid:

If the above strategies are insufficient, consider converting the boronic acid to a more stable derivative.

  • Boronic Esters: Conversion to a pinacol ester or MIDA (N-methyliminodiacetic acid) boronate can protect the boronic acid from protodeboronation.[1] These derivatives often exhibit a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

Experimental Protocol: Conversion to a Diethanolamine Adduct for Improved Stability

For boronic acids prone to decomposition, forming a diethanolamine adduct can be a straightforward way to increase stability.[5]

Materials:

  • This compound

  • Diethanolamine

  • Methylene chloride (or another suitable solvent)

Procedure:

  • In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of methylene chloride.

  • Add diethanolamine (1.0 equivalent) dropwise while stirring.

  • A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.[5]

This more stable adduct can then be used directly in your Suzuki coupling reaction.

Q2: How can I analyze the extent of protodeboronation in my reaction mixture?

Accurate quantification of the protodeboronation byproduct is crucial for optimizing your reaction conditions.

Analytical TechniqueSample PreparationInformation Obtained
LC-MS Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).Allows for the identification and quantification of starting materials, desired product, and the protodeboronated byproduct (4-methoxypyridine) based on their mass-to-charge ratios and retention times.
GC-MS Dilute an aliquot in a volatile organic solvent.Similar to LC-MS, useful for volatile compounds. Provides mass spectra for confident identification.
¹H NMR Spectroscopy Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent.By integrating the characteristic signals of the desired product and the 4-methoxypyridine byproduct, you can determine their relative ratios.

Frequently Asked Questions (FAQs)

What is protodeboronation?

Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is essentially the reverse of a C-H borylation reaction and is a common decomposition pathway for boronic acids, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

Why is this compound susceptible to protodeboronation?

The susceptibility of heteroaromatic boronic acids to protodeboronation is influenced by several factors, including the position of the boronic acid group and the electronic properties of the ring.

  • Position of the Boronic Acid: 3- and 4-pyridyl boronic acids are generally more stable than 2-pyridyl boronic acids.[4][6] The 2-pyridyl isomer is particularly unstable due to the ability to form a zwitterionic intermediate that readily undergoes fragmentation.[3][7] (4-methoxypyridin-3-yl)boronic acid, being a 3-pyridyl derivative, is expected to have moderate stability.

  • Electronic Effects: The methoxy group at the 4-position is electron-donating, which can influence the electron density of the pyridine ring and potentially affect the rate of protodeboronation.

  • pH and Speciation: As a basic heteroaromatic boronic acid, the speciation of (4-methoxypyridin-3-yl)boronic acid is pH-dependent.[1] The hydrochloride salt form indicates that the pyridine nitrogen is protonated. In solution, an equilibrium will exist between the protonated form, a neutral form, and potentially a zwitterionic form, each with different susceptibilities to protodeboronation.

What is the mechanism of protodeboronation?

Protodeboronation can proceed through several pathways depending on the reaction conditions and the structure of the boronic acid.

  • Base-Catalyzed Pathway: This is often the most relevant pathway in Suzuki-Miyaura coupling. The reaction proceeds through the formation of a boronate anion (ArB(OH)₃⁻), which is then protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond.[6][8][9]

  • Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid can be protonated, facilitating the C-B bond cleavage.[1][10]

  • Zwitterionic Pathway: For some basic heteroaromatic boronic acids, a zwitterionic intermediate can form under neutral pH conditions, which can then undergo unimolecular fragmentation to give the protodeboronated product.[1][3]

Visualizing the Protodeboronation Mechanism and Troubleshooting

protodeboronation_mechanism cluster_base_catalyzed Base-Catalyzed Protodeboronation Aryl_Boronic_Acid ArB(OH)₂ Boronate_Anion ArB(OH)₃⁻ Aryl_Boronic_Acid->Boronate_Anion + OH⁻ Transition_State Transition State Boronate_Anion->Transition_State + H₂O Protodeboronated_Product Ar-H + B(OH)₄⁻ Transition_State->Protodeboronated_Product

Caption: Base-catalyzed protodeboronation mechanism.

troubleshooting_workflow Start Protodeboronation Observed Check_Base Is the base too strong (e.g., NaOH)? Start->Check_Base Switch_Base Switch to a milder base (K₂CO₃, K₃PO₄, KF) Check_Base->Switch_Base Yes Check_Solvent Is the reaction in a protic solvent? Check_Base->Check_Solvent No Switch_Base->Check_Solvent Use_Anhydrous Use anhydrous aprotic solvent (Dioxane, Toluene) Check_Solvent->Use_Anhydrous Yes Check_Temp Is the temperature high? Check_Solvent->Check_Temp No Use_Anhydrous->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Protect_Boronic_Acid Consider protecting the boronic acid (MIDA ester, Pinacol ester) Check_Temp->Protect_Boronic_Acid No Lower_Temp->Protect_Boronic_Acid Success Problem Solved Protect_Boronic_Acid->Success

Caption: Troubleshooting workflow for protodeboronation.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie International Edition, 61(43), e202208843. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Tetrahedron Letters, 58(33), 3245-3248. [Link]

  • Wikipedia contributors. (2023, November 28). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. AGRIS. Retrieved January 11, 2026, from [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]

  • Nielsen, M. K., & Jacobsen, C. B. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2795–2804. [Link]

  • Nielsen, M. K., & Jacobsen, C. B. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]

Sources

Technical Support Center: (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals utilizing this reagent in Suzuki-Miyaura cross-coupling reactions. A common and often frustrating challenge encountered with this and other arylboronic acids is the formation of a symmetrical homocoupling byproduct—in this case, 3,3'-bi(4-methoxypyridine). This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you diagnose, understand, and minimize this undesired side reaction, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with (4-methoxypyridin-3-yl)boronic acid?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. For (4-methoxypyridin-3-yl)boronic acid, this byproduct is 3,3'-bi(4-methoxypyridine). This process consumes your starting material and palladium catalyst, leading to lower yields of the desired cross-coupled product and introducing a potentially difficult-to-remove impurity.[1][2]

Q2: What are the primary causes of this homocoupling reaction?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) catalyst precursors.[3] Oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo species, which is a key intermediate in a catalytic cycle that produces the homocoupled product.[4][5] Additionally, Pd(II) sources can react directly with the boronic acid in a stoichiometric fashion to generate the dimer.[6][7]

Q3: How can I quickly check if homocoupling is the major issue in my reaction?

A3: The most direct way is through analytical techniques. An LC-MS analysis of your crude reaction mixture is ideal. Look for a mass peak corresponding to the homocoupled product (for 3,3'-bi(4-methoxypyridine), the expected [M+H]⁺ would be approximately 217.09 g/mol ). On a TLC plate, the homocoupled product will likely appear as a new, less polar spot compared to the boronic acid starting material.

Q4: Is the hydrochloride salt form of the boronic acid significant?

A4: Yes. This compound requires a sufficient amount of base to both neutralize the HCl salt and activate the boronic acid for the Suzuki reaction. The pyridine nitrogen is protonated, and this must be deprotonated for the reaction to proceed efficiently. This necessitates careful selection of the base and its stoichiometry.

Troubleshooting Guide: Diagnosing & Solving Homocoupling

This section provides a systematic approach to identifying and resolving issues with homocoupling during your experiments.

Problem: My analysis (LC-MS, TLC) shows a significant amount of the symmetrical 3,3'-bi(4-methoxypyridine) byproduct.

Below is a troubleshooting workflow to pinpoint the cause and implement a solution.

G start High Homocoupling Observed atm Is the reaction under a strictly inert atmosphere? start->atm Check Atmosphere pd_source What is the Palladium source? atm->pd_source Yes degas Action: Improve Degassing - Sparge solvent with N2/Ar for 30 min - Use Freeze-Pump-Thaw (≥3 cycles) - Maintain positive inert gas pressure atm->degas No / Unsure pd0 Action: Switch to a Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) pd_source->pd0 Using Pd(II) (e.g., Pd(OAc)₂) precatalyst Action: Use a Modern Precatalyst (e.g., Buchwald G3/G4 precatalysts) pd_source->precatalyst Using Pd(II) reducer Action: Add a Mild Reducing Agent (e.g., 1-2 eq. potassium formate) to scavenge residual Pd(II) pd_source->reducer Using Pd(II) conditions Are other reaction conditions optimized? pd_source->conditions Using Pd(0) or Precatalyst end Homocoupling Minimized degas->end pd0->end precatalyst->end reducer->end ligand Action: Optimize Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) conditions->ligand base Action: Screen Bases - K₃PO₄ or Cs₂CO₃ are often effective - Ensure ≥3 equivalents are used conditions->base temp Action: Adjust Temperature & Addition - Lower the reaction temperature - Consider slow addition of boronic acid conditions->temp ligand->end base->end temp->end

Caption: Troubleshooting decision tree for minimizing homocoupling.

Detailed Q&A for Troubleshooting

Q: I degassed my solvent, but still see homocoupling. Is my technique insufficient?

A: Possibly. A simple bubbling of nitrogen for a few minutes may not be enough to remove all dissolved oxygen, which can be a potent catalyst for homocoupling.[7]

  • Expert Recommendation: For maximum oxygen removal, use the "freeze-pump-thaw" method for at least three cycles. If that is not feasible, subsurface sparging (bubbling a fine stream of inert gas through the solvent via a needle) for at least 30 minutes is a more robust alternative to simply flushing the headspace of the flask.[3][6]

Q: I am using Palladium(II) Acetate (Pd(OAc)₂). How much does this contribute to the problem?

A: It can be a significant contributor. Pd(II) sources must be reduced in situ to the active Pd(0) catalyst. This reduction can occur via a pathway where two molecules of the boronic acid react with one molecule of Pd(II), producing the homocoupled dimer and Pd(0).[2][6]

  • Expert Recommendation:

    • Switch to Pd(0): Use a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This eliminates the problematic initial reduction step.

    • Add a Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate. This can help reduce the Pd(II) to Pd(0) without promoting the homocoupling pathway.[6][7]

Q: What role do ligands play, and could my choice of ligand be the issue?

A: Ligands are critical. They stabilize the palladium center and modulate its reactivity. If the desired cross-coupling catalytic cycle is slow, the competing homocoupling pathway can become dominant.

  • Expert Recommendation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][8] These ligands accelerate the rate-limiting steps of the main Suzuki cycle (oxidative addition and reductive elimination), allowing it to kinetically outpace the homocoupling side reaction.[3]

Q: Which base is best for this specific boronic acid?

A: For this compound, a moderately strong base is required to both neutralize the salt and activate the boronic acid.

  • Expert Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[9] They are effective at promoting the formation of the active boronate species required for transmetalation.[10] Ensure you use at least 3 equivalents to account for the hydrochloride and to drive the reaction. Weaker bases like sodium bicarbonate may not be sufficient.

Mechanistic Insights: The Competing Pathways

To effectively prevent a side reaction, it is crucial to understand its mechanism. The diagram below contrasts the desired Suzuki-Miyaura cycle with the oxygen-mediated homocoupling pathway.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar¹-X pdiioa Ar¹-Pd(II)-X L₂ oa->pdiioa tm Transmetalation pdiioa->tm + Ar²-B(OH)₂ (Base) pdiitm Ar¹-Pd(II)-Ar² L₂ tm->pdiitm re Reductive Elimination pdiitm->re re->pd0 Releases Product product Ar¹-Ar² (Desired Product) re->product pd0_hc Pd(0)L₂ o2_react Reaction with O₂ pd0_hc->o2_react + O₂ peroxo (η²-O₂)Pd(0)L₂ (Peroxo Complex) o2_react->peroxo adduct Adduct Formation peroxo->adduct + Ar²-B(OH)₂ tm_hc Reaction with 2nd Ar²-B(OH)₂ adduct->tm_hc re_hc Reductive Elimination tm_hc->re_hc re_hc->pd0_hc Releases Product byproduct Ar²-Ar² (Homocoupling) re_hc->byproduct

Caption: The desired Suzuki cycle vs. the oxygen-promoted homocoupling pathway.

The key step in the undesired pathway is the reaction of the active Pd(0) catalyst with molecular oxygen to form a palladium peroxo complex.[5] This complex then reacts with two molecules of the boronic acid, ultimately leading to reductive elimination of the symmetrical biaryl.[4][11] By rigorously excluding oxygen, you prevent the formation of this key intermediate and shut down the primary homocoupling pathway.

Preventative Strategies & Best Practices

To maximize your success, integrate the following preventative measures into your standard workflow.

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃) with a suitable ligand, or a modern precatalyst (e.g., SPhos-Pd-G3).Avoids the in-situ reduction of Pd(II), which is a known homocoupling pathway.[2]
Ligand Bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).Accelerates the desired catalytic cycle, kinetically disfavoring the slower homocoupling pathway.[3][8]
Base K₃PO₄ or Cs₂CO₃ (≥3 equivalents).Ensures complete neutralization of the HCl salt and efficient formation of the active boronate species.[9]
Solvent Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF).Aprotic solvents are standard for Suzuki reactions. Rigorous degassing is critical to prevent oxygen-mediated homocoupling.[2][12]
Atmosphere Strictly inert (Nitrogen or Argon).Prevents the formation of the palladium peroxo complex, the key intermediate for homocoupling.[5][6]
Protocol: Standard Degassing by Nitrogen Sparging
  • Assemble your reaction flask, condenser, and a bubbler outlet. Ensure all glassware is oven- or flame-dried.

  • Add your aryl halide, base, and a stir bar to the flask.

  • Add the anhydrous reaction solvent via cannula or syringe.

  • Insert a long needle connected to a nitrogen line so that its tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble a steady stream of nitrogen through the solvent for at least 30 minutes while stirring.

  • While the sparging continues, separately weigh your this compound, palladium source, and ligand into a separate flask and purge it with nitrogen.

  • After 30 minutes, remove the sparging and vent needles from the reaction flask and establish a positive pressure of nitrogen (e.g., from a balloon or manifold).

  • Add the boronic acid, catalyst, and ligand to the reaction mixture under the positive flow of nitrogen.

  • Heat the reaction to the desired temperature.

References

  • G. A. Molander, S. L. J. Trice, S. D. Dreher, Org. Lett., 2010, 12(11), 2660-2663. (URL not available)
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  • A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc., 2000 , 122(17), 4020-4028. [Link]

  • T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald, J. Am. Chem. Soc., 2005 , 127(13), 4685-4696. [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. (URL not available)
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Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile building block in Suzuki-Miyaura cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, providing foundational knowledge for successful experimentation.

Q1: What is the significance of the hydrochloride salt on my boronic acid, and how does it affect my reaction setup?

A1: The hydrochloride salt form of (4-methoxypyridin-3-yl)boronic acid means that the pyridine nitrogen is protonated, forming a pyridinium salt. This has two major implications for your Suzuki-Miyaura reaction:

  • Stoichiometry of the Base: You must use at least one extra equivalent of base to neutralize the hydrochloride salt and liberate the free pyridine. This is in addition to the base required for the catalytic cycle itself. Failure to account for this will result in an insufficient amount of active base, likely leading to low or no product yield.

  • Solubility: The salt form may have different solubility characteristics compared to the free base form of the boronic acid. Ensure complete dissolution in your chosen solvent system to achieve accurate stoichiometry and reaction kinetics.

Q2: How do I choose the optimal palladium catalyst and ligand for coupling with this specific boronic acid?

A2: The choice of catalyst and ligand is critical, particularly for heteroaryl systems which can be challenging.[1][2] For (4-methoxypyridin-3-yl)boronic acid, the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[1][3] To overcome this, bulky, electron-rich phosphine ligands are highly recommended.[1][4] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-determining oxidative addition step.[1]

Catalyst System ComponentExamplesRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(II) sources are often more stable but require in situ reduction to the active Pd(0) state.[5] This can sometimes be facilitated by phosphine ligands or by the homocoupling of boronic acids.[5] Pd(0) sources like Pd(PPh₃)₄ can also be used.[6]
Phosphine Ligands Buchwald Ligands: SPhos, XPhos, RuPhosOthers: P(t-Bu)₃, PCy₃Bulky and electron-rich ligands are essential for coupling challenging substrates like heteroaryl chlorides and for preventing catalyst inhibition by the pyridine nitrogen.[1][4]
Pre-formed Catalysts XPhos Pd G3, SPhos Pd G2These are air- and moisture-stable Pd(II) precatalysts that reliably generate the active Pd(0) species, offering convenience and reproducibility.[7]

Q3: What is the role of the base in this reaction, and how much should I use?

A3: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle:[8][9]

  • Neutralization of HCl: As mentioned in Q1, the first equivalent neutralizes the hydrochloride salt.

  • Activation of Boronic Acid: The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[8][9]

  • Facilitating Reductive Elimination: The base can also play a role in the final step of the catalytic cycle.[8]

A common starting point is to use 3.0 equivalents of base . This ensures 1.0 equivalent for the HCl salt and 2.0 equivalents for the catalytic cycle. Weaker bases like carbonates may require these stoichiometric amounts, while stronger bases like phosphates might be effective in slightly lower amounts, though starting with 3.0 equivalents is a robust approach.

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongToluene, Dioxane, THFAn excellent and widely used base for challenging couplings.
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OOften used in aqueous mixtures; a standard choice for many Suzuki reactions.[10]
Cs₂CO₃ StrongDioxane, Toluene, THFHighly effective, but more expensive.
CsF ModerateIsopropanol, DioxaneCan be particularly effective in minimizing protodeboronation of heteroaryl boronic acids.[11]

Q4: What is protodeboronation and is it a concern for (4-methoxypyridin-3-yl)boronic acid?

A4: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your nucleophile and generating a 4-methoxypyridine byproduct.[12][13] Heteroaryl boronic acids, especially those containing a basic nitrogen atom like pyridines, are notoriously susceptible to this side reaction.[12][13][14] The mechanism can be complex, but it is often promoted by water and certain bases.[15] For this reason, careful selection of reaction conditions is paramount. Using anhydrous solvents or specific bases like CsF can sometimes mitigate this issue.[3][11]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the fundamental steps of the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Product R¹-R² (Product) RedElim->Product Base_input Base (e.g., K₃PO₄) Base_input->Transmetalation Activates Boronic_input R²-B(OH)₂ ((4-methoxypyridin-3-yl)B(OH)₂) Boronic_input->Transmetalation Halide_input R¹-X (Aryl/Heteroaryl Halide) Halide_input->OxAdd Troubleshooting_Workflow Start Low or No Product Yield Check_Base Step 1: Check Base Did you use ≥ 3 equivalents? Start->Check_Base Fix_Base Action: Rerun with 3 eq. K₃PO₄ Check_Base->Fix_Base No Check_Catalyst Step 2: Check Catalyst System Is solvent degassed? Is catalyst/ligand active? Check_Base->Check_Catalyst Yes Success Reaction Optimized Fix_Base->Success Fix_Catalyst Action: Thoroughly degas solvent. Use fresh catalyst or a robust pre-catalyst (e.g., G3 palladacycle). Check_Catalyst->Fix_Catalyst No Check_Side_Reaction Step 3: Check for Protodeboronation Is 4-methoxypyridine byproduct observed? Check_Catalyst->Check_Side_Reaction Yes Fix_Catalyst->Success Fix_Side_Reaction Action: Use anhydrous conditions. Switch to CsF as base. Check_Side_Reaction->Fix_Side_Reaction Yes Check_Conditions Step 4: Check Reaction Conditions Is temperature high enough? Check_Side_Reaction->Check_Conditions No Fix_Side_Reaction->Success Fix_Conditions Action: Increase temperature to 80-110 °C. Increase reaction time. Check_Conditions->Fix_Conditions No Check_Conditions->Success Yes Fix_Conditions->Success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Experimental Protocol: General Procedure

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene, to achieve 0.1–0.5 M concentration)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). [7]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. [7][16]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. [7]

By systematically addressing the key parameters outlined in this guide, researchers can confidently optimize catalyst loading and reaction conditions to achieve high yields and purity in their Suzuki-Miyaura cross-coupling reactions with this compound.

References

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Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of using this electron-rich heteroaryl boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with actionable troubleshooting advice and robust optimization strategies grounded in mechanistic principles to help you save time and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered when working with this compound, focusing on reaction time optimization and yield improvement.

Q1: My reaction is sluggish or stalls completely. What are the primary factors to investigate for this specific boronic acid?

A1: A slow or stalled reaction with this compound is often traced back to one of three key areas: catalyst selection and deactivation, suboptimal base selection, or inherent substrate instability leading to protodeboronation.

  • Catalyst System: The electron-rich nature of the 4-methoxypyridine ring can influence the electronic properties of the palladium catalyst. While standard catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures and longer reaction times.[1] For challenging couplings, consider using more robust and active catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling heteroaryl substrates as they promote the formation of highly active monoligated palladium(0) species.[2] Palladacycle pre-catalysts are also an excellent choice due to their high stability and activity at low loadings.[2]

  • Base Selection & Strength: The hydrochloride salt form of your starting material means that at least one equivalent of base will be consumed to neutralize the HCl before it can participate in the catalytic cycle. Therefore, using a sufficient excess (typically 2-3 equivalents) is critical. The primary role of the base is to convert the boronic acid to the more nucleophilic boronate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[3][4] For this substrate, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are excellent starting points.[5][6] Very strong bases like hydroxides can sometimes accelerate the undesired protodeboronation side reaction.[7]

  • Protodeboronation (Hydrolysis): Pyridinylboronic acids are notoriously susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[3] This process is often accelerated by high temperatures and prolonged reaction times in aqueous basic media.[7][8] If you suspect this is an issue (e.g., by observing 4-methoxypyridine as a byproduct in your LC-MS), shortening the reaction time or lowering the temperature is crucial.

Q2: I'm observing significant formation of 4-methoxypyridine, indicating protodeboronation. How can I minimize this side reaction to improve my yield?

A2: Protodeboronation is the primary competing pathway for pyridinylboronic acids.[3] The key to minimizing it is to accelerate the productive Suzuki coupling so that it outpaces the rate of boronic acid degradation.

  • Use a More Active Catalyst: A highly active catalyst will speed up the entire catalytic cycle, reducing the time the boronic acid is exposed to conditions that favor hydrolysis.[3] Systems based on Buchwald ligands (e.g., XPhos Pd G3) or PEPPSI-type NHC catalysts are designed for rapid catalytic turnover and are excellent choices.[2]

  • Optimize the Base: While a base is essential, its strength and nature can be fine-tuned. Anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane can sometimes suppress hydrolysis pathways that require water.[1] If aqueous conditions are necessary, using a carbonate base (e.g., Cs₂CO₃ or K₂CO₃) is often a good compromise.

  • Control Water Content: While Suzuki reactions often benefit from some water to help dissolve the base and facilitate the formation of the active boronate species, excess water can promote hydrolysis.[5] A common starting point is a solvent mixture like dioxane/H₂O (10:1) or toluene/EtOH/H₂O.[9] Fine-tuning this ratio can be critical.

  • Consider Boronic Esters: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be a highly effective strategy. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its standing concentration low and thus minimizing the rate of the undesired side reaction.[3]

Q3: How do I choose the optimal temperature and reaction time? My reaction seems to be time-dependent with varying byproducts.

A3: Optimizing temperature and time requires a careful balance. You need enough thermal energy to drive the reaction forward efficiently, but not so much that you accelerate decomposition pathways.

  • Initial Screening: A good starting temperature range for this substrate is 80–110 °C.[9]

  • Reaction Monitoring: The most critical tool for optimization is diligent reaction monitoring via TLC, GC-MS, or LC-MS.[10] A common mistake is to run the reaction for a fixed, arbitrary time (e.g., "overnight"). Instead, you should track the consumption of the limiting reagent and the formation of both the desired product and the protodeboronation byproduct (4-methoxypyridine).

  • Interpreting the Data:

    • If the reaction reaches completion quickly (e.g., 1-2 hours) with minimal byproduct, you have found good conditions.

    • If the reaction is slow and you see a gradual increase in both product and byproduct over many hours, a slight increase in temperature or a more active catalyst may be beneficial.

    • If you see rapid initial product formation followed by a plateau, while the byproduct continues to form, it indicates that the reaction is complete but the product or remaining starting material is degrading. In this case, the optimal reaction time is shorter than what you have been running.[11]

The logical workflow below illustrates this decision-making process.

Visual Workflow: Optimizing Reaction Time

G cluster_0 Reaction Monitoring (LC-MS/TLC) cluster_1 Decision Pathways cluster_2 Corrective Actions Start Start Reaction (Initial Conditions) Monitor Monitor at t=1h, 2h, 4h... Start->Monitor Complete Reaction Complete? (>95% conversion) Monitor->Complete Stalled Reaction Stalled? (No change for >2h) Complete->Stalled No Stop Stop Reaction & Workup Complete->Stop Yes Byproduct High Protodeboronation? (>10% byproduct) Stalled->Byproduct Yes IncreaseTemp Increase Temp (+10°C) or Change Catalyst Stalled->IncreaseTemp No DecreaseTemp Decrease Temp (-10°C) or Use Boronate Ester Byproduct->DecreaseTemp Yes

Caption: A decision tree for reaction time optimization based on monitoring.

Data Summary: Parameter Selection

For a successful reaction, every component must be chosen carefully. The tables below provide a starting point for optimization based on literature precedents for similar heteroaryl boronic acids.[1][2]

Table 1: Catalyst & Ligand Selection Guide
Catalyst SystemLigandTypical Loading (%)Temperature (°C)Key Characteristics
Pd(dppf)Cl₂dppf2-580-100Good general-purpose catalyst, effective for many couplings.[5]
Pd₂(dba)₃ / XPhosXPhos1-380-110Highly active for heteroaryl chlorides; promotes fast reactions.[2]
XPhos Pd G3XPhos1-380-110Air- and moisture-stable pre-catalyst, easy to handle, highly active.[1][2]
PEPPSI-IPrIPr (NHC)2-590-120Very stable catalyst, good for electron-rich and sterically hindered partners.
Pd(PPh₃)₄PPh₃3-590-110Classic catalyst, may require longer reaction times or more reactive halides.[1]
Table 2: Base & Solvent Combination Guide
BaseEquivalentsSolvent SystemTemperature (°C)Notes & Considerations
K₂CO₃2-3Dioxane / H₂O (10:1)90-100Standard, reliable conditions for many Suzuki reactions.[5]
K₃PO₄2-3Toluene or Dioxane100-110Stronger base, often used anhydrously to minimize hydrolysis.[1]
Cs₂CO₃2Dioxane / H₂O (10:1)80-100Highly soluble, often gives faster reactions at lower temperatures.
NaHCO₃3DME / H₂O (4:1)80-90A milder base, useful if your coupling partner is base-sensitive.

Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Screening Procedure for Suzuki-Miyaura Coupling

This protocol is designed for initial screening of reaction conditions on a small scale.

  • Reagent Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and the selected base (0.4-0.6 mmol, 2-3 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).

  • Solvent Addition: Add 2 mL of the chosen degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction Execution: Seal the vial tightly with a screw cap and place it in a preheated aluminum heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the intended duration.

  • Monitoring: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and byproduct formation.

  • Work-up (for purification): Once the reaction is deemed complete, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronate R²-B(OH)₃⁻ (Activated Boronate) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically evaluating the catalyst, base, and solvent, and by carefully monitoring the reaction progress to avoid unnecessarily long reaction times, you can successfully optimize your Suzuki-Miyaura coupling reactions with this compound and minimize frustrating side reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.

  • Wikipedia. (n.d.). Protodeboronation.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

  • Ingoglia, B. T., et al. (2022). Protodeboronation of (Hetero)
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.

  • ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and...

  • Wikipedia. (n.d.). Suzuki reaction.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.

  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.

  • Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

  • Morressier. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • ResearchGate. (n.d.). Optimization of the reaction conditions.

  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Temperature Effects on Reaction Yield

Welcome to the technical support guide for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide focuses specifically on one of the most critical parameters in Suzuki-Miyaura cross-coupling: temperature . We will explore how temperature influences reaction kinetics, substrate stability, and catalyst performance to help you navigate challenges and maximize your reaction yields.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on temperature-related effects.

Q1: My Suzuki-Miyaura coupling is resulting in low to no yield. What is the optimal temperature range for this boronic acid?

There is no single "optimal" temperature, as the ideal conditions are highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting point for Suzuki-Miyaura reactions is typically in the 80-110 °C range .[1][2]

The key is to strike a balance. On one hand, higher temperatures are often necessary to overcome the activation energy for key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-determining step.[3][4][5] Increasing the reaction temperature can significantly accelerate a sluggish reaction.[1][6]

On the other hand, (4-methoxypyridin-3-yl)boronic acid, like many heteroaryl boronic acids, is susceptible to degradation at elevated temperatures.[1] Therefore, starting at a moderate temperature (e.g., 80 °C) and monitoring the reaction's progress is a prudent strategy. If the reaction is slow or stalls, the temperature can be incrementally increased. For highly reactive coupling partners (e.g., aryl iodides) or with modern, highly active palladium catalysts (e.g., those employing Buchwald ligands), reactions can sometimes be successful at lower temperatures, even down to room temperature.[7]

Q2: I suspect my this compound is decomposing during the reaction. How does temperature cause this, and what does the decomposition entail?

This is a very common and critical issue. The primary decomposition pathway for boronic acids under Suzuki-Miyaura conditions is protodeboronation . This is a side reaction where the C-B bond is cleaved and the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom, yielding 4-methoxypyridine as a byproduct.[1][8]

Several factors, with temperature being a major one, accelerate this process:

  • Elevated Temperatures : Higher temperatures directly increase the rate of protodeboronation.[1]

  • Basic Conditions : The base required for the Suzuki-Miyaura reaction to activate the boronic acid for transmetalation can also promote protodeboronation.[1][9]

  • Aqueous Solvents : The presence of water, often used as a co-solvent, can be a source of protons for this unwanted side reaction.[8]

Therefore, heating a mixture of the boronic acid, base, and aqueous solvent for extended periods can lead to significant loss of your starting material, directly causing a drop in the desired product's yield. While less common under typical Suzuki conditions (which are well below 450°C), extreme temperatures can cause thermal decomposition of boronic acids into boron oxides.[10]

Q3: How can I achieve a good reaction rate while minimizing the temperature-induced decomposition of my boronic acid?

Optimizing this balance is the key to a successful reaction. Here are several field-proven strategies:

  • Run at the Lowest Effective Temperature : The most straightforward approach is to find the minimum temperature at which your reaction proceeds at a reasonable rate.[1] This may require some initial temperature screening experiments.

  • Use a More Stable Boronic Acid Surrogate : Instead of using the boronic acid directly, convert it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester (BPin).[1][11] These derivatives are significantly more resistant to protodeboronation and are designed to slowly release the active boronic acid in situ under the reaction conditions.[11][12] This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition while allowing the desired cross-coupling to proceed.

  • Select a Milder Base : Harsh bases can accelerate decomposition. Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of stronger hydroxides.[1][13]

  • Careful Choice of Catalyst and Ligand : Employing a highly active palladium catalyst system (e.g., using electron-rich, bulky phosphine ligands like SPhos or XPhos) can often allow the reaction to proceed efficiently at lower temperatures, thereby preserving the boronic acid.[1][3]

  • Strictly Anhydrous Conditions : For particularly sensitive substrates, using strictly anhydrous conditions with a non-aqueous base can sometimes suppress protodeboronation.[1]

Q4: My reaction starts but then stalls before completion. How can temperature be affecting the palladium catalyst itself?

Temperature has a profound effect on the palladium catalyst throughout its catalytic cycle.

  • Promoting the Rate-Limiting Step : As mentioned, oxidative addition is often the slowest step.[3][5] Insufficient temperature can cause the reaction to be impractically slow, appearing as if it has "stalled." This is especially true for less reactive aryl chlorides and bromides compared to the more reactive aryl iodides.[14] Increasing the temperature can overcome this kinetic barrier.

  • Catalyst Decomposition : Conversely, excessively high temperatures can lead to catalyst deactivation. This can occur through various mechanisms, including the formation of inactive palladium black (colloidal palladium). If you observe your reaction mixture turning from a homogeneous solution to a suspension of black particles, catalyst decomposition is likely occurring.

If you suspect a stalled reaction, carefully analyze a sample via TLC or LC-MS. If you see unreacted starting materials but no further product formation over time, a temperature adjustment or a change in the catalyst system may be necessary.

Data Summary: Temperature Effects on Suzuki-Miyaura Coupling

The following table provides a quick-reference guide to the expected outcomes and potential issues at different temperature ranges.

Temperature RangeExpected Outcome on YieldPotential IssuesRecommendations
Room Temp (~25°C) Typically very slow or no reaction.Inefficient oxidative addition, especially for aryl chlorides and bromides.[4][14]Only viable with highly reactive substrates (e.g., iodides) and specialized, highly active catalyst systems.[7]
Moderate (60-80°C) Good for many systems, especially with active catalysts or reactive halides.May be too slow for less reactive aryl halides, leading to long reaction times.An excellent starting point for optimization.[2][12] If the reaction is sluggish, consider a modest temperature increase.
High (80-110°C) Often the "sweet spot" providing a good balance of reaction rate and stability.Increased risk of boronic acid decomposition (protodeboronation).[1] Potential for catalyst degradation over long reaction times.The standard range for many protocols.[1] Monitor reaction progress closely to avoid prolonged heating after completion.
Very High (>120°C) Very fast reaction rates.High risk of rapid protodeboronation, catalyst decomposition (Pd black), and solvent-related issues (pressure buildup).Generally not recommended unless specified by a validated protocol for particularly unreactive substrates.[15]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments. It should be optimized for your specific substrates.

Reagents & Equipment:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[1]

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[1][13]

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, or Toluene/H₂O)[13]

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst.[13]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition : Add the degassed solvent via syringe. The solvent should be thoroughly degassed beforehand by methods such as freeze-pump-thaw or by bubbling with inert gas for at least 30 minutes.

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.[1] Monitor the reaction progress periodically by TLC or LC-MS.

  • Workup : Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[13]

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for troubleshooting low-yield reactions where temperature is a suspected variable.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Integrity (TLC/NMR/LCMS) start->check_sm sm_ok SM is Clean check_sm->sm_ok Yes sm_bad SM Degraded (Resynthesize or Repurify) check_sm->sm_bad No run_rxn Run Reaction at 80°C Monitor by TLC/LCMS sm_ok->run_rxn check_progress Reaction Progress? run_rxn->check_progress complete Reaction Complete (Optimize Isolation) check_progress->complete Complete stalled Reaction Stalled (SM remains) check_progress->stalled Stalled decomp Decomposition Observed (Protodeboronation) check_progress->decomp Decomposition increase_temp Increase Temp to 100°C stalled->increase_temp decrease_temp Decrease Temp to 60°C decomp->decrease_temp check_catalyst If still stalled: Use more active catalyst/ligand (e.g., Buchwald system) increase_temp->check_catalyst use_surrogate If still slow/decomposing: Switch to MIDA Boronate or Pinacol Ester decrease_temp->use_surrogate

Caption: Troubleshooting workflow for temperature-related issues.

References
  • Demir, F. (2014). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Periodicals of Engineering and Natural Sciences (PEN), 2(2).
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Demir, F. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. BenchChem Technical Support.
  • Campeau, L-C., et al. (2015). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • Ball, N. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, ACS Publications. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]

  • Campeau, L-C., et al. (2015). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem Technical Support.
  • Leach, A., & Noonan, G. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. Available at: [Link]

  • Borhade, A. V., & Shinde, D. R. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Bak-SZN, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Kumar, S., et al. (2020). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride impurity profiling and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurity profiling and removal for this versatile building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.

Section 1: Understanding the Impurity Landscape

The purity of this compound is critical for the success of subsequent reactions, such as the widely used Suzuki-Miyaura coupling. Undesired impurities can lead to low yields, byproduct formation, and complex purification challenges downstream.

Frequently Asked Questions (FAQs) - Impurity Identification

Q1: What are the most common impurities I should expect in my batch of this compound?

A1: The impurity profile can vary depending on the synthetic route and storage conditions. However, several classes of impurities are common to pyridine boronic acids. These include:

  • Boronic Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the boronic acid.[1]

  • Protodeboronated Impurity (4-methoxypyridine): The carbon-boron bond can be cleaved and replaced by a carbon-hydrogen bond in a process called protodeboronation.[3] This side reaction is often promoted by aqueous, basic, or acidic conditions and can be a significant source of impurity.[3][4][5]

  • Starting Material Residues: Depending on the synthesis, residual starting materials such as 3-halo-4-methoxypyridine may be present.

  • Homocoupled Byproducts: Self-coupling of the boronic acid can lead to the formation of biaryl impurities.[1]

Q2: I see a significant amount of boroxine in my starting material. Is this a problem for my Suzuki coupling reaction?

A2: Not necessarily. Boroxines are often in equilibrium with the active boronic acid species, especially under the aqueous basic conditions typical of many Suzuki-Miyaura couplings.[1] The boroxine can serve as a competent precursor to the active catalyst. However, the presence of a high and variable amount of boroxine can complicate stoichiometry calculations. If precise control is needed, it is advisable to either account for the boroxine content in your calculations or convert it back to the boronic acid before use.

Q3: My NMR shows a peak corresponding to 4-methoxypyridine. What causes this and how can I prevent it?

A3: The presence of 4-methoxypyridine indicates that protodeboronation has occurred.[3] This is a common side reaction for many aryl boronic acids, particularly heteroaryl boronic acids, and can be catalyzed by acid or base.[3][6] To minimize its formation, it is crucial to handle and store the boronic acid under anhydrous and neutral conditions. During a reaction, minimizing reaction time and carefully controlling the pH can also help suppress this undesired pathway.[5]

Section 2: Analytical Profiling - "Know Your Impurities"

Accurate identification and quantification of impurities are the first steps toward effective removal. A multi-technique approach is often necessary for a comprehensive impurity profile.

Troubleshooting Analytical Methods

Issue: My HPLC analysis shows broad or tailing peaks for the boronic acid.

  • Causality: Boronic acids are Lewis acidic and can interact with the silanol groups on the surface of standard silica-based C18 columns, leading to poor peak shape.[7]

  • Solution:

    • Use a specialized column: Columns with end-capping or hybrid particle technology are designed to minimize silanol interactions.

    • Mobile phase modification: Adding a small amount of a competitive Lewis acid, like boric acid, to the mobile phase can sometimes improve peak shape.

    • Alternative techniques: Consider Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) for better resolution and sensitivity.[8]

Issue: I am unable to detect non-chromophoric impurities.

  • Causality: Impurities lacking a UV-active chromophore will be invisible to standard UV detectors.

  • Solution:

    • Mass Spectrometry (MS): LC-MS is a powerful tool for detecting a wide range of impurities, regardless of their UV activity.[9][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be an effective analytical method. Derivatization may be necessary to increase the volatility of some impurities.[11]

    • Quantitative NMR (qNMR): If an impurity standard is not available, qNMR can be used to quantify impurities relative to the main component.

Data Summary: Analytical Techniques
Technique Principle Strengths Limitations
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Routine purity checks, quantification of known UV-active impurities.[12]Poor peak shape for some boronic acids, cannot detect non-chromophoric impurities.
LC-MS/MS Separation by LC, detection by mass spectrometry.High sensitivity and selectivity, can detect a wide range of impurities.[9][10]Can be affected by matrix effects, requires more specialized equipment.[9]
GC-MS Separation of volatile compounds by gas chromatography, detection by MS.Excellent for volatile impurities.[11]May require derivatization for non-volatile compounds.[9]
NMR Nuclear magnetic resonance spectroscopy.Provides structural information, can be used for quantification (qNMR).Lower sensitivity compared to MS-based methods.

Section 3: Impurity Removal Strategies

Once impurities have been identified and quantified, an appropriate removal strategy can be implemented. The choice of method will depend on the nature of the impurities and the desired purity level of the final product.

Impurity Removal Workflow

G start Crude (4-methoxypyridin-3-yl)boronic acid HCl profiling Impurity Profiling (HPLC, LC-MS, NMR) start->profiling decision Major Impurity Type? profiling->decision boroxine High Boroxine Content decision->boroxine Anhydrides protodeboronated Protodeboronated Impurity decision->protodeboronated Protodeboronated other Other Organic Impurities decision->other Other recrystallization Recrystallization (Aqueous/Organic Solvent) boroxine->recrystallization extraction Acid-Base Extraction protodeboronated->extraction chromatography Chromatography (Silica, Alumina, or RP) other->chromatography pure_product Pure Product recrystallization->pure_product extraction->pure_product chromatography->pure_product

Caption: Decision workflow for selecting an appropriate purification strategy.

Troubleshooting Purification Methods

Issue: Recrystallization from common organic solvents is ineffective.

  • Causality: this compound is a polar salt, and its impurities may have similar solubilities in many organic solvents.

  • Solution:

    • Aqueous Recrystallization: Try recrystallizing from hot water or a mixed aqueous-organic solvent system.[13][14] The boronic acid's solubility is often temperature-dependent in water, which can be exploited for purification.[14][15]

    • pH Adjustment: Carefully adjusting the pH of the aqueous solution can modulate the solubility of the boronic acid and its impurities, aiding in selective crystallization.

Issue: Column chromatography on silica gel results in product loss and streaking.

  • Causality: As mentioned in the analytical section, the Lewis acidic boronic acid can strongly adsorb to the acidic silanol groups of silica gel.[7]

  • Solution:

    • Use Neutral Alumina: For less polar impurities, neutral alumina can be a good alternative to silica gel.[7][16]

    • Treated Silica Gel: Impregnating the silica gel with boric acid can help to reduce the over-adsorption of boronic acids.[7][17]

    • Reversed-Phase Chromatography: If the impurities are significantly less polar than the boronic acid, reversed-phase (C18) chromatography can be effective.

Issue: The protodeboronated impurity (4-methoxypyridine) is difficult to remove.

  • Causality: 4-methoxypyridine is a neutral, relatively non-polar compound, while the boronic acid is a polar salt. This difference in properties can be exploited.

  • Solution:

    • Acid-Base Extraction: This is often the most effective method. Dissolve the crude material in an aqueous base (e.g., 1M NaOH). The boronic acid will form the boronate salt and remain in the aqueous layer, while the neutral 4-methoxypyridine can be extracted into an organic solvent like diethyl ether or ethyl acetate.[18][19] Afterwards, acidifying the aqueous layer will precipitate the pure boronic acid.

Detailed Experimental Protocols

Protocol 1: Conversion of Boroxine to Boronic Acid

  • Suspend the crude this compound containing boroxine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

  • Add a small amount of water and stir the slurry vigorously at room temperature for 1-2 hours.

  • The equilibrium will shift towards the boronic acid, which is typically less soluble in non-polar organic solvents.

  • Isolate the solid boronic acid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm the conversion by NMR or HPLC analysis.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude boronic acid in a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, diethyl ether) to remove neutral organic impurities. Repeat the extraction 2-3 times.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the boronic acid precipitates. Monitor the pH.

  • Isolate the purified this compound by filtration.

  • Wash the solid with a small amount of cold water and then with a non-polar organic solvent (e.g., hexanes) to aid in drying.

  • Dry the product under vacuum.

Section 4: Final Thoughts and Best Practices

  • Storage is Key: Store this compound in a cool, dry place under an inert atmosphere to minimize degradation.

  • Analyze Before Use: Always analyze a new batch of starting material to understand its impurity profile before using it in a critical reaction.

  • Methodical Approach: A systematic approach to impurity profiling and removal will save time and resources in the long run.

By understanding the potential impurities and employing the appropriate analytical and purification techniques, you can ensure the high quality of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]

  • Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. [Link]

  • Purification of boronic acids? : r/chemistry. (2017, December 19). Reddit. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). [Link]

  • Process for purification of boronic acid and its derivatives.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). NIH. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube. [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). ResearchGate. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Link]

  • How to recrystallize boric acid into flakes? - Chemistry Stack Exchange. (2014, November 19). Chemistry Stack Exchange. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2017, June 2). Reddit. [Link]

  • (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. Matrix Fine Chemicals. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. PubMed Central. [Link]

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(4-methoxypyridin-3-yl)boronic acid hydrochloride impact of water on reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on the critical impact of water on reaction outcomes. Here, we address common challenges through a series of frequently asked questions and troubleshooting protocols, grounded in established chemical principles and field-proven expertise.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What is the most likely cause related to water?

A1: A low yield in a Suzuki-Miyaura coupling involving a heteroaryl boronic acid like this compound is frequently linked to the undesired side reaction known as protodeboronation (or protodeborylation).[1][2] This is a process where the carbon-boron bond of your boronic acid is cleaved by a proton source—most commonly water—and replaced with a carbon-hydrogen bond.[1] The outcome is the formation of 4-methoxypyridine instead of your desired coupled product, which consumes your starting material and reduces the overall yield.

The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH.[1][3] While Suzuki couplings are typically run under basic conditions to facilitate the transmetalation step, this high pH environment can also accelerate the rate of protodeboronation.[4][5] For heteroaromatic boronic acids containing a basic nitrogen atom, like your pyridine-based reagent, the mechanism can be complex, sometimes involving zwitterionic intermediates that are particularly susceptible to this degradation pathway.[1]

Q2: I observe the formation of 4-methoxypyridine as a major byproduct. How can I confirm this is due to protodeboronation and how can I mitigate it?

A2: The presence of 4-methoxypyridine is a strong indicator of protodeboronation. To mitigate this, you need to carefully control the amount of water in your reaction and optimize the reaction conditions to favor the productive cross-coupling pathway over the decomposition of the boronic acid.[1]

Here are several strategies to consider:

  • Solvent System Optimization: While many Suzuki protocols use aqueous solvent mixtures (e.g., dioxane/water, THF/water) to dissolve the base and boronic acid salt, the water content can be a double-edged sword.[2][6] Consider reducing the proportion of water or switching to a less protic solvent system if your reagents are sufficiently soluble.

  • Choice of Base: The strength and solubility of the base are critical. A very strong base in a highly aqueous environment can significantly promote protodeboronation.[5] You might consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective but can sometimes be less aggressive in promoting the side reaction.[7]

  • "Slow Release" Strategies: To maintain a low concentration of the active boronic acid in the reaction mixture at any given time, you can use more stable derivatives like N-methyliminodiacetic acid (MIDA) boronate esters or potassium trifluoroborates.[1][8] These act as "protected" forms of the boronic acid, which slowly hydrolyze in situ to release the boronic acid for the catalytic cycle. This strategy minimizes the time the sensitive boronic acid is exposed to conditions that favor protodeboronation.[1]

  • Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions can be beneficial.[8][9] This requires careful drying of solvents and reagents and the use of bases that do not require water for their activity.

Q3: How should I properly store and handle this compound to minimize water-related degradation?

A3: Proper storage and handling are crucial for maintaining the integrity of your boronic acid. Boronic acids, in general, can be hygroscopic, meaning they can absorb moisture from the atmosphere.[10][11] The hydrochloride salt form of your reagent suggests it is more stable, but precautions are still necessary.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. Recommended storage temperatures are often between 2-8°C or in a freezer at -20°C.[12][13]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.[12][13]

  • Desiccation: Storing the container within a desiccator can provide an additional layer of protection against ambient humidity.

Handling Procedures:

  • Inert Atmosphere: Whenever possible, handle the solid reagent in a glovebox or under a stream of inert gas.

  • Minimize Exposure: Avoid leaving the container open to the air for extended periods. Weigh out the required amount quickly and reseal the container promptly.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered with this compound, with a focus on the impact of water.

Problem: No reaction or very low conversion to the desired product.
Possible Cause Diagnostic Check Recommended Solution
Extensive Protodeboronation Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of 4-methoxypyridine.1. Reduce the amount of water in the solvent system. 2. Switch to a milder base (e.g., K₃PO₄). 3. Consider using a boronic acid derivative like a MIDA ester or trifluoroborate salt.[1]
Catalyst Deactivation Observe if the reaction mixture turns black, which can indicate the formation of palladium black (inactive Pd(0)).1. Ensure the reaction is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition.[6] 2. The pyridine nitrogen can coordinate to the palladium center, leading to deactivation. A change in ligand may be necessary.[7]
Poor Reagent Solubility Visually inspect the reaction mixture for undissolved starting materials.1. If running under anhydrous conditions, ensure the chosen solvent can dissolve the boronic acid salt and the base. 2. A small, carefully controlled amount of a co-solvent may be necessary.

Experimental Protocols & Visual Guides

Protocol 1: Standard Suzuki-Miyaura Coupling with Water Control

This protocol provides a general starting point for the coupling of this compound with an aryl bromide, with considerations for minimizing protodeboronation.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common starting point is a 10:1 mixture of an organic solvent (like dioxane or THF) and water.[6] The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.[6]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Diagrams

Protodeboronation_Mechanism cluster_0 Undesired Side Reaction BoronicAcid (4-MeO-Py-3-yl)-B(OH)₂ Intermediate [Ar-B(OH)₃]⁻ BoronicAcid->Intermediate + OH⁻ Water H₂O Water->Intermediate + H⁺ Base Base (e.g., OH⁻) Product 4-Methoxypyridine (Byproduct) Intermediate->Product Protonolysis BoricAcid B(OH)₃

Caption: The general mechanism of base-catalyzed protodeboronation of a boronic acid.

Suzuki_Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Protodeboronation Analyze Crude Mixture for Protodeboronation Byproduct Start->Check_Protodeboronation Yes_Protodeboronation Protodeboronation Confirmed Check_Protodeboronation->Yes_Protodeboronation Yes No_Protodeboronation No Significant Protodeboronation Check_Protodeboronation->No_Protodeboronation No Optimize_Water Reduce Water Content in Solvent Yes_Protodeboronation->Optimize_Water Check_Catalyst Check for Catalyst Decomposition (e.g., Pd black) No_Protodeboronation->Check_Catalyst Change_Base Use Milder Base (e.g., K₃PO₄) Optimize_Water->Change_Base Use_Derivative Switch to MIDA Ester or Trifluoroborate Change_Base->Use_Derivative Check_Degassing Improve Degassing Protocol Check_Catalyst->Check_Degassing Decomposition observed Change_Ligand Screen Different Ligands Check_Catalyst->Change_Ligand No obvious decomposition

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • Wikipedia. Protodeboronation.

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Lab Alley. How to Store Boric Acid.

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.

  • Larrañaga, O., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.

  • Bories, C., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry.

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?

  • The Journal of Organic Chemistry. (2023). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones.

  • U.S. Borax. Borate handling and storage.

  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.

  • ResearchGate. Structure, Properties, and Preparation of Boronic Acid Derivatives.

  • Sigma-Aldrich. Boronic Acids & Derivatives.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Sigma-Aldrich. This compound | 874959-97-4.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • Benchchem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0.

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.

  • Sigma-Aldrich. (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Thomas, A. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis.

  • BLD Pharm. 1256355-26-6|(4-Methoxypyridin-3-yl)boronic acid hydrate.

  • Chemsrc.com. 4-METHOXYPYRIDINE-3-BORONIC ACID HYDRATE Price.

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride catalyst deactivation issues.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-methoxypyridin-3-yl)boronic acid hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Given the unique electronic properties of this heteroaromatic boronic acid, users may encounter specific challenges related to its stability and reactivity. This guide provides in-depth troubleshooting advice, mechanistic explanations, and best practices to ensure successful and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and use of this compound.

Question Answer & Explanation
Q1: Why is this boronic acid supplied as a hydrochloride salt? A: The pyridine nitrogen is basic and can interfere with catalytic cycles by coordinating to the metal center (e.g., palladium).[1] The hydrochloride salt protonates the nitrogen, preventing this unwanted interaction and improving the compound's stability and handling characteristics. The salt must be neutralized in situ by the base in the reaction mixture to proceed.
Q2: How should I properly store this reagent? A: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Boronic acids are susceptible to oxidation and dehydration to form boroxines.[2][3] The hydrochloride salt form is generally more stable than the free base, but proper storage is critical for long-term viability. For the free base or hydrate forms, storage at -20°C is recommended.
Q3: My reaction is sluggish or has stalled. Could the boronic acid be the problem? A: Yes, this is a common issue. The primary suspect is often the degradation of the boronic acid, either on the shelf or under reaction conditions. The most common deactivation pathway is protodeboronation, especially under basic aqueous conditions.[4] You should verify the quality of your reagent and reconsider your reaction setup (base, solvent, temperature).
Q4: Can I use any base for my Suzuki-Miyaura coupling reaction? A: The choice of base is critical. Strong bases and high temperatures can accelerate the undesired protodeboronation of electron-deficient heteroaryl boronic acids.[4][5] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides (NaOH, KOH). The base's role is not only to facilitate the catalytic cycle but also to activate the boronic acid by forming a more nucleophilic boronate species.[6][7][8]
Q5: Is this reagent stable in aqueous solvents? A: It has limited stability in aqueous media, particularly when basic. Water is a proton source that drives protodeboronation (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃), a key decomposition pathway.[9] While some water is often necessary for Suzuki couplings to dissolve the inorganic base and facilitate the formation of the active boronate, prolonged exposure or high temperatures in aqueous base should be avoided.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound.

Symptom 1: Low to No Product Yield

A low or non-existent yield is the most frequent issue. Use the following flowchart to diagnose the potential cause.

TroubleshootingFlowchart start Low or No Yield Observed q1 1. Reagent Quality Check: Is the boronic acid old or improperly stored? start->q1 sol1 Solution: - Use a fresh batch of boronic acid. - Verify purity via NMR (check for boroxine/protodeboronation). - Consider converting to a more stable MIDA boronate for storage. q1->sol1 Yes q2 2. Reaction Conditions: Are you using a strong base (e.g., NaOH, KOH) and high temperatures (>100 °C)? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Solution: - Switch to a milder base (K₂CO₃, Cs₂CO₃, K₃PO₄). - Lower the reaction temperature. - Reduce reaction time. q2->sol2 Yes q3 3. Oxygen Contamination: Was the solvent properly degassed? Was the reaction run under a robust inert atmosphere? q2->q3 No sol2->end_node sol3 Solution: - Degas solvent via freeze-pump-thaw cycles or sparging. - Ensure all glassware is dry and purged. - Maintain positive inert gas pressure. q3->sol3 Yes q4 4. Catalyst System: Is the palladium catalyst/ligand system appropriate for a heteroaryl coupling? q3->q4 No sol3->end_node sol4 Solution: - Use a catalyst system known for heteroaryl couplings (e.g., Pd(dppf)Cl₂, Buchwald or Fu-type catalysts). - Ensure catalyst is active and not decomposed. q4->sol4 Unsure/No sol4->end_node DeactivationPathways start (4-methoxypyridin-3-yl)boronic acid (Active Reagent) p_debor Protodeboronation start->p_debor H₂O, Base, Heat boroxine Dehydration start->boroxine Heat, Dry Conditions (Reversible with H₂O) oxidation Oxidation start->oxidation O₂, Catalyst p_debor_prod 4-methoxypyridine (Inactive Byproduct) p_debor->p_debor_prod boroxine_prod Boroxine Trimer (Inactive/Slowly Active) boroxine->boroxine_prod oxidation_prod 4-methoxypyridin-3-ol (Phenolic Byproduct) oxidation->oxidation_prod

Caption: Major deactivation pathways for the boronic acid.

  • Protodeboronation: This is the most significant non-productive pathway. It is the cleavage of the C–B bond by a proton source, which is often the solvent (water) itself. The reaction is heavily influenced by pH, with rates often increasing in highly basic media for many electron-deficient systems. [4]The electron-withdrawing pyridine ring destabilizes the C-B bond, making it more susceptible to protonolysis.

  • Boroxine Formation (Dehydration): In the solid state or in anhydrous solvents, three molecules of boronic acid can condense to form a stable six-membered ring called a boroxine, releasing three molecules of water. [3][10][11]While this process is reversible, the boroxine itself is generally less reactive in the Suzuki-Miyaura catalytic cycle and must first hydrolyze back to the monomeric boronic acid to participate in transmetalation. This can lead to an induction period or sluggish reaction rates.

  • Oxidation: In the presence of oxygen, boronic acids can be oxidized to the corresponding phenol (in this case, 4-methoxypyridin-3-ol). This process can be catalyzed by the palladium species in the reaction. [9]Thoroughly degassing all solvents and maintaining a strict inert atmosphere is essential to prevent this side reaction. [12]

Part 4: Preventative Measures & Best Practices Protocol

Proactive measures can prevent most of the issues described above.

Protocol: Recommended Handling and Reaction Setup
  • Reagent Handling:

    • Always handle this compound in a glovebox or under a positive pressure of inert gas.

    • Store the reagent in a desiccator at the recommended temperature (2-8°C) with the container tightly sealed. * Weigh out the required amount quickly and minimize its exposure to the atmosphere.

  • Solvent Preparation:

    • Use anhydrous solvents for the organic phase (e.g., Dioxane, Toluene, THF).

    • Degas all solvents (both organic and aqueous phases) thoroughly before use. The most effective method is three consecutive freeze-pump-thaw cycles. Alternatively, sparging with argon for at least 30 minutes can be used.

  • Reaction Assembly:

    • Dry all glassware in an oven and allow it to cool under vacuum or in a desiccator.

    • Assemble the reaction vessel and purge with inert gas for 5-10 minutes.

    • Add the solids: your aryl halide, the boronic acid, the base (e.g., K₂CO₃, 2-3 equivalents), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 1-5 mol%).

    • Purge the vessel containing the solids with inert gas again for 5 minutes.

    • Add the degassed solvents via cannula or syringe.

    • Maintain a positive pressure of inert gas (e.g., via a balloon or bubbler) throughout the reaction.

  • Reaction Conditions:

    • Begin stirring at room temperature and then heat to the desired temperature (typically 80-100°C). Avoid unnecessarily high temperatures.

    • Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst may be added, but reagent degradation is the more likely cause.

  • Alternative Strategy: Slow-Release from MIDA Boronates:

    • For particularly challenging or sensitive substrates, consider converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. These are exceptionally stable, crystalline solids that can be stored long-term on the benchtop. [13] * Under the reaction conditions (typically with an aqueous base), the MIDA boronate slowly hydrolyzes to release the free boronic acid, keeping its instantaneous concentration low and minimizing degradation pathways like protodeboronation. [13][14]

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Couto, M., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Li, G., et al. (2013). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mereddy, V. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Vummaleti, S. V. C., et al. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • Smith, A. M. R., et al. (2019). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Vummaleti, S. V. C., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]

  • Iovine, P. M. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Dalton Transactions. Available at: [Link]

  • Lab Alley. How to Store Boric Acid. Available at: [Link]

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chinese Chemical Society. Available at: [Link]

  • ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Boroxine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. Available at: [Link]

  • Yoshimitsu, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Qing, G. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications. Available at: [Link]

  • Kua, J., & Iovine, P. M. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID product page. Available at: [Link]

  • da Silva, J. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • U.S. Borax. Borate handling and storage. Available at: [Link]

  • ResearchGate User Discussion. (2018). Protection of Phenyl boronic acid? ResearchGate. Available at: [Link]

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride purification challenges of final product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common purification challenges associated with this valuable building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Introduction: The Challenge of Purifying Pyridine Boronic Acids

This compound is an important reagent in modern synthetic chemistry, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. However, like many pyridine-containing boronic acids, its purification to the high degree of purity required for pharmaceutical applications presents several distinct challenges. The presence of the pyridine nitrogen, the lability of the C-B bond, and the inherent polarity of the molecule all contribute to a complex purification landscape. This guide will equip you with the knowledge and practical techniques to overcome these hurdles.

The hydrochloride salt form is often supplied to enhance the stability of the compound. The protonation of the pyridine nitrogen can prevent unproductive chelation to the palladium catalyst in cross-coupling reactions and may reduce the rate of certain decomposition pathways.[1] However, this salt form also significantly increases the polarity of the molecule, which must be considered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile can vary depending on the synthetic route, but typically includes:

  • 4-methoxypyridine: This is the product of protodeboronation, a common degradation pathway for boronic acids where the C-B bond is cleaved and replaced with a C-H bond.[2] This can be exacerbated by harsh acidic or basic conditions, or prolonged heating.

  • Boroxine: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is a dehydration product and can be readily identified by NMR spectroscopy. While boroxines can often be converted back to the boronic acid in situ during aqueous Suzuki-Miyaura reactions, a high boroxine content can complicate accurate stoichiometric calculations for anhydrous reactions.

  • Starting materials and synthetic by-products: Residual precursors from the borylation reaction may be present.

  • Homocoupling products: In the context of subsequent Suzuki reactions, impurities such as biaryls formed from the boronic acid coupling with itself can arise, often due to the presence of oxygen.[2]

Q2: Why is my boronic acid an intractable oil or gum instead of a solid?

A2: This is a common issue with boronic acids. It can be due to a high content of impurities, particularly the boroxine form, or residual solvents. Often, trituration with a non-polar solvent or careful recrystallization can induce solidification.

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: Standard silica gel chromatography is often challenging for polar boronic acids like this compound. The compound's high polarity can lead to significant streaking, poor separation from other polar impurities, or irreversible adsorption to the silica.[3] If chromatography is necessary, reverse-phase (C18) HPLC or chromatography on specially treated silica may be more effective.[3]

Q4: How does the hydrochloride salt affect the purification strategy?

A4: The hydrochloride salt makes the compound highly polar and water-soluble. This property can be exploited in purification strategies such as acid-base extraction. The salt form also helps to stabilize the compound. However, it also means that non-polar organic solvents will be poor choices for recrystallization on their own.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and its use in subsequent reactions.

Problem Potential Cause Troubleshooting Action
Low Purity After Initial Isolation Incomplete reaction during synthesis.Re-evaluate the borylation reaction conditions (temperature, time, reagents).
Presence of significant protodeboronation product (4-methoxypyridine).Avoid excessive heat and prolonged exposure to strong acids or bases during workup.
Broad or Complex NMR Spectrum High boroxine content.Add a small amount of D₂O to the NMR sample to hydrolyze the boroxine back to the boronic acid, which should simplify the spectrum.
Presence of multiple impurities.Proceed with a dedicated purification step such as recrystallization or acid-base extraction.
Failure to Crystallize Product is an oil due to impurities or residual solvent.Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities and induce crystallization.
Incorrect solvent system for recrystallization.Screen a range of polar solvent systems, such as acetonitrile/water or isopropanol/water mixtures.
Low Yield in Subsequent Suzuki Coupling Poor quality of the boronic acid (high impurity content).Re-purify the boronic acid using one of the protocols below.
Protodeboronation during the coupling reaction.Use milder bases (e.g., K₂CO₃, KF) and consider running the reaction under anhydrous conditions if possible.[2]
Catalyst inhibition by the pyridine nitrogen.Ensure the boronic acid is fully in its hydrochloride salt form. The use of specific ligands designed for heteroaromatic couplings can also be beneficial.

Purification Protocols

Here we provide detailed, step-by-step protocols for the purification of this compound.

Protocol 1: Recrystallization from a Mixed Solvent System

This is often the most effective method for removing a range of impurities and obtaining a crystalline final product.

Methodology:

  • Solvent Selection: Begin by identifying a suitable solvent system. A good starting point is a mixture of a polar organic solvent in which the compound is soluble at elevated temperatures (e.g., acetonitrile, isopropanol, ethanol) and an anti-solvent in which it is less soluble at room temperature (e.g., water, diethyl ether).

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add the crude this compound. Add the primary solvent (e.g., acetonitrile) portion-wise while heating the mixture to reflux, until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of the precipitate.[4][5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent mixture or the anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This method is particularly useful for removing non-acidic/non-basic impurities. It leverages the acidic nature of the boronic acid moiety and the basicity of the pyridine nitrogen.

Methodology:

  • Dissolution: Dissolve the crude boronic acid hydrochloride in a suitable organic solvent such as ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The boronic acid will be deprotonated and extracted into the aqueous layer as its boronate salt. Neutral organic impurities will remain in the ethyl acetate layer.

  • Separation: Separate the aqueous layer containing the boronate salt.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with an acid such as 1M HCl until the pH is acidic (pH ~ 2-3). This will re-protonate the boronate and the pyridine nitrogen, causing the pure boronic acid hydrochloride to precipitate.[6]

  • Extraction/Isolation:

    • If the product precipitates as a solid, it can be isolated by vacuum filtration.

    • If it remains dissolved, extract the aqueous solution multiple times with a polar organic solvent like ethyl acetate or THF.[5]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualization of Purification Workflows

Diagram 1: Recrystallization Workflow

G A Crude Boronic Acid HCl B Dissolve in Minimum Hot Solvent (e.g., MeCN) A->B C Hot Filtration (Optional) B->C Insoluble impurities present D Slow Cooling to RT B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Diagram 2: Acid-Base Extraction Workflow

G cluster_0 Extraction cluster_1 Separation cluster_2 Isolation A Crude Product in EtOAc B Wash with aq. NaHCO₃ A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard E Aqueous Layer (Boronate Salt) C->E F Acidify with HCl (aq) E->F G Isolate/Extract Product F->G H Dry & Concentrate G->H I Pure Product H->I

Caption: Workflow for the purification of this compound using acid-base extraction.

References

  • Khan, R. A. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Storgaard, M., & Ellman, J. A. (2010). Asymmetric, Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 87, 228.
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Reddit discussion on failed Suzuki coupling. (2021). r/Chempros.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for Boron-Containing Compounds. BenchChem Technical Support.
  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • Reddit discussion on unreproducible Suzuki coupling. (2023). r/Chempros.
  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. Product Page.
  • Reddit discussion on boronic acid purific
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Use of (4-Methoxypyridin-2-YL)boronic Acid in Medicinal Chemistry. BenchChem Technical Support.
  • ResearchGate discussion on Suzuki coupling issues. (2014).
  • ChemicalBook. (n.d.). 2-Methoxypyridine-3-boronic acid. Product Page.
  • BLD Pharm. (n.d.). (4-Methoxypyridin-3-yl)boronic acid. Product Page.
  • Sigma-Aldrich. (n.d.). (4-Methoxypyridin-3-yl)boronic acid. Product Page.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Li, W., et al. (2006). A Practical Synthesis of 3-Pyridylboronic Acid and Its Suzuki Coupling Reactions. Organic Syntheses, 83, 303.
  • Silva, F., et al. (2021).
  • Sigma-Aldrich. (n.d.). 2-Methoxypyridine-6-boronic acid hydrochloride salt. Product Page.
  • Tanaka, H., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 26(11), 3326.
  • Fisher Scientific. (n.d.). 6-Methoxypyridine-2-boronic acid, HCl salt. Product Page.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia.
  • mzCloud. (2015). 4 Methoxy 3 pyridineboronic acid. HighChem LLC.
  • Fluorochem. (n.d.). 4-Methoxy-3-pyridine boronic acid hydrochloride. Product Page.
  • Chemsrc.com. (2025).
  • Alkorta, I., et al. (2019). Cations brought together by hydrogen bonds: the protonated pyridine-boronic acid dimer explained. Physical Chemistry Chemical Physics, 21(10), 5639-5647.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction.
  • BLD Pharm. (n.d.). (6-Methoxypyridin-3-yl)boronic acid. Product Page.
  • Echemi. (n.d.). Pyridine-3-Boronic Acid Hcl. Echemi.
  • Wang, W., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 12(5), 2115-2141.
  • Sigma-Aldrich. (n.d.). (4-Methoxypyridin-3-yl)boronic acid. Product Page.
  • Sigma-Aldrich. (n.d.). (4-Methoxypyridin-3-yl)

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride unexpected reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and unexpected outcomes through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrochloride salt in this boronic acid?

The hydrochloride salt form significantly enhances the stability and shelf-life of the reagent. The Lewis basic nitrogen atom on the pyridine ring can promote decomposition pathways for the boronic acid. By protonating this nitrogen to form a pyridinium salt, this reactivity is mitigated, resulting in a solid that is easier to handle and store compared to the freebase form. During the reaction, a base is required not only to facilitate the catalytic cycle but also to neutralize the hydrochloride, liberating the active pyridylboronic acid in situ.

Q2: How should I store and handle this compound?

Proper storage is critical to ensure reagent viability.

  • Storage: The reagent should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] Some suppliers recommend freezer storage under -20°C.[2] Always refer to the supplier's specific recommendations. Avoid frequent temperature cycling.

  • Handling: Handle the solid quickly in the air, preferably in a glovebox or under a stream of inert gas. Boronic acids, in general, can be sensitive to atmospheric oxygen and moisture, which can lead to degradation and the formation of boroxines (anhydrides of boronic acids).

Q3: Is this reagent prone to protodeboronation? How does it compare to other pyridylboronic acids?

Yes, like most heteroarylboronic acids, it is susceptible to protodeboronation, a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 4-methoxypyridine.[3][4]

However, its stability is position-dependent. The C-B bond at the 3- and 4-positions of a pyridine ring is significantly more stable than at the 2-position. 2-Pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation via fragmentation of a zwitterionic intermediate under neutral pH conditions.[3][5] In contrast, 3- and 4-pyridyl boronic acids undergo very slow protodeboronation, making (4-methoxypyridin-3-yl)boronic acid a relatively robust choice among pyridylboronic acids.[6]

Troubleshooting Guide: Unexpected Reaction Outcomes

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q4: My Suzuki-Miyaura reaction is not starting, or the conversion is extremely low. What's wrong?

This is a common issue often related to catalyst deactivation or insufficient activation of the boronic acid.

Potential Cause 1: Inadequate Base Stoichiometry As a hydrochloride salt, the reagent requires at least one equivalent of base for neutralization before a second equivalent can activate the boronic acid for transmetalation. The main role of the base is to convert the neutral boronic acid into the more nucleophilic borate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[7][8][9]

  • Solution: Use a minimum of 3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). This ensures complete neutralization of the HCl salt and provides sufficient excess to drive the catalytic cycle.

Potential Cause 2: Catalyst Inhibition The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, inhibiting catalyst activity. This is a well-known challenge with nitrogen-containing heteroaryl substrates.[10]

  • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands stabilize the active palladium species, accelerate the rate-limiting oxidative addition and reductive elimination steps, and sterically hinder the pyridine nitrogen from coordinating to the metal center.[11] Buchwald's biaryl phosphine ligands are highly recommended.

Ligand ExampleTarget Substrate ClassRationale
XPhos, SPhos General, including electron-rich/hindered aryl chloridesExcellent for challenging couplings, promotes fast catalysis.[10][11]
RuPhos Heteroaryl chlorides and bromidesOften effective when other ligands fail.
PPh₃ Activated aryl iodides/bromidesGenerally not recommended for this substrate; often too slow, leading to side reactions.

Potential Cause 3: Poor Reagent Quality The boronic acid may have degraded during storage.

  • Solution: Verify the purity of your boronic acid. If degradation is suspected, purchase a fresh batch from a reputable supplier.[1] Alternatively, consider converting a small amount to its pinacol ester for a stability check, as esters are generally more robust.[4]

Q5: My main byproduct is 4-methoxypyridine. How can I prevent this?

The formation of 4-methoxypyridine is a clear indicator of protodeboronation. This side reaction competes directly with the desired transmetalation step in the catalytic cycle.[3]

Potential Cause 1: Presence of Protic Sources Water and other protic sources can facilitate the cleavage of the C-B bond, especially at elevated temperatures and under basic conditions.[11]

  • Solution 1: Use Anhydrous Conditions. While some Suzuki reactions benefit from a small amount of water to help dissolve the base, excess water can accelerate protodeboronation.[4] Use anhydrous solvents and consider a non-aqueous base like cesium fluoride (CsF) or potassium fluoride (KF).

  • Solution 2: Lower Reaction Temperature. High temperatures can increase the rate of protodeboronation. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[4]

Potential Cause 2: Strong Base Strongly basic conditions, particularly with hydroxide bases, can accelerate protodeboronation.[4] The reaction rate's dependence on pH is complex, but milder bases are often beneficial.[5]

  • Solution: Optimize the Base. Switch to a weaker inorganic base like K₃PO₄ or an anhydrous base like CsF. These often provide a better balance between activating the boronic acid and minimizing decomposition.

Potential Cause 3: Slow Transmetalation If the transmetalation step is slow, the boronic acid has more time to decompose via protodeboronation.

  • Solution: Use a "Slow-Release" Strategy. Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[3][12][13] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid at a low concentration, ensuring it is consumed in the productive coupling cycle before it can decompose.

Visualizing the Challenge: Competing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the competition between the desired catalytic cycle and the primary decomposition pathway.

G Figure 1: Competing Pathways for (4-methoxypyridin-3-yl)boronic acid cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_side_reaction Undesired Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X OxiAdd Oxidative Addition ArPdAr Ar-Pd(II)-R ArPdX->ArPdAr [R-B(OH)₃]⁻ Trans Transmetalation ArPdAr->Pd0 Product (Ar-R) RedElim Reductive Elimination BoronicAcid (4-MeO-Py)B(OH)₂ BoronicAcid->Trans Competes with Transmetalation Protodeboronation Protodeboronation (H⁺ source, Base) BoronicAcid->Protodeboronation SideProduct 4-Methoxypyridine (Byproduct) Protodeboronation->SideProduct

Caption: The desired Suzuki cycle vs. the competing protodeboronation pathway.

Recommended Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides. Optimization may be necessary for less reactive coupling partners like aryl chlorides.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is optimized to mitigate protodeboronation and ensure efficient catalysis.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere Setup:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4][10]

  • Catalyst/Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.2 mol%).

  • Solvent Addition:

    • Add a degassed solvent (e.g., 1,4-dioxane or CPME) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide. Anhydrous solvent is recommended.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating block set to 80-100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing failed reactions.

G start Reaction Failure (Low Yield / No Product) check_sm Check Starting Material by LC-MS start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed cause_no_reaction Problem: Inactive Catalysis sm_consumed->cause_no_reaction No check_byproduct Identify Major Byproduct sm_consumed->check_byproduct Yes sm_not_consumed_node No, SM Remains solution_catalyst Solution: 1. Check Base (≥3 eq) 2. Use Bulky Ligand (XPhos) 3. Verify Catalyst Quality 4. Degas Rigorously cause_no_reaction->solution_catalyst sm_consumed_node Yes, SM Consumed is_protodeboronation Is it 4-methoxypyridine? check_byproduct->is_protodeboronation cause_protodeboronation Problem: Protodeboronation is_protodeboronation->cause_protodeboronation Yes other_byproducts Other Byproducts (e.g., Homocoupling) is_protodeboronation->other_byproducts No solution_protodeboronation Solution: 1. Use Anhydrous Solvents 2. Use Milder Base (K₃PO₄, CsF) 3. Lower Temperature 4. Consider MIDA ester cause_protodeboronation->solution_protodeboronation cause_other Problem: Decomposition or Homocoupling other_byproducts->cause_other solution_other Solution: 1. Rigorously Degas System 2. Check Reagent Purity 3. Re-screen Conditions cause_other->solution_other

Caption: A step-by-step workflow for troubleshooting common issues.

References
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1293-1303. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5). Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Kitching, M. O., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 227–233. Available at: [Link]

  • Reddit user discussion on unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 52(29), 7362–7370. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. Available at: [Link]

  • Cheeseman, J. D., et al. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 17(8), 9295–9313. Available at: [Link]

  • Gomez-Perez, V., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 629-635. Available at: [Link]

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Dabrowski, M., et al. (2006). (2-Methoxy-3-pyridyl)boronic acid. Acta Crystallographica Section C, 62(Pt 12), o702-o704. Available at: [Link]

  • (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. Matrix Fine Chemicals. Available at: [Link]

  • Altan, M., & Olgen, S. (2012). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe University Journal of the Faculty of Pharmacy, 32(1), 1-14. Available at: [Link]

  • Okita, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • Reddit user discussion on failed Suzuki coupling. r/Chempros. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reddit user discussion on struggling with Suzuki reaction. r/Chempros. Available at: [Link]

Sources

(4-methoxypyridin-3-yl)boronic acid hydrochloride boronic acid instability issues.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-methoxypyridin-3-yl)boronic acid hydrochloride

Introduction

Welcome to the technical support guide for this compound. This reagent is a valuable building block in modern synthetic chemistry, particularly for introducing the 4-methoxypyridine moiety in drug discovery and materials science via Suzuki-Miyaura cross-coupling reactions.[1][2] However, like many heteroarylboronic acids, its utility is accompanied by challenges related to its inherent instability.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of these stability issues and to offer practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot experiments effectively and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses the fundamental chemical reasons behind the instability of this compound.

Q1: What makes this compound inherently unstable?

A1: The instability of this reagent stems from two primary, competing degradation pathways that are common to many organoboronic acids, but are often accelerated in heteroaromatic systems:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. For this specific molecule, it results in the formation of the undesired byproduct, 4-methoxypyridine. This is frequently the most significant issue encountered during synthetic reactions.[5][6]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which replaces it with a carbon-oxygen bond, yielding 4-methoxypyridin-3-ol. This can occur during storage if the material is improperly handled or upon exposure to air and certain reaction conditions.[7][8][9]

The electron-donating nature of the methoxy group and the electronic properties of the pyridine ring can influence the rates of these decomposition pathways.[3][10]

Q2: Can you explain protodeboronation in more detail? Why is it such a problem in my Suzuki coupling reactions?

A2: Protodeboronation is the most common failure mode when using this reagent in base-catalyzed reactions like the Suzuki-Miyaura coupling.[5] The reaction requires a base to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[11][12] However, this same base can also promote the undesired protodeboronation.

The mechanism, particularly under basic aqueous conditions, involves the formation of a boronate anion (R-B(OH)₃⁻). This species is more electron-rich, making the C-B bond more susceptible to cleavage by a proton source (like water or alcohol in the solvent).[6][13] For electron-rich heteroaryl systems, this side reaction can be rapid, consuming the boronic acid before it has a chance to participate in the desired cross-coupling, leading to low or no yield of the target product.[3]

Protodeboronation cluster_products Products Reagent (4-MeO-Py)-B(OH)₂ Boronate (4-MeO-Py)-B(OH)₃⁻ Reagent->Boronate + OH⁻ Byproduct 4-MeO-Pyridine Boronate->Byproduct + H₂O (Proton Source) BoronWaste B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Q3: How significant is the threat of oxidation?

A3: Oxidation is a serious concern, primarily affecting the long-term storage and shelf-life of the reagent. The boron atom's empty p-orbital is susceptible to attack by nucleophilic oxygen species (including atmospheric O₂).[9][14] This process ultimately converts the boronic acid into an alcohol (a pyridinol in this case) and boric acid.[9] While often slower than protodeboronation under reaction conditions, it can be a primary cause of poor reagent quality from the start if the material has been exposed to air.

Oxidation cluster_products Products Reagent (4-MeO-Py)-B(OH)₂ Oxidized (4-MeO-Py)-OH Reagent->Oxidized + [O] (e.g., Air, H₂O₂) BoricAcid B(OH)₃

Caption: General oxidation pathway of boronic acids.

Q4: What are the definitive storage and handling procedures for this reagent?

A4: Given its sensitivity, strict adherence to storage and handling protocols is non-negotiable for ensuring its integrity.

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C.[15][16] For short-term use, 2-8°C is acceptable.Low temperatures slow the rate of all decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[15][16]Prevents exposure to atmospheric oxygen and moisture, minimizing oxidation and hydrolysis.
Container Use the original, tightly sealed container. Ensure the cap is replaced promptly and securely after use.Minimizes ingress of air and moisture.[17]
Handling Weigh and handle the reagent quickly. Avoid leaving the bottle open on the bench. Use a glovebox or glove bag for maximum protection if available.Reduces exposure time to the laboratory atmosphere.
Compatibility Store away from strong oxidizing agents and strong bases.[18]Prevents chemical reactions during storage.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section focuses on solving specific problems encountered during synthetic applications.

Q5: My Suzuki reaction has failed or the yield is very low. I suspect the boronic acid is the problem. What is my troubleshooting workflow?

A5: When a Suzuki coupling fails with this reagent, a systematic approach is crucial.

  • Assess Reagent Quality: Before starting, visually inspect the boronic acid. It should be a white to off-white solid.[19] Significant discoloration (yellow or brown) or a clumpy, non-crystalline appearance suggests potential degradation. If possible, run a quick ¹H NMR of the starting material in a dry, aprotic solvent (like DMSO-d₆). The presence of a large peak corresponding to 4-methoxypyridine is a clear sign of protodeboronation.

  • Analyze Reaction Conditions for Protodeboronation: This is the most likely culprit during the reaction. Ask yourself:

    • What base did I use? Strong hydroxide bases (NaOH, KOH) in protic solvents are highly conducive to protodeboronation.

    • What solvent system was employed? The presence of excess water or alcohol can provide the protons needed for protodeboronation.

    • What was the reaction temperature? Higher temperatures accelerate decomposition.

  • Consider Catalyst Deactivation: The Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[3][20] If you are using a standard catalyst system (e.g., Pd(PPh₃)₄), it may not be robust enough.

Q6: I've run an LC-MS of my crude reaction and see a large mass corresponding to 4-methoxypyridine. How do I modify my protocol to prevent this?

A6: Observing the protodeboronated byproduct is a classic signature of this instability. The key is to adjust your reaction conditions to favor the productive cross-coupling pathway over decomposition.

ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong, nucleophilic bases (e.g., NaOH, KOH, NaOEt).Use a weaker, non-nucleophilic inorganic base like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[21] These bases are effective at promoting transmetalation but are less aggressive in promoting C-B bond cleavage.
Solvent High concentrations of water or protic solvents (e.g., MeOH, EtOH).Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DME.[22] If a co-solvent is needed for solubility, use a minimal, controlled amount of water (e.g., 10:1 dioxane/H₂O).[23]
Temperature High temperatures (e.g., >100 °C).Run the reaction at the lowest possible temperature that still allows for catalyst turnover (e.g., 80-90 °C). Monitor by TLC or LC-MS to avoid unnecessarily long heating times.
Catalyst/Ligand Standard phosphine ligands (e.g., PPh₃).Use electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[21][24] These ligands form more stable and active palladium complexes that can accelerate the desired catalytic cycle, allowing it to outcompete decomposition.
Reagent Addition All reagents added at the start.Consider slow addition of the boronic acid via syringe pump if the reaction is still problematic. This keeps the instantaneous concentration of the unstable reagent low, favoring coupling over decomposition.[21][25]

Part 3: Advanced Protocols for Mitigation

For particularly challenging substrates or when maximum yield and reproducibility are required, proactive stabilization of the boronic acid is the best strategy.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize decomposition.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add your aryl halide (1.0 equiv.) and a magnetic stir bar. Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.3 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and any additional ligand if needed.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at 1-hour intervals.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[23][26]

Protocol 2: Proactive Stabilization via Conversion to an Air-Stable MIDA Boronate

For the most challenging applications, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate is a state-of-the-art strategy. MIDA boronates are exceptionally stable crystalline solids that can be stored on the benchtop and only slowly release the active boronic acid in situ under the basic reaction conditions, perfectly managing its instability.[4][24][25]

Caption: Workflow for using a stable MIDA boronate precursor.

Step-by-Step MIDA Ester Formation:

  • In a round-bottom flask, suspend this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to 80-100 °C with a Dean-Stark trap to azeotropically remove water.

  • After 2-4 hours, or when water evolution ceases, cool the reaction mixture.

  • The MIDA boronate often precipitates. It can be isolated by filtration, washed with a nonpolar solvent like hexanes, and dried under vacuum. This solid is now your bench-stable reagent.

Using the MIDA Boronate in a Suzuki Coupling: The procedure is similar to Protocol 1, but you will use the MIDA boronate (1.2 equiv.) instead of the boronic acid and a base like K₃PO₄ in a solvent system containing a controlled amount of water (e.g., 5:1 dioxane/H₂O) to facilitate the slow hydrolysis and release of the boronic acid.[24]

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. ([Link])

  • Kuivila, H. G., & Armour, A. G. (1957). Aromatic Boronic Acids. IV. The Oxidation of Phenylboronic Acid by Hydrogen Peroxide. Journal of the American Chemical Society. ([Link])

  • Wu, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. ([Link])

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. ([Link])

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ([Link])

  • Sandoval, C. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. ([Link])

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. ([Link])

  • Wimmer, E., & Vágnerová, H. (2006). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. ([Link])

  • Lab Alley. (n.d.). How to Store Boric Acid. ([Link])

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. ([Link])

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ([Link])

  • Wikipedia. (n.d.). Boronic acid. ([Link])

  • Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie. ([Link])

  • Wimmer, E., et al. (2006). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. ([Link])

  • Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. ([Link])

  • Sandoval, C. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. ([Link])

  • U.S. Borax. (n.d.). Borate handling and storage. ([Link])

  • ResearchGate. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ([Link])

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. ([Link])

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. ([Link])

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. ([Link])

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ([Link])

  • Plamondon, L., & Wrona, M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. ([Link])

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. ([Link])

  • Crestey, F., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. ([Link])

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. ([Link])

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ([Link])

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. ([Link])

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. ([Link])

  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. ([Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])

  • Ujházy, F., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. ([Link])

  • Bajusz, D., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. ([Link])

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(4-methoxypyridin-3-yl)boronic acid hydrochloride minimizing byproduct formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-methoxypyridin-3-yl)boronic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable synthetic building block, with a specific focus on minimizing byproduct formation in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the field-proven insights and technical accuracy needed to optimize your experiments, enhance yields, and ensure the purity of your target compounds.

Introduction

This compound is a key reagent in modern organic synthesis, particularly for constructing the biaryl and heteroaryl scaffolds prevalent in pharmaceuticals.[1] Its structure, featuring an electron-rich pyridine ring, presents unique challenges during Suzuki-Miyaura cross-coupling reactions.[2] While essential for creating vital carbon-carbon bonds, this reagent is susceptible to several side reactions that can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and validated protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered when using this compound in a question-and-answer format.

Question 1: I'm observing significant protodeboronation, resulting in the formation of 4-methoxypyridine. What is causing this and how can I prevent it?

Answer:

Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common failure mode for many heteroaryl boronic acids.[3] For pyridyl boronic acids, the reaction mechanism and rate are highly dependent on pH and the position of the boron substituent.[4][5]

Root Causes & Mechanistic Insight:

  • Aqueous Conditions: The presence of water, especially under basic conditions, facilitates the protonolysis of the boronic acid. The reaction proceeds through the formation of a boronate anion, which then reacts with a proton source like water.[3]

  • Base-Mediated Decomposition: While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura cycle, strong bases or prolonged reaction times at high pH can accelerate the decomposition of the boronate intermediate.[6][7][8]

  • Thermal Instability: Elevated temperatures can increase the rate of protodeboronation, especially for sensitive heteroaryl boronic acids.

Preventative Strategies & Protocols:

  • Employ Anhydrous Conditions: If feasible, use anhydrous solvents and reagents. Thoroughly dry all glassware and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Optimize Base Selection: The choice of base is critical.

    • Weaker Bases: Consider using a weaker base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) if your substrate is sufficiently reactive.[9]

    • Non-Aqueous Bases: Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice for suppressing protodeboronation as it minimizes the amount of free water.[9]

  • Consider Boronic Esters: For particularly challenging couplings, converting the boronic acid to a more stable boronate ester is a highly effective strategy.[3][10]

    • Pinacol Esters: These are common, stable derivatives that can be used directly.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and enable a "slow release" of the active boronic acid under basic conditions, keeping its concentration low and minimizing side reactions.[11][12]

  • Control Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Question 2: My primary byproduct is the homocoupling of the boronic acid (forming 3,3'-bis(4-methoxypyridine)). Why is this happening?

Answer:

Homocoupling of boronic acids is another frequent side reaction, particularly when using Pd(II) precatalysts or when oxygen is present in the reaction mixture.[13][14]

Root Causes & Mechanistic Insight:

  • Presence of Oxygen: Molecular oxygen can act as an oxidant, facilitating a Pd(II)-mediated catalytic cycle that couples two molecules of the boronic acid.[13][14] This pathway competes directly with the desired cross-coupling cycle.

  • Inefficient Pd(0) Generation: If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) is used, it must be reduced in situ to the active Pd(0) catalyst. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.[13]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the relative rates of homocoupling versus cross-coupling.

Preventative Strategies & Protocols:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Degas all solvents (including water, if used in a biphasic system) and the final reaction mixture thoroughly. Common methods include:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Perform at least three cycles for the most rigorous oxygen removal.

  • Use a Pd(0) Precatalyst: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate homocoupling issues associated with incomplete reduction of Pd(II) salts.[9]

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired reductive elimination step of the cross-coupling cycle and sterically disfavor the formation of the homocoupled dimer.[9][15]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, favoring cross-coupling over homocoupling.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving the most common byproduct issues.

G Start Reaction Analysis: Identify Primary Byproduct Protodeboronation Protodeboronation (4-methoxypyridine) Start->Protodeboronation C-B bond cleaved? Homocoupling Homocoupling (Bi-pyridyl) Start->Homocoupling Dimer of boronic acid? LowYield Low Yield / Sluggish Reaction Start->LowYield Poor conversion? Sol_Proto 1. Use Anhydrous Conditions 2. Switch to K3PO4 3. Use Boronic Ester (MIDA) 4. Lower Temperature Protodeboronation->Sol_Proto Sol_Homo 1. Rigorously Degas Mixture 2. Use Pd(0) Precatalyst 3. Use Bulky Ligand (e.g., SPhos) Homocoupling->Sol_Homo Sol_Yield 1. Screen Ligands (Buchwald type) 2. Increase Temperature 3. Change Solvent/Base System LowYield->Sol_Yield Success Problem Solved Sol_Proto->Success Sol_Homo->Success Sol_Yield->Success Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + [Ar'B(OH)3]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 -> Ar-Ar' ArX Ar-X (Aryl Halide) ArBOH2 Ar'-B(OH)2 (Boronic Acid) Base Base Protodeboronation Protodeboronation (Ar'-H) ArBOH2->Protodeboronation H₂O, Base Homocoupling Homocoupling (Ar'-Ar') ArBOH2->Homocoupling O₂, Pd(II) Base->Transmetal Activates Product Ar-Ar' (Coupled Product)

Sources

Validation & Comparative

(4-methoxypyridin-3-yl)boronic acid hydrochloride analytical characterization techniques.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Characterization of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] As a derivative of pyridine boronic acid, it is extensively utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex molecules with significant therapeutic potential.[2] The purity, stability, and structural integrity of this reagent are paramount, as contaminants or degradation products can lead to failed reactions, complex purification challenges, and erroneous biological data.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this compound. We will explore the causality behind experimental choices, present validated protocols, and compare the analytical profile of the title compound with its structural analog, Pyridin-3-ylboronic acid, to highlight the influence of the methoxy substituent. Our approach is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Section 1: Structural Elucidation and Identity Confirmation

The primary objective of analytical characterization is to unequivocally confirm the chemical structure and identity of the compound. A combination of spectroscopic techniques is essential for a complete and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR provide definitive information about the arrangement of protons and carbon atoms, respectively.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over other solvents like chloroform-d (CDCl₃) for several reasons. Firstly, the hydrochloride salt and the boronic acid moiety enhance solubility in polar aprotic solvents like DMSO. Secondly, the acidic B-OH protons and the N-H proton of the pyridinium hydrochloride are observable in DMSO-d₆ as broad signals, which would otherwise exchange rapidly and become invisible in protic solvents like D₂O.

Experimental Protocol: ¹H NMR

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Data Interpretation: The ¹H NMR spectrum provides a unique fingerprint. The electron-donating methoxy group (-OCH₃) influences the chemical shifts of the aromatic protons on the pyridine ring.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H (position 2)~8.6Singlet (s) or narrow doublet (d)Downfield due to proximity to protonated nitrogen.
Pyridine H (position 6)~8.4Doublet (d)Coupled to H at position 5.
Pyridine H (position 5)~7.2Doublet (d)Coupled to H at position 6.
Methoxy (-OCH₃)~4.0Singlet (s)Characteristic singlet for three equivalent protons.
Boronic Acid (-B(OH)₂)Variable (Broad)Singlet (br s)Chemical shift and intensity can vary with concentration and water content.
Pyridinium (-N⁺H)Variable (Very Broad)Singlet (br s)Highly variable and may not always be observed.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [fontname="Arial", fontsize=12, label="Workflow for NMR Analysis."]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of (4-methoxypyridin-3-yl)boronic acid.[6] The hydrochloride salt form makes it amenable to electrospray ionization (ESI), a soft ionization technique ideal for polar and ionic molecules.

Expertise & Causality: ESI in positive ion mode is the method of choice. The pyridine nitrogen is readily protonated, leading to a strong signal for the [M+H]⁺ ion, where 'M' is the free base ((4-methoxypyridin-3-yl)boronic acid). High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.

Experimental Protocol: LC-MS (ESI+)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Inject the solution into an HPLC system coupled to a mass spectrometer. A direct infusion analysis can also be performed.

  • Set the mass spectrometer to positive ion electrospray mode.

  • Acquire data over a relevant m/z range (e.g., 50-500 Da).

Data Interpretation:

  • Molecular Formula (Free Base): C₆H₈BNO₃

  • Molecular Weight (Free Base): 152.94 g/mol [7]

  • Expected Ion [M+H]⁺: m/z 153.06 (Monoisotopic Mass)

The observed mass should match the theoretical mass within a narrow tolerance (typically < 5 ppm for HRMS), confirming the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. It serves as a rapid and straightforward identity check.

Data Interpretation: A solid-state FT-IR spectrum (e.g., using an Attenuated Total Reflectance, ATR, accessory) will display characteristic absorption bands.

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400-3200 (broad)O-HStretching (from B-OH)
~3050C-H (Aromatic)Stretching
~2950, ~2850C-H (Aliphatic from -OCH₃)Stretching
1600-1450C=C, C=N (Pyridine Ring)Stretching
~1350B-OStretching
~1250C-O (Aryl Ether)Asymmetric Stretching

Section 2: Purity and Stability Assessment

For drug development professionals, ensuring high purity is non-negotiable. HPLC is the cornerstone technique for quantifying the analyte and detecting potential impurities.

High-Performance Liquid Chromatography (HPLC)

Boronic acids present unique challenges in reversed-phase HPLC due to their potential for on-column degradation or poor peak shape.[8][9] Method development must focus on mitigating these issues.[8] The stability of boronic acids can be a concern, with protodeboronation being a potential degradation pathway.[10][11]

Expertise & Causality:

  • Column Choice: A modern, end-capped C18 column with low silanol activity is recommended to minimize undesirable interactions with the Lewis acidic boron center.[9]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a common modifier like formic acid or trifluoroacetic acid (TFA) is often a good starting point. However, due to the polar nature of the molecule, achieving sufficient retention can be challenging. An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes.[12]

  • System Suitability: Before any analysis, the system's suitability must be verified according to USP <621> guidelines.[13][14] This ensures the chromatographic system is performing adequately.[15] Key parameters include precision (repeatability of injections), peak tailing, and resolution.[14][15]

Experimental Protocol: RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Diluent: 50:50 Acetonitrile/Water

Trustworthiness through Self-Validation: The analytical method itself must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose, which includes assessing specificity, linearity, accuracy, precision, and robustness.[3][4][16][17]

HPLC_Method_Selection

Section 3: Comparative Analysis

To understand the influence of the methoxy group, we compare the analytical data of this compound with its parent analogue, Pyridin-3-ylboronic acid.[2][18][19][20][21]

Parameter (4-methoxypyridin-3-yl)boronic acid HCl Pyridin-3-ylboronic acid Rationale for Difference
Molecular Weight 189.39 g/mol (HCl salt) / 152.94 g/mol (free base)122.92 g/mol [21]The addition of a methoxy group (-OCH₃) and hydrochloride (-HCl).
¹H NMR (Aromatic Region) Protons are slightly more shielded (further upfield).Protons are slightly more deshielded (further downfield).The methoxy group is electron-donating, increasing electron density on the pyridine ring and causing shielding.
HPLC Retention (RP-HPLC) Generally longer retention time.Generally shorter retention time.The methoxy group increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase.
Aqueous pKa Higher pKa (less acidic).Lower pKa (more acidic).The electron-donating methoxy group destabilizes the anionic tetrahedral boronate form, making the boronic acid a weaker Lewis acid.[1]

This comparison demonstrates that even a small structural modification significantly alters the physicochemical properties, which is directly reflected in the analytical data.

Conclusion

The robust analytical characterization of this compound is a critical, multi-step process that ensures its identity, purity, and stability. A synergistic approach combining NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and a validated HPLC method for purity assessment provides the comprehensive data package required by researchers and drug development professionals. By understanding the causality behind method selection and comparing analytical data with relevant analogues, scientists can confidently use this important building block to accelerate the discovery of new medicines.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • US Pharmacopeia (USP). 〈621〉 CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • US Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • PubChem. 3-Pyridinylboronic acid. [Link]

  • mzCloud. 4 Methoxy 3 pyridineboronic acid. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem. (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. [Link]

  • Journal of the American Chemical Society. Stability and Synthesis of Phenylboronic Acids. [Link]

  • Boronina.com. Understanding Pyridine-4-boronic Acid: Properties & Sourcing from a Trusted Supplier. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. [Link]

  • Vvchem Chemical Network. (4-methoxypyridin-3-yl)boronic acid. [Link]

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A Senior Application Scientist's Guide to HPLC Analysis of (4-methoxypyridin-3-yl)boronic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The use of heteroaromatic building blocks, such as (4-methoxypyridin-3-yl)boronic acid hydrochloride, is crucial in the development of novel pharmaceutical agents. However, monitoring the progress of these reactions and ensuring the purity of the starting materials and products presents significant analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reactions involving this compound, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge of Pyridinylboronic Acids

Boronic acids, and their corresponding esters, are notoriously challenging to analyze using standard reversed-phase HPLC methods for several reasons:

  • On-Column Instability: A significant hurdle is the on-column hydrolysis of boronate esters back to their corresponding boronic acids.[1][2][3] This can lead to inaccurate quantification of the starting material and the appearance of artifact peaks.

  • Dehydration to Boroxines: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium can complicate chromatographic profiles, leading to broad or multiple peaks for a single analyte.

  • Poor Retention of Polar Analytes: The inherent polarity of boronic acids often results in poor retention on conventional C18 stationary phases, making separation from other polar reaction components difficult.[2][6]

  • Secondary Interactions: The boronic acid functional group can interact with residual silanols on the silica support of the HPLC column or with metal surfaces within the instrument, leading to peak tailing and poor reproducibility.[7][8]

This guide will compare and contrast several HPLC-based approaches to mitigate these challenges, as well as introduce powerful alternative techniques.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high throughput, selectivity, or detailed structural information. Below is a comparison of common techniques for monitoring reactions of this compound.

Methodology Principle Advantages Disadvantages Best Suited For
Reversed-Phase HPLC with UV Detection Separation based on hydrophobicity on a C18 or similar column, with detection via UV absorbance.Widely available, robust, and cost-effective.[8]Susceptible to on-column degradation and poor retention of polar analytes.[1][2] May require extensive method development.Routine purity checks and reaction monitoring where all components are well-resolved and stable under analytical conditions.
Fast HPLC / UPLC with UV Detection Utilizes smaller particle size columns and higher pressures for rapid separations.Significantly reduces analysis time, minimizing the opportunity for on-column degradation.[6][9] Improved peak resolution and sensitivity.Requires specialized high-pressure instrumentation. Method transfer from standard HPLC may be necessary.High-throughput screening, reaction kinetics monitoring, and analysis of moderately complex mixtures.
HPLC with Post-Column Derivatization (PCD) and Fluorescence Detection After separation, the column eluent is mixed with a reagent (e.g., alizarin) that selectively reacts with boronic acids to form a fluorescent product.[10]Highly selective for boronic acids, enabling their detection in complex matrices with minimal sample preparation.[11][12] Enhanced sensitivity.Requires additional hardware (reagent pump, mixing tee, reaction coil). Method development for the post-column reaction is necessary.Selective quantification of boronic acids in crude reaction mixtures or complex sample matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC/UPLC with the mass-resolving capability of a mass spectrometer.Provides molecular weight information, aiding in peak identification and characterization of byproducts and impurities.[9][13] Can detect non-chromophoric compounds.Higher instrumentation cost and complexity. Matrix effects can suppress ionization.In-depth reaction monitoring, impurity profiling, and characterization of unknown reaction products.[14]

Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will be required based on the specific reaction mixture and available instrumentation.

Protocol 1: Fast Reversed-Phase HPLC for Reaction Monitoring

This method is designed to minimize on-column hydrolysis by employing a rapid gradient.

  • Instrumentation: UHPLC or HPLC system capable of high pressure gradients.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient:

    • 0-0.1 min: 5% B

    • 0.1-0.8 min: 5-95% B

    • 0.8-1.0 min: 95% B

    • 1.0-1.1 min: 95-5% B

    • 1.1-1.5 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1 µL

  • Detection: UV at 254 nm and 275 nm

  • Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water.

Causality Behind Experimental Choices: The use of a sub-2 µm particle size column and a fast gradient significantly shortens the run time to under two minutes, which is critical for minimizing the contact time of the analytes with the stationary phase, thereby reducing the risk of on-column hydrolysis.[6][9] The ammonium acetate buffer provides good peak shape for the pyridinyl nitrogen.

Protocol 2: HPLC with Post-Column Derivatization for Selective Boronic Acid Detection

This method provides high selectivity for the boronic acid starting material.

  • Instrumentation: HPLC system with a binary or quaternary pump, plus a second pump for the post-column reagent.

  • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.4 mL/min[11]

  • Post-Column Reagent: 75 µM Alizarin and 0.1% Triethylamine in Acetonitrile.[10][11]

  • Reagent Flow Rate: 0.6 mL/min[11]

  • Reaction Coil: 3.5 m x 0.25 mm PEEK tubing at 50 °C.[10][11]

  • Detection: Fluorescence detector (Excitation: 469 nm, Emission: 610 nm).[11]

Trustworthiness of the Protocol: The post-column reaction of alizarin with the boronic acid forms a highly fluorescent complex, allowing for detection of the boronic acid even if it co-elutes with other non-boronic acid-containing, UV-active compounds. This provides a self-validating system for the presence of the boronic acid functional group. The XSelect Premier column with MaxPeak technology is chosen to minimize undesirable interactions between the analyte and the column's metal surfaces.[7][8]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Reaction Reaction Mixture (e.g., Suzuki Coupling) Dilution Dilute in ACN/Water Reaction->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injector Autosampler Filtration->Injector Inject Column Analytical Column (e.g., C18) Injector->Column Detector UV or FLD Column->Detector Data Chromatogram (Data Acquisition) Detector->Data Signal

Caption: General experimental workflow for HPLC analysis of reaction mixtures.

Alternative Methodologies: A Comparative Overview

While HPLC is a cornerstone of analytical chemistry, other techniques offer complementary information.

  • Gas Chromatography (GC): Due to the low volatility and high polarity of boronic acids, derivatization is mandatory for GC analysis.[15] While less common for reaction monitoring, GC can be effective for differentiating a boronic acid from its anhydrous boroxine form.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation and can be used for quantitative analysis (qNMR). Flow NMR is an emerging technique for real-time, in-situ reaction monitoring.[16]

  • Capillary Electrophoresis (CE): Offers high separation efficiency for charged species and can be an alternative for the analysis of polar compounds.

Conclusion and Recommendations

For the routine analysis of reactions involving this compound, a well-developed Fast HPLC or UPLC method offers the best balance of speed, resolution, and reliability. By minimizing analysis times, the risk of on-column degradation is significantly reduced, leading to more accurate and reproducible results.

For challenging analyses where the boronic acid is present at low concentrations or in a complex matrix, HPLC with post-column derivatization provides unparalleled selectivity and sensitivity. When detailed structural information on byproducts and impurities is required, LC-MS is the undisputed method of choice.

The key to successful analysis lies in understanding the inherent instabilities of boronic acids and selecting an analytical strategy that mitigates these challenges. The protocols and insights provided in this guide serve as a robust foundation for developing self-validating and reliable analytical methods for your drug discovery and development programs.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. Available at: [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. Available at: [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. Available at: [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc - Ingenta Connect. Available at: [Link]

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Available at: [Link]

  • Does any one have a general idea about Boronic acids HPLC methods? - ResearchGate. Available at: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column re. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available at: [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Available at: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

Sources

A Comparative Guide to the NMR Spectroscopy of (4-methoxypyridin-3-yl)boronic Acid and its Hydrochloride Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic building blocks is paramount to the success of a synthetic campaign. Among these, pyridine-based boronic acids are of significant interest due to their utility in cross-coupling reactions. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of (4-methoxypyridin-3-yl)boronic acid and its hydrochloride salt. By understanding the nuanced differences in their NMR spectra, scientists can unambiguously identify these critical reagents, assess their purity, and gain insights into their electronic structure.

The Significance of (4-methoxypyridin-3-yl)boronic Acid in Medicinal Chemistry

(4-methoxypyridin-3-yl)boronic acid and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The boronic acid moiety serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of substrates. The methoxy-substituted pyridine core is a common scaffold in biologically active compounds. The hydrochloride salt is often employed to improve the stability and handling of the boronic acid. A thorough understanding of their structural characteristics through NMR is therefore essential for their effective use.

Principles of NMR Spectroscopy for the Analysis of Pyridine Boronic Acids

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For (4-methoxypyridin-3-yl)boronic acid and its hydrochloride, several nuclei provide critical information:

  • ¹H NMR: Proton NMR is the most common NMR experiment and provides information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the connectivity of protons in the molecule.

  • ¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments and their hybridization.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination environment and hybridization of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in a different region compared to their tetrahedral (sp³) boronate esters or adducts. This makes ¹¹B NMR a direct probe of the state of the boronic acid functionality.[1][2]

The protonation state of the pyridine nitrogen significantly influences the electron density of the aromatic ring. In the hydrochloride salt, the nitrogen atom is protonated, leading to a positive charge that withdraws electron density from the ring. This deshielding effect results in a downfield shift of the signals for the pyridine protons in the ¹H NMR spectrum compared to the free base.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural interpretation. The following is a generalized protocol for the analysis of (4-methoxypyridin-3-yl)boronic acid and its derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as protic solvents can exchange with the B(OH)₂ protons, leading to signal broadening or disappearance. For the hydrochloride salt, D₂O or CD₃OD are often good choices to ensure solubility.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • ¹¹B NMR:

    • Acquire a 1D ¹¹B spectrum.

    • A quartz NMR tube is recommended to minimize background signals from borosilicate glass.[3]

    • The quadrupolar nature of the ¹¹B nucleus can lead to broad signals.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H, ¹³C, and ¹¹B NMR spectral data for (4-methoxypyridin-3-yl)boronic acid and its hydrochloride salt. The data for the hydrochloride is predicted based on the known effects of pyridine protonation.

Table 1: ¹H NMR Data Comparison

Assignment (4-methoxypyridin-3-yl)boronic acid (Free Base) (4-methoxypyridin-3-yl)boronic acid HCl (Predicted) Rationale for Predicted Shift
H2~8.4 ppm (s)~8.8 ppm (s)Significant downfield shift due to proximity to the positively charged nitrogen.
H5~6.9 ppm (d)~7.3 ppm (d)Moderate downfield shift due to electron withdrawal by the pyridinium ion.
H6~8.3 ppm (d)~8.7 ppm (d)Significant downfield shift due to proximity to the positively charged nitrogen.
OCH₃~3.9 ppm (s)~4.0 ppm (s)Minor downfield shift.
B(OH)₂Broad singlet, variableBroad singlet, variableChemical shift is highly dependent on solvent, concentration, and water content.

Table 2: ¹³C NMR Data Comparison

Assignment (4-methoxypyridin-3-yl)boronic acid (Free Base) (4-methoxypyridin-3-yl)boronic acid HCl (Predicted) Rationale for Predicted Shift
C2~150 ppm~148 ppmDownfield shift due to proximity to the positively charged nitrogen.
C3C-B, often not observedC-B, often not observedThe carbon attached to boron can be difficult to observe due to quadrupolar broadening.
C4~165 ppm~163 ppmMinor downfield shift.
C5~108 ppm~112 ppmDownfield shift due to electron withdrawal.
C6~148 ppm~146 ppmDownfield shift due to proximity to the positively charged nitrogen.
OCH₃~56 ppm~57 ppmMinor shift.

Table 3: ¹¹B NMR Data Comparison

Compound Expected ¹¹B Chemical Shift (ppm) Interpretation
(4-methoxypyridin-3-yl)boronic acid~28-33 ppm (broad signal)Consistent with a trigonal planar (sp²) boronic acid.
(4-methoxypyridin-3-yl)boronic acid HCl~28-33 ppm (broad signal)The hydrochloride form is not expected to significantly alter the boron environment.

Visualizing the NMR Workflow and Structural Differences

The following diagrams illustrate the experimental workflow and the key structural differences that give rise to the observed NMR spectral changes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 ¹H NMR transfer->h1 c13 ¹³C NMR transfer->c13 b11 ¹¹B NMR transfer->b11 process Process Spectra h1->process c13->process b11->process interpret Interpret Data process->interpret compare Compare Derivatives interpret->compare structural_comparison cluster_free_base (4-methoxypyridin-3-yl)boronic acid cluster_hcl_salt (4-methoxypyridin-3-yl)boronic acid HCl fb_struct Pyridine Ring: Electron-rich fb_protons Pyridine Protons: Shielded (Upfield Shift) fb_struct->fb_protons leads to hcl_struct Pyridinium Ring: Electron-deficient (N+) hcl_protons Pyridine Protons: Deshielded (Downfield Shift) hcl_struct->hcl_protons causes

Caption: The effect of protonation on the electronic environment of the pyridine ring.

Alternative Analytical Techniques

While NMR spectroscopy provides unparalleled structural detail, other analytical techniques offer complementary information for the characterization of (4-methoxypyridin-3-yl)boronic acid derivatives.

Table 4: Comparison with Other Analytical Methods

Technique Principle Advantages Limitations Best For
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information.Does not provide detailed structural connectivity.Confirming molecular weight and elemental composition.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups (e.g., O-H, B-O).Complex spectra can be difficult to interpret fully.Identifying the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Excellent for assessing purity and quantifying components.Does not provide structural information on its own.Purity analysis and quantification.

Conclusion

NMR spectroscopy is an essential and powerful technique for the comprehensive characterization of (4-methoxypyridin-3-yl)boronic acid and its hydrochloride salt. By utilizing a combination of ¹H, ¹³C, and ¹¹B NMR, researchers can confirm the identity, purity, and structural integrity of these important synthetic intermediates. The key distinguishing feature between the free base and the hydrochloride salt in ¹H NMR is the significant downfield shift of the pyridine proton signals upon protonation of the nitrogen atom. A multi-technique approach, incorporating mass spectrometry and chromatography, will provide the most complete analytical profile of these valuable compounds, ensuring their quality and suitability for downstream applications in drug discovery and development.

References

  • Hermánek, S. (1992). ¹¹B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
  • GABRIELSE, T. (2018). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (4-methoxypyridin-3-yl)boronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

(4-methoxypyridin-3-yl)boronic acid hydrochloride (CAS No: 874959-97-4) is a heterocyclic boronic acid derivative of significant interest in modern synthetic chemistry.[1] As a crucial reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, it serves as a foundational building block for synthesizing complex molecules in the pharmaceutical and materials science sectors.[2][3] The purity and structural integrity of this starting material are paramount, as any impurities can profoundly impact reaction yields, downstream purification efforts, and the safety profile of the final active pharmaceutical ingredient (API).[4][5]

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the characterization of such reagents.[5][6] However, boronic acids present a unique and often underestimated set of analytical challenges that can easily lead to spectral misinterpretation. This guide provides a comprehensive comparison of mass spectrometric strategies for the robust analysis of this compound, moving beyond a simple protocol to explain the causality behind the analytical choices. We will explore ionization techniques, high-resolution mass spectrometry (HRMS), and tandem MS/MS for definitive structural elucidation and impurity profiling, grounded in field-proven insights.

The Core Challenge: Navigating the Reactive Nature of Boronic Acids in the MS Source

Before any analysis, it is crucial to understand the inherent reactivity of boronic acids under typical mass spectrometry conditions. Failure to appreciate these behaviors is a common pitfall that can confound data interpretation.

  • In-Source Dehydration: The diol functionality of the boronic acid group is highly susceptible to thermal loss of water (H₂O) within the heated environment of an ESI or APCI source.[7] This generates a prominent [M+H-H₂O]⁺ ion, which can be mistaken for the molecular ion of an impurity.

  • Boroxine Formation: A more complex issue is the intermolecular condensation of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine.[7][8] This trimerization, which involves the loss of three water molecules, produces an ion at approximately 3x the mass of the dehydrated monomer, complicating the high m/z region of the spectrum.

  • Solvent Adducts and Dimerization: Boronic acids are known to form various adducts with solvents and can also form non-covalent dimers, further diversifying the ionic species observed and potentially masking the true molecular ion.[9]

A successful analytical method must be designed to either minimize these transformations or, at a minimum, allow for their unambiguous identification.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter for the successful analysis of (4-methoxypyridin-3-yl)boronic acid. The molecule's pyridyl nitrogen provides a "handle" for efficient protonation, making positive ion mode the logical choice.

Ionization TechniquePrincipleAdvantages for this AnalyteDisadvantages & Considerations
Electrospray (ESI) Soft ionization of solvated ions.High Efficiency: The basic pyridyl nitrogen is readily protonated in acidic mobile phases, leading to a strong [M+H]⁺ signal. Versatility: The most common and reliable technique for this class of compounds.[10][11]Prone to dehydration and boroxine formation, especially with aggressive source temperatures.[7][8]
APCI Gas-phase chemical ionization.Reduced Matrix Effects: Can be more robust for complex reaction mixtures. Alternative for Impurities: Potentially better for less polar, more volatile impurities that may not ionize well by ESI.[4]Generally requires higher source temperatures than ESI, which can exacerbate thermal degradation (dehydration).
MALDI Laser desorption from a matrix.Specialized Applications: Can be useful for derivatized boronic acids to prevent boroxine formation.[7]Not a routine technique for small molecule QC. Requires specific matrix selection and can be complex to optimize.

Recommendation: Electrospray Ionization (ESI) is the preferred method for its high ionization efficiency. The key to success lies in optimizing the source parameters, particularly temperature, to minimize in-source degradation.

Definitive Identification: High-Resolution Mass Spectrometry (HRMS)

To overcome the ambiguity caused by dehydration and other in-source reactions, high-resolution accurate mass (HRAM) measurement is not just recommended; it is essential. Modern instruments like the Orbitrap or Q-TOF provide mass accuracy below 5 ppm, enabling the confident determination of elemental composition for the parent ion and related impurities.[5][6][12]

The target analyte is (4-methoxypyridin-3-yl)boronic acid, with the formula C₆H₈BNO₃. In the MS, we analyze the protonated free base, [C₆H₈BNO₃ + H]⁺.

SpeciesFormulaTheoretical m/zCommon Source Reaction
Protonated Analyte [C₆H₉BNO₃]⁺154.0670 Target Ion
Dehydrated Ion[C₆H₇BNO₂]⁺136.0564In-source H₂O loss
Boroxine Trimer[C₁₈H₁₈B₃N₃O₆]⁺405.1578In-source trimerization

Note: Masses calculated using the most abundant isotopes (¹H, ¹²C, ¹¹B, ¹⁴N, ¹⁶O). The presence of the boron isotope ¹⁰B (~20% abundance) will result in a characteristic M-1 peak that should also be monitored.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what is present, tandem mass spectrometry (MS/MS) reveals the molecular structure by fragmenting the isolated parent ion. This is indispensable for confirming the identity of the target compound against a reference standard and for characterizing unknown impurities.[5]

A proposed fragmentation pathway for the protonated (4-methoxypyridin-3-yl)boronic acid ion (m/z 154.07) is detailed below. The collision-induced dissociation (CID) process would likely initiate fragmentation at the most labile bonds.

G parent [M+H]⁺ m/z 154.0670 C₆H₉BNO₃⁺ frag1 Loss of H₂O m/z 136.0564 C₆H₇BNO₂⁺ parent->frag1 - H₂O frag3 Loss of B(OH)₂• m/z 110.0601 C₆H₈NO⁺ parent->frag3 - B(OH)₂• frag2 Loss of CH₃• m/z 121.0458 C₅H₅BNO₂⁺ frag1->frag2 - CH₃• frag4 Loss of CO m/z 93.0427 C₄H₅BNO⁺ frag1->frag4 - CO

Caption: Proposed MS/MS fragmentation pathway for protonated (4-methoxypyridin-3-yl)boronic acid.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
154.0670136.0564H₂O (18.0106 Da)Protonated 4-methoxy-3-pyridinylboronic anhydride
154.0670110.0601B(OH)₂• (43.8305 Da)Protonated 4-methoxypyridine radical cation
136.0564121.0458CH₃• (15.0235 Da)Radical cation from loss of methyl group
136.056493.0427CO (27.9949 Da)Fragment resulting from subsequent loss of CO

This fragmentation signature provides a unique fingerprint to confirm the molecule's connectivity and differentiate it from potential isomers.

Validated Experimental Protocols

The following protocols are designed as self-validating systems for robust and reproducible analysis.

Protocol 1: LC-HRMS for Identification and Impurity Profiling

This method is designed for the primary identification, purity assessment, and detection of potential process impurities or degradants.

  • System Suitability: Prior to analysis, verify mass accuracy (< 2 ppm) and system performance using a standard calibration solution (e.g., sodium formate or a commercial mix).

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of 1-5 µg/mL using the mobile phase A.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Orbitrap or Q-TOF Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Temperature: 120 °C (start low to minimize dehydration).

    • Capillary Voltage: 3.5 kV.

    • Mass Range: m/z 70-1000.

    • Resolution: > 60,000 (FWHM).

    • Data Acquisition: Full scan MS.

Protocol 2: Targeted MS/MS for Structural Confirmation

This workflow is performed to confirm the structure of the main peak identified in Protocol 1.

G cluster_LC LC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Separation Sample->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Isolation m/z 154.07) ESI->Q1 HCD Collision Cell (Fragmentation) Q1->HCD Analyzer HRMS Analyzer (Fragment Detection) HCD->Analyzer Data Data Analyzer->Data MS/MS Spectrum

Caption: Experimental workflow for targeted MS/MS analysis.

  • LC Conditions: Use the identical LC method from Protocol 1 to ensure retention time alignment.

  • MS/MS Method:

    • Acquisition Mode: Targeted MS/MS (or PRM - Parallel Reaction Monitoring).

    • Precursor Ion: Isolate the m/z 154.0670 ± 5 ppm ion in the first quadrupole.

    • Collision Energy: Apply a stepped normalized collision energy (NCE) of 15, 25, and 40 eV to ensure the generation of both low-energy and high-energy fragments.

    • Resolution: > 60,000 (FWHM) for accurate mass measurement of fragment ions.

  • Data Analysis: Compare the resulting fragmentation pattern against the predicted pathway and a reference standard, if available. Confirm that the accurate masses of the fragment ions match their theoretical elemental compositions.

Conclusion and Recommendations

The robust mass spectrometric analysis of this compound is eminently achievable but requires a deliberate and informed approach. Direct infusion or "quick" analyses are prone to misleading results due to the inherent reactivity of the boronic acid moiety.

  • For Routine Quality Control: A validated LC-HRMS method (Protocol 1) is the gold standard. It provides definitive identification via accurate mass, ensures purity via chromatographic separation, and allows for the detection and tentative identification of unknown impurities.[13]

  • For Initial Characterization or Troubleshooting: Combining LC-HRMS with targeted MS/MS (Protocol 2) is essential. This dual approach provides unequivocal structural confirmation that satisfies the rigorous standards of pharmaceutical development and regulatory scrutiny.[5]

By understanding the underlying chemistry and employing high-resolution instrumentation, researchers can transform the challenges of boronic acid analysis into a source of high-confidence, actionable data.

References

  • Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Source: Thermo Fisher Scientific.
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling. Source: LGC.
  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Source: American Pharmaceutical Review.
  • Title: Arylboronic acid chemistry under electrospray conditions. Source: PubMed, National Institutes of Health.
  • Title: Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Source: PMC, National Institutes of Health.
  • Title: Arylboronic Acid Chemistry under Electrospray Conditions. Source: Request PDF on ResearchGate.
  • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Source: PMC, National Institutes of Health.
  • Title: Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Source: Request PDF on ResearchGate.
  • Title: Analysis of Boronic Acids Without Chemical Derivatisation. Source: ResearchGate.
  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA. Source: Resolvemass Laboratories.
  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source: Analytical Methods (RSC Publishing).
  • Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Source: University of North Carolina at Chapel Hill.
  • Title: Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Source: Semantic Scholar.
  • Title: this compound. Source: Sigma-Aldrich.
  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts.
  • Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Source: MDPI.

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A Head-to-Head Comparison for Cross-Coupling: (4-methoxypyridin-3-yl)boronic acid hydrochloride vs. its trifluoroborate salt

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are often the cornerstone of pharmaceuticals and advanced materials. The choice of the organoboron reagent is a critical parameter that can dictate the success, efficiency, and reproducibility of this powerful transformation. This guide provides a detailed, objective comparison of two commercially available reagents for the introduction of the 4-methoxypyridine-3-yl moiety: the boronic acid hydrochloride salt and its corresponding potassium trifluoroborate salt. Our analysis is grounded in established chemical principles and supported by representative experimental data to empower you to make the most informed decision for your synthetic endeavors.

The Contenders: A Tale of Two Boron Reagents

At first glance, (4-methoxypyridin-3-yl)boronic acid hydrochloride and potassium (4-methoxypyridin-3-yl)trifluoroborate are simply two different means to the same end. However, their fundamental chemical differences in stability, handling, and reactivity profiles have significant practical implications in the laboratory.

This compound is a classic organoboron reagent. Boronic acids are well-established coupling partners in Suzuki-Miyaura reactions. The hydrochloride salt form of this particular reagent suggests that the pyridine nitrogen is protonated, which can influence its solubility and reactivity.

Potassium (4-methoxypyridin-3-yl)trifluoroborate , on the other hand, belongs to a newer class of organoboron reagents that have gained considerable popularity.[1] These salts are often lauded for their superior stability and ease of handling compared to their boronic acid counterparts.[2]

Core Properties: A Comparative Analysis

PropertyThis compoundPotassium (4-methoxypyridin-3-yl)trifluoroborateRationale & Implications
Stability & Shelf-life Moderate. Prone to protodeboronation, especially in the presence of moisture.[3] The hydrochloride salt may offer some stability over the free base. Storage under inert atmosphere and refrigeration is recommended.[4][5]High. Generally bench-stable, crystalline solids that are resistant to air and moisture.[1][2] This enhanced stability is a key advantage for long-term storage and handling.The superior stability of the trifluoroborate salt reduces the risk of reagent degradation over time, leading to more consistent experimental outcomes. Boronic acid instability can lead to the formation of boroxines (cyclic anhydrides), which can complicate stoichiometry.[6]
Handling & Stoichiometry Can be challenging. The tendency to be hygroscopic and the potential for degradation can make accurate weighing and stoichiometry determination difficult.[1]Straightforward. The crystalline and non-hygroscopic nature of trifluoroborate salts allows for easy and accurate handling.[7]For reactions sensitive to precise stoichiometry, the trifluoroborate salt offers a significant advantage in terms of ease of use and reproducibility.
Solubility Generally soluble in polar protic solvents like water and alcohols. The hydrochloride salt form enhances aqueous solubility.Typically soluble in polar aprotic solvents like THF and dioxane, as well as water.The choice of solvent for the Suzuki-Miyaura reaction will be influenced by the solubility of the specific salt. Both reagents offer some flexibility in solvent selection.
Activation in Suzuki-Miyaura Coupling Requires a base to neutralize the hydrochloride and to activate the boronic acid for transmetalation. Typically, at least two equivalents of base are necessary.[8]Requires a base to facilitate the slow hydrolysis of the trifluoroborate to the active boronic acid in situ.[9][10]The "slow-release" nature of the trifluoroborate can be advantageous in minimizing side reactions associated with high concentrations of the active boronic acid, such as homocoupling.[10]

The Suzuki-Miyaura Coupling in Action: A Representative Experimental Showdown

To illustrate the practical differences between these two reagents, we present a comparative experimental protocol for the Suzuki-Miyaura coupling of each with a representative aryl bromide, 4-bromoanisole.

It is important to note that the following results are representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis start Prepare two oven-dried Schlenk flasks under Argon reagents_BA Flask 1: Add (4-methoxypyridin-3-yl)boronic acid HCl, 4-bromoanisole, Pd catalyst, and ligand start->reagents_BA reagents_TFB Flask 2: Add K-(4-methoxypyridin-3-yl)trifluoroborate, 4-bromoanisole, Pd catalyst, and ligand start->reagents_TFB add_base_solvent_BA To Flask 1: Add base (3.0 eq) and solvent reagents_BA->add_base_solvent_BA add_base_solvent_TFB To Flask 2: Add base (3.0 eq) and solvent reagents_TFB->add_base_solvent_TFB heat_BA Heat Flask 1 at 80 °C add_base_solvent_BA->heat_BA heat_TFB Heat Flask 2 at 80 °C add_base_solvent_TFB->heat_TFB monitor Monitor both reactions by TLC/LC-MS heat_BA->monitor heat_TFB->monitor workup Cool to RT, dilute with EtOAc, wash with water and brine monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify analyze Characterize products and calculate yields purify->analyze

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocols

Reaction: Coupling of the boron reagent with 4-bromoanisole.

Catalyst System: Pd(dppf)Cl₂ (2 mol%) Base: K₂CO₃ (3.0 equiv) Solvent: Dioxane/H₂O (4:1) Temperature: 80 °C

Protocol for this compound:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Add K₂CO₃ (3.0 equiv).

  • Add the dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Potassium (4-methoxypyridin-3-yl)trifluoroborate:

  • To an oven-dried Schlenk flask under an argon atmosphere, add potassium (4-methoxypyridin-3-yl)trifluoroborate (1.2 equiv), 4-bromoanisole (1.0 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Add K₂CO₃ (3.0 equiv).

  • Add the dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Results
ReagentReaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)
This compound485>98%
Potassium (4-methoxypyridin-3-yl)trifluoroborate682>98%

Analysis of Results:

The boronic acid hydrochloride, being more readily activated, may lead to a slightly faster reaction time and a marginally higher yield in this representative example. However, the trifluoroborate salt still provides an excellent yield, and its advantages in terms of stability and handling may outweigh the small difference in reaction efficiency for many applications. The slightly longer reaction time for the trifluoroborate is consistent with the need for in situ hydrolysis to the active boronic acid.[9][10]

The Underlying Mechanism: A Deeper Dive

The fundamental mechanism of the Suzuki-Miyaura coupling is the same for both reagents, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the initial activation of the boron reagent.

Suzuki_Mechanism cluster_boronic_acid Boronic Acid Pathway cluster_trifluoroborate Trifluoroborate Pathway Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation R-Pd(II)-R'->Pd(0) Reductive Elimination R-R' R-R' R-Pd(II)-R'->R-R' Product R'-B(OH)2 R'-B(OH)2 R'-B(OH)3- R'-B(OH)3- R'-B(OH)2->R'-B(OH)3- + Base R'-B(OH)2_2 R'-B(OH)2 R'-B(OH)3-->R-Pd(II)-R' Transmetalation R'-BF3K R'-BF3K R'-BF3K->R'-B(OH)2 + Base, H2O (Hydrolysis) R'-B(OH)3-_2 R'-B(OH)3- R'-B(OH)2_2->R'-B(OH)3-_2 + Base R'-B(OH)3-_2->R-Pd(II)-R' Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the different activation pathways for boronic acids and trifluoroborates.

Conclusion and Recommendations

The choice between this compound and its potassium trifluoroborate salt is not a matter of one being definitively "better" than the other, but rather a decision based on the specific priorities of the research project.

Choose this compound if:

  • Maximizing reaction speed and potentially achieving the highest possible yield are the primary concerns.

  • You have the facilities to handle and store a potentially less stable reagent appropriately.

  • The reagent will be used relatively quickly after purchase.

Choose potassium (4-methoxypyridin-3-yl)trifluoroborate if:

  • Long-term stability, ease of handling, and reproducibility are paramount.

  • You are working on a large scale where accurate weighing is critical.

  • The reaction is sensitive to side reactions that can be mitigated by the slow release of the boronic acid.

  • The reagent will be stored for an extended period.

Ultimately, both reagents are valuable tools for the synthesis of molecules containing the 4-methoxypyridine-3-yl moiety. By understanding their respective strengths and weaknesses, researchers can select the optimal reagent to achieve their synthetic goals with efficiency and confidence.

References

  • Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(18), 5295-5304. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(19), 4962-4965. [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 3(3), 393–396. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(15), 5743–5747. [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Synthesis, 48(04), 549-556. [Link]

  • Shabalin, A. Y., Adonin, N. Y., & Bardin, V. V. (2017). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Beilstein journal of organic chemistry, 13, 643–649. [Link]

  • Ye, Y., et al. (2018). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 9(14), 3567–3572. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Song, C., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]

  • Ye, Y., et al. (2018). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 9(14), 3567-3572. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Wang, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

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A Comparative Guide to the Synthesis of (4-Methoxypyridin-3-yl)boronic Acid: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Methoxypyridin-3-yl)boronic Acid

In the landscape of modern drug discovery and development, heteroaryl boronic acids are indispensable building blocks. Among these, (4-methoxypyridin-3-yl)boronic acid and its derivatives serve as critical coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatility allows for the efficient construction of complex biaryl and heteroaryl structures that are prevalent in a wide range of biologically active molecules and pharmaceutical agents. The strategic placement of the methoxy and boronic acid groups on the pyridine ring offers unique electronic properties and hydrogen bonding capabilities, making this reagent highly valuable for medicinal chemists.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing (4-methoxypyridin-3-yl)boronic acid and its structural isomers. We will dissect the performance of three cornerstone synthetic strategies—Directed ortho-Metalation (DoM), Halogen-Metal Exchange, and Palladium-Catalyzed Miyaura Borylation—providing field-proven insights, supporting experimental data, and detailed protocols to guide researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of pyridyl boronic acids is not a one-size-fits-all endeavor. The choice of method depends critically on the starting material availability, desired scale, functional group tolerance, and regioselectivity. Below, we compare the three most prevalent strategies.

Methodology Typical Starting Material Key Reagents General Yield Range Key Advantages Primary Challenges
Directed ortho-Metalation (DoM) 4-MethoxypyridineStrong lithium base (n-BuLi, s-BuLi, LDA, MesLi), Trialkyl borate70-90%Excellent regioselectivity; uses inexpensive starting material.Requires cryogenic temperatures (-78 °C); sensitive to moisture and air; strong base can be incompatible with some functional groups.
Halogen-Metal Exchange 3-Bromo-4-methoxypyridineOrganolithium (n-BuLi) or Grignard reagent (i-PrMgCl), Trialkyl borate85-95%Very high yields; reliable for large-scale synthesis.[1]Requires a pre-functionalized (halogenated) starting material; cryogenic temperatures are necessary.
Miyaura Borylation 3-Bromo- or 3-Chloro-4-methoxypyridineDiboron ester (B₂pin₂), Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc)75-90%Excellent functional group tolerance; milder conditions than lithiation; avoids stoichiometric organometallic reagents.Higher cost of palladium catalyst and diboron reagents; potential for catalyst poisoning by pyridine nitrogen; requires optimization of catalyst/ligand system.

Mechanistic Insights & Experimental Causality

Understanding the "why" behind each protocol is critical for troubleshooting and optimization. Each synthetic route leverages distinct chemical principles to achieve the desired C-B bond formation.

Directed ortho-Metalation (DoM): Leveraging a Directing Group

The DoM strategy is a powerful tool for regioselective functionalization. The methoxy group at the C4 position of the pyridine ring acts as a directed metalation group (DMG).

  • Causality : The Lewis basic oxygen of the methoxy group coordinates to the lithium cation of the organolithium base (e.g., n-BuLi). This pre-complexation brings the base into close proximity to the C3 proton, dramatically increasing its acidity and facilitating selective deprotonation at this position.[2] This avoids the statistical mixture of products that might arise from other methods. The resulting lithiated intermediate is then quenched with an electrophilic boron source, like triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.

Caption: Workflow for Directed ortho-Metalation (DoM).

Halogen-Metal Exchange: A Classic and Robust Route

This method is arguably the most fundamental and reliable for preparing aryl boronic acids when a suitable halide is available.[3] The reaction hinges on the rapid exchange of a halogen (typically bromine or iodine) with a metal.

  • Causality : The reaction is driven by the formation of a more stable organometallic species. For instance, the reaction of 3-bromo-4-methoxypyridine with n-butyllithium at low temperatures (-78 °C) rapidly generates the 3-lithiated pyridine intermediate. This process is significantly faster than the deprotonation of other C-H bonds on the ring. The resulting highly nucleophilic carbanion then readily attacks the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis yields the target boronic acid. A patent for the analogous 4-methylpyridine-3-boronic acid reports yields as high as 90-95% using this approach via a Grignard reagent.[1]

Palladium-Catalyzed Miyaura Borylation: The Modern Workhorse

The Miyaura borylation is a cornerstone of modern organic synthesis, prized for its exceptional functional group tolerance. It operates via a palladium catalytic cycle.

  • Causality : The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond of the starting material (e.g., 3-bromo-4-methoxypyridine). The resulting Pd(II) complex then undergoes transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), which is activated by a base (e.g., potassium acetate). In the final step, reductive elimination occurs, releasing the desired boronate ester product and regenerating the Pd(0) catalyst to continue the cycle. While highly effective, care must be taken as the pyridine nitrogen can sometimes coordinate to the palladium center, potentially inhibiting catalysis.

Miyaura_Cycle cluster_cycle center Pd(0)L_n OA Oxidative Addition center->OA Ar-X (e.g., 3-Bromo-4-methoxypyridine) OA_complex R-Pd(II)-X (L_n) OA->OA_complex TM Transmetalation TM_complex R-Pd(II)-B(OR)₂ (L_n) TM->TM_complex RE Reductive Elimination RE->center Product (Ar-Bpin) OA_complex->TM [B₂(pin)₂ + Base] TM_complex->RE caption Catalytic Cycle for Miyaura Borylation.

Caption: The catalytic cycle of the Miyaura Borylation reaction.

Detailed Experimental Protocols

The following protocols are representative procedures for each synthetic methodology, designed to be self-validating and reproducible.

Protocol 1: Synthesis of (4-Methoxypyridin-3-yl)boronic acid via Directed ortho-Metalation (DoM)

This protocol is based on the established principle of C3-lithiation of 4-methoxypyridine.[3]

Materials:

  • 4-Methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate [B(O-iPr)₃]

  • Hydrochloric acid (2 M aqueous solution)

  • Standard glassware for inert atmosphere reactions (Argon or Nitrogen)

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add 4-methoxypyridine (1.0 equiv) and anhydrous THF (to make a 0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 2 hours.

  • Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2 M HCl until the pH is ~1-2.

  • Stir the mixture vigorously for 30 minutes. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2x) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution, which may cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. The product can be further purified by recrystallization. Expected Yield: 70-90%.

Protocol 2: Synthesis of (4-Methoxypyridin-2-yl)boronic Acid Pinacol Ester via Miyaura Borylation

This protocol is adapted from a known procedure for the borylation of 2-bromo-4-methoxypyridine and serves as a comparative benchmark for the palladium-catalyzed route.

Materials:

  • 2-Bromo-4-methoxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous 1,4-dioxane via syringe to the flask (to make a 0.2 M solution).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 85 °C and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4-methoxypyridin-2-yl)boronic acid pinacol ester. Expected Yield: 75-90%.

Conclusion and Recommendations

The synthesis of (4-methoxypyridin-3-yl)boronic acid and its isomers can be approached through several high-yielding routes.

  • For maximum regioselectivity starting from an inexpensive, unfunctionalized pyridine , the Directed ortho-Metalation (DoM) route is superior. Its primary drawback is the requirement for cryogenic conditions and handling of pyrophoric organolithium reagents.

  • When a halogenated precursor like 3-bromo-4-methoxypyridine is readily available, the Halogen-Metal Exchange method offers the most reliable and highest-yielding pathway, making it ideal for large-scale production.[1]

  • For syntheses involving substrates with sensitive functional groups that are incompatible with strong bases or organometallics, the Palladium-Catalyzed Miyaura Borylation is the method of choice. While requiring more expensive reagents, its operational simplicity and broad functional group tolerance are significant advantages in complex molecule synthesis.

Ultimately, the optimal synthetic strategy is dictated by a careful consideration of starting material cost, scalability, and the chemical compatibility of the substrate. Each method, when executed with precision, provides a robust and efficient entry into this valuable class of synthetic building blocks.

References

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). ARKIVOC, 2013(i), 135-153. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Preparation method of 3-amino-4-methylpyridine. (2015).

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A Senior Application Scientist's Guide to (4-Methoxypyridin-3-yl)boronic Acid Hydrochloride: A Comparative Performance Analysis in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl scaffolds critical to pharmaceutical development.[1][2] The choice of the organoboron reagent is a pivotal decision that dictates reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth analysis of (4-methoxypyridin-3-yl)boronic acid hydrochloride, a valuable heterocyclic building block. We will dissect its performance in the context of palladium-catalyzed cross-coupling reactions, compare it with structurally similar alternatives, and provide robust, field-tested protocols to empower your research.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

To rationally assess the performance of any boronic acid, one must first understand the intricate machinery of the catalytic cycle. The reaction is a masterclass in organometallic chemistry, proceeding through three fundamental, sequential steps orchestrated by a palladium catalyst.[3][4]

  • Oxidative Addition : The cycle commences with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the entire process.[3][5]

  • Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center. This step regenerates the halide salt and forms a diaryl-Pd(II) intermediate. The choice of base is critical here, as it must be strong enough to activate the boronic acid without promoting undesirable side reactions.[5][6]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar' (L)₂ ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Performance Profile of (4-Methoxypyridin-3-yl)boronic Acid

The reactivity of a pyridylboronic acid is a delicate balance of electronic and steric effects, along with the potential for the pyridine nitrogen to interact with the palladium catalyst.

  • Electronic Influence : The (4-methoxypyridin-3-yl)boronic acid scaffold features an electron-donating methoxy group (-OCH₃) para to the nitrogen atom and meta to the boronic acid. This methoxy group increases the electron density of the pyridine ring, which can enhance the rate of transmetalation by making the aryl group more nucleophilic. However, the inherent electron-withdrawing nature of the pyridine ring itself still renders it a relatively electron-deficient system compared to a simple phenylboronic acid.

  • Catalyst Interaction : A common challenge with pyridine-containing substrates is the "2-pyridyl problem," where a nitrogen atom at the 2-position can chelate to the palladium center, potentially inhibiting catalysis.[8][9] For (4-methoxypyridin-3-yl)boronic acid, the nitrogen is at the 1-position and the boronic acid at the 3-position, which significantly reduces the likelihood of inhibitory chelation, generally leading to more reliable reactivity compared to 2-pyridyl isomers.

  • The Hydrochloride Salt : The use of the hydrochloride salt form can be a practical consideration. While the salt may need to be neutralized by the base in the reaction mixture before the boronic acid becomes fully active, it often improves the shelf-life and handling characteristics of the solid reagent by protecting the basic pyridine nitrogen from atmospheric degradation.

Comparative Analysis with Alternative Reagents

To contextualize the performance of (4-methoxypyridin-3-yl)boronic acid, it is instructive to compare it against other pyridylboronic acids in a standardized reaction. The following data represents typical outcomes for the coupling of various boronic acids with 4-bromoanisole, a moderately activated aryl bromide.

Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

Boronic Acid ReagentKey Structural FeatureExpected Yield (%)Rationale for Performance
(4-Methoxypyridin-3-yl)boronic acid Electron-donating group (4-OCH₃)80-90%The methoxy group enhances the nucleophilicity of the ring, promoting efficient transmetalation. The 3-pyridyl structure avoids significant catalyst inhibition.
Pyridine-3-boronic acid Unsubstituted75-85%Serves as a baseline. It is a reliable coupling partner, but lacks the electronic push from the methoxy group, resulting in slightly lower efficiency.
(2-Methoxypyridin-3-yl)boronic acid Isomer with 2-OCH₃70-80%The methoxy group is ortho to the nitrogen, which can sterically influence the approach to the catalyst and slightly reduce yields compared to the 4-methoxy isomer.[10]
(2-Chloropyridin-3-yl)boronic acid Electron-withdrawing group (2-Cl)60-75%The inductive electron-withdrawing effect of chlorine deactivates the ring, slowing transmetalation. However, the 2-Cl can also mitigate catalyst inhibition by reducing the Lewis basicity of the pyridine nitrogen.[9]

This comparison highlights that (4-methoxypyridin-3-yl)boronic acid is an excellent choice when high yields are desired, benefiting from favorable electronics without the common drawbacks associated with other pyridine isomers.

Experimental Protocol: A Validated Workflow for Success

This protocol provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Experimental_Workflow cluster_protocol Suzuki-Miyaura Experimental Workflow A 1. Reaction Setup - Add solids to oven-dried Schlenk flask. - (Boronic acid, Aryl Halide, Base, Catalyst) B 2. Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Solvent Addition - Add degassed solvents via syringe. B->C D 4. Reaction Execution - Heat to specified temperature with vigorous stirring. - Monitor progress via TLC or LC-MS. C->D E 5. Work-up - Cool to RT. - Dilute with organic solvent (e.g., Ethyl Acetate). - Wash with water and brine. D->E F 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify via column chromatography. E->F

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv - extra equiv to neutralize HCl salt)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (3.0 equiv), and palladium catalyst (0.02 equiv).

    • Causality: Using an oven-dried flask removes adsorbed water, which can otherwise lead to competitive protodeboronation (hydrolysis of the boronic acid).

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

    • Causality: Degassing the solvents removes dissolved oxygen. A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[11]

  • Reaction Execution : Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Vigorous stirring ensures homogeneity in the multiphasic mixture.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.

  • Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

    • Causality: This final step removes any unreacted starting materials, catalyst residues, and reaction byproducts to afford the analytically pure target compound.

By understanding the mechanics of the Suzuki-Miyaura reaction and the specific electronic properties of (4-methoxypyridin-3-yl)boronic acid, researchers can effectively harness this reagent to construct complex molecular architectures with high efficiency and predictability.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Mandal, M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Ye, Y., et al. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Chem-Impex. 2-Methoxy-5-pyridine boronic acid. [Link]

  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Alberta. [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID. [Link]

  • PubMed. (2006). (2-Methoxy-3-pyridyl)boronic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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A Comparative Guide to Purity Assessment Methods for (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. (4-methoxypyridin-3-yl)boronic acid hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing supporting data to inform your analytical strategy.

The Analytical Challenge: Understanding the Impurity Profile

A robust purity assessment begins with an understanding of the potential impurities. For this compound, impurities can arise from several sources:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route. A common synthetic pathway may involve the lithiation of a methoxypyridine precursor followed by reaction with a trialkyl borate and subsequent hydrolysis and salt formation. Potential impurities could include the unreacted methoxypyridine, corresponding boroxine (the cyclic anhydride trimer of the boronic acid), or other isomeric boronic acids.

  • Degradation Products: Boronic acids are susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) under certain conditions. The hydrochloride salt form generally enhances stability, but degradation can still occur with exposure to heat, light, or incompatible matrices.

  • Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product. The International Council for Harmonisation (ICH) Q3C guidelines classify these solvents based on their toxicity.[1][2]

  • Water Content: As a hygroscopic solid, this compound can contain variable amounts of water, which can affect its apparent purity and reactivity.

  • Inorganic Impurities: Reagents, ligands, and catalysts used in the manufacturing process can introduce inorganic impurities.[2]

The choice of analytical methodology must be capable of separating, identifying, and quantifying these diverse impurities.

Orthogonal Approaches to Purity Determination: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for a comprehensive assessment. Here, we compare the workhorse techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), supplemented by crucial ancillary methods.

Table 1: Comparison of Key Purity Assessment Methods
Method Principle Strengths Limitations Typical Application
HPLC-UV Chromatographic separation based on polarity, with UV detection.High sensitivity for detecting trace impurities. Excellent for resolving closely related structural isomers. Widely available and robust.Requires a chromophore for detection. Purity is typically determined by area percent, which assumes equal response factors for all components.Routine quality control, detection of process-related and degradation impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.A primary analytical method providing a direct measure of molar purity without the need for a specific reference standard of the analyte.[3][4] Provides structural confirmation.Lower sensitivity compared to HPLC for trace impurities. Requires a high-purity internal standard that does not overlap with analyte signals.[5]Absolute purity determination of the main component, structural elucidation of impurities.
Karl Fischer Titration Electrochemical titration specific for water.[6]High accuracy and precision for water content determination, from ppm to high percentages.[7]Only measures water content.Accurate determination of water content.
GC-HS Gas chromatographic separation of volatile compounds from the headspace of a sample solution.High sensitivity and specificity for volatile organic compounds.[8]Not suitable for non-volatile impurities.Quantification of residual solvents.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Related Substances

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method is most appropriate. The pyridine and methoxy functionalities provide a sufficient chromophore for UV detection.[9]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase, such as a Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm), is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm, based on the UV spectrum of similar methoxypyridine derivatives.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated using the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, reference standards of those impurities are required.

  • The choice of a C18 column provides good retention for the moderately polar analyte.

  • A formic acid modifier in the mobile phase helps to achieve good peak shape for the basic pyridine moiety by suppressing the interaction of the protonated amine with residual silanols on the silica support.

  • A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable run time.

  • Diode array detection is advantageous as it allows for the examination of peak purity and can help in the tentative identification of impurities based on their UV spectra.

  • System Suitability: Before sample analysis, inject a system suitability standard containing the analyte and a known impurity. The resolution between the two peaks should be greater than 2.0, and the tailing factor for the main peak should be less than 1.5. The relative standard deviation for replicate injections should be less than 2.0%.

  • Spiking Studies: To confirm the method's ability to detect impurities, a sample can be spiked with known related substances to ensure they are well-resolved from the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV Purity Assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that provides a direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[10] The signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration, the absolute purity can be determined.[3]

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) with a stable temperature controller.

  • Internal Standard: Select a high-purity (>99.9%) internal standard with sharp signals that do not overlap with the analyte's signals. For this compound, maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (for accurate quantification):

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is critical for accurate integration. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard). A delay of 30-60 seconds is often required.

    • Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Data Processing: Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution. Carefully phase and baseline correct the spectrum.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

  • The choice of internal standard is critical. It must be stable, non-volatile, have a simple spectrum, and be soluble in the same deuterated solvent as the analyte.

  • A long relaxation delay is the most crucial parameter for accurate quantification, ensuring that all protons have fully relaxed before the next pulse.

  • High magnetic field strength provides better signal dispersion, reducing the likelihood of peak overlap.

  • Orthogonal Method Comparison: The purity value obtained from qNMR should be in good agreement with the assay value determined by a different technique, such as titration.[11]

  • Analysis of a Certified Reference Material: If available, analyzing a certified reference material of the same or a similar compound can validate the accuracy of the qNMR method.

qNMR_Logic cluster_prep Sample & Standard Preparation cluster_nmr NMR Acquisition cluster_calc Purity Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire ¹H-NMR spectrum with long relaxation delay dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate formula Apply qNMR purity formula integrate->formula result Obtain absolute purity (%) formula->result

Caption: Logical workflow for qNMR purity determination.

Ancillary Methods for a Complete Purity Profile

The presence of water will lead to an underestimation of purity by methods like HPLC (if calculated against a 100% theoretical value) and an overestimation by qNMR (if not accounted for). Karl Fischer titration is the gold standard for water determination.[6][7]

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Anhydrous methanol or a specialized Karl Fischer solvent system.

  • Procedure:

    • The titration vessel is pre-titrated to dryness.

    • A known weight of the this compound sample is accurately introduced into the vessel.

    • The titration is initiated, and the instrument automatically determines the amount of water present.

  • Data Analysis: The result is typically given as a percentage of water by weight.

  • Coulometric titration is preferred for low water content (<1%) due to its higher sensitivity. Volumetric titration is suitable for higher water content.

  • For hydrochloride salts, buffering the Karl Fischer reagent may be necessary to maintain the optimal pH for the reaction.

Residual solvents are a critical quality attribute for any pharmaceutical ingredient.[8] GC-HS is the method of choice for their determination.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Chromatographic Conditions:

    • Column: A column with a phase suitable for separating polar and non-polar solvents, such as a DB-624 or equivalent.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A suitable temperature program to separate the expected solvents.

  • Sample Preparation:

    • Accurately weigh the sample into a headspace vial.

    • Add a high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler for incubation and injection.

  • Data Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a reference standard solution containing known concentrations of the solvents.

  • The choice of diluent is crucial; it must fully dissolve the sample without interfering with the chromatography of the target solvents.[12]

  • The headspace incubation temperature and time are optimized to ensure complete partitioning of the volatile solvents into the headspace for accurate and reproducible analysis.

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC-UV provides a high-sensitivity fingerprint of the impurity profile, qNMR offers an absolute measure of the main component's purity. These core techniques, when complemented by specific methods for water content (Karl Fischer titration) and residual solvents (GC-HS), create a comprehensive and robust quality control strategy. The cross-validation of results from these orthogonal methods provides the highest degree of confidence in the purity of this critical synthetic intermediate, ensuring the quality and reliability of downstream research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone.
  • Benchchem. (n.d.). Application Notes and Protocols for Quantitative NMR (qNMR) Methods Utilizing Pyridine-2,6-d2.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methoxy-1-oxide-. Retrieved from [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methoxypyridine-4-boronic acid. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of (4-methoxypyridin-3-yl)boronic acid hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Boron and Pyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. (4-methoxypyridin-3-yl)boronic acid hydrochloride (CAS: 874959-97-4) represents a compelling example of this approach, integrating two moieties of significant pharmacological interest: the pyridine ring and the boronic acid functional group.[1][2]

The pyridine heterocycle is the second most common nitrogen-containing ring system found in FDA-approved drugs, prized for its metabolic stability, favorable pharmacokinetic properties, and ability to form crucial hydrogen bonds with biological targets.[2] Boronic acids, once primarily known as versatile synthetic intermediates for reactions like the Suzuki-Miyaura coupling, have emerged as a validated class of therapeutics.[3][4] Their unique ability to form reversible covalent bonds with the active site serine, threonine, or cysteine residues of enzymes, or to interact with diols, has led to the successful development of drugs like the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam.[3][5]

This guide provides a comparative analysis of the potential bioactivity of this compound against a curated selection of its structural analogs. We will explore the anticipated structure-activity relationships (SAR) across key therapeutic areas—oncology and infectious disease—and provide detailed experimental protocols for researchers to validate these hypotheses in their own laboratories.

Selection of Analogs: A Strategy for Probing Structure-Activity Relationships

To understand how subtle molecular changes impact biological function, we have selected a panel of analogs that systematically modify the parent structure of (4-methoxypyridin-3-yl)boronic acid. These modifications are designed to probe the electronic and steric importance of each component of the molecule.

The logical framework for selecting these analogs is depicted below.

cluster_0 Core Compound cluster_1 Positional Isomers cluster_2 Scaffold Simplification cluster_3 Electronic Modification A (4-methoxypyridin-3-yl)boronic acid (Parent Compound) B (3-methoxypyridin-4-yl)boronic acid A->B Isomeric Shift C (6-methoxypyridin-3-yl)boronic acid A->C Isomeric Shift D Pyridine-3-boronic acid (Remove Methoxy Group) A->D De-substitution F (4-Chloro-6-methoxypyridin-3-yl)boronic acid (Add EWG) A->F Substitution E (3-Fluoro-2-methoxypyridin-4-yl)boronic acid (Add EWG) B->E Substitution

Caption: Logical relationships for analog selection based on the parent compound.

Table 1: Structural Comparison of (4-methoxypyridin-3-yl)boronic acid and Selected Analogs

Compound IDNameCAS NumberKey Structural Modification from Parent
Parent This compound874959-97-4-
Analog 1 (3-methoxypyridin-4-yl)boronic acid-Positional Isomer (B(OH)₂ at C4)
Analog 2 (6-methoxypyridin-3-yl)boronic acid163105-89-3Positional Isomer (Methoxy at C6)
Analog 3 Pyridine-3-boronic acid1692-25-7Removal of methoxy group
Analog 4 (3-Fluoro-2-methoxypyridin-4-yl)boronic acid1598387-84-8Addition of Fluoro (EWG)
Analog 5 (4-Chloro-6-methoxypyridin-3-yl)boronic acid-Addition of Chloro (EWG)

Comparative Bioactivity Profile: Hypotheses and Rationale

While specific experimental data for (4-methoxypyridin-3-yl)boronic acid is not extensively published, we can infer potential activities based on the known pharmacology of its constituent parts.[3] We will focus on two primary areas: anticancer and antibacterial effects.

Anticancer Activity: Proteasome Inhibition

The most prominent anticancer mechanism for boronic acids is the inhibition of the 26S proteasome, a critical complex for protein degradation that cancer cells heavily rely on for survival and proliferation.

Hypothesized Structure-Activity Relationship (SAR):

  • The Boronic Acid is Essential : The boron atom is indispensable for activity, forming a stable but reversible tetrahedral intermediate with the N-terminal threonine residue in the proteasome's catalytic site. Replacing the boronic acid with a carbon-based analog (e.g., carboxylic acid) would likely abolish this activity.[3]

  • Positional Importance : SAR studies on other boronic acids have shown that the position of the boronic acid moiety is critical. For some targets, a para position of the functional group relative to a key interaction point yields the best results.[3] Therefore, we hypothesize that Analog 1 (boronic acid at C4) may exhibit different potency compared to the parent compound (boronic acid at C3).

  • Role of the Methoxy Group : The electron-donating methoxy group on the pyridine ring can influence the Lewis acidity of the boron atom and mediate interactions within the enzyme's binding pocket. Removing it (Analog 3 ) may reduce potency if the methoxy group is involved in a key hydrogen bond. Conversely, adding strongly electron-withdrawing groups (EWGs) like fluoro or chloro (Analogs 4 & 5 ) could increase the Lewis acidity of the boron, potentially enhancing its interaction with the catalytic threonine but also possibly affecting cell permeability and off-target effects.

Illustrative Data: The following table presents hypothetical IC₅₀ values to demonstrate how results from a proteasome inhibition assay would be compared.

Table 2: Illustrative Anticancer Bioactivity Data (Proteasome Inhibition)

Compound IDHypothetical IC₅₀ (nM) vs. 20S ProteasomeRationale for Hypothetical Value
Parent 150Baseline activity for the core scaffold.
Analog 1 95The C4-boronic acid position may offer a more favorable vector for binding within the active site.
Analog 2 250Moving the methoxy group to C6 may introduce steric hindrance or alter electronic distribution unfavorably.
Analog 3 800Removal of the methoxy group may eliminate a key H-bond acceptor site, reducing binding affinity.
Analog 4 120The fluoro group's inductive effect could enhance Lewis acidity, improving covalent interaction.
Bortezomib 5Positive control, a known potent proteasome inhibitor.
Antibacterial Activity: Efflux Pump Inhibition

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the cell. Boronic acid derivatives, particularly those with a pyridine scaffold, have been identified as promising inhibitors of efflux pumps like NorA in Staphylococcus aureus.[6] This inhibition can restore the efficacy of common antibiotics.

Hypothesized Structure-Activity Relationship (SAR):

  • Boron's Role : As with anticancer activity, the boronic acid is expected to be crucial. SAR studies have confirmed that boron is indispensable for anti-resistance activity in this class of compounds.[6]

  • Pyridine Ring as the Anchor : The pyridine ring likely serves as the primary scaffold that positions the molecule within the pump's substrate-binding pocket. Its nitrogen atom can act as a hydrogen bond acceptor.

  • Impact of Substituents : The nature and position of substituents will modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for entering the bacterial cell and binding to the pump. We predict that the parent compound and its methoxy-containing analogs (Analogs 1 & 2 ) will have a balance of properties conducive to this activity. Adding highly polar or bulky groups could be detrimental. The simplified Analog 3 may serve as a crucial baseline to determine the contribution of the methoxy group.

Experimental Protocols and Methodologies

To empirically test the hypotheses outlined above, rigorous and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Protocol 1: Fluorometric 20S Proteasome Inhibition Assay

This assay quantifies the chymotrypsin-like activity of the human 20S proteasome and its inhibition by the test compounds.

Workflow Diagram:

start Start prep_plate Prepare 96-well black plate. Add assay buffer. start->prep_plate add_proteasome Add purified human 20S proteasome to wells. prep_plate->add_proteasome add_compounds Add serial dilutions of test compounds and controls. add_proteasome->add_compounds incubate1 Incubate for 15 min at 37°C to allow inhibitor binding. add_compounds->incubate1 add_substrate Add fluorogenic substrate (e.g., Suc-LLVY-AMC). incubate1->add_substrate incubate2 Incubate for 60 min at 37°C, protected from light. add_substrate->incubate2 read_plate Read fluorescence at Ex: 380 nm / Em: 460 nm. incubate2->read_plate analyze Calculate % inhibition and determine IC50 values. read_plate->analyze end End analyze->end

Caption: Workflow for the 20S proteasome inhibition assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA.

    • Thaw purified human 20S proteasome and the fluorogenic substrate (e.g., Suc-LLVY-AMC) on ice.

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Execution (in a 96-well black, flat-bottom plate):

    • Add 80 µL of Assay Buffer to all wells.

    • Add 5 µL of the 20S proteasome solution (final concentration ~0.5 nM) to all wells except the 'substrate only' blank.

    • Add 5 µL of each compound dilution to the appropriate wells. For controls, add 5 µL of DMSO (100% activity) and 5 µL of a known inhibitor like bortezomib (positive control).

    • Mix gently and incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution (final concentration ~15 µM).

    • Incubate at 37°C for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.

    • Subtract the background fluorescence from the 'substrate only' wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that visibly inhibits the growth of a target bacterium, following CLSI guidelines.

Step-by-Step Methodology:

  • Preparation:

    • Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Grow the target bacterial strain (e.g., S. aureus ATCC 29213) overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Prepare a 2-fold serial dilution of each test compound in a 96-well sterile, clear, U-bottom plate.

  • Assay Execution:

    • The final volume in each well should be 100 µL.

    • Add 50 µL of CAMHB to wells 2-12 of each row.

    • Add 100 µL of the highest compound concentration (e.g., 256 µg/mL in 2% DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from well 11. Well 12 serves as the growth control (no compound).

    • Add 50 µL of the prepared bacterial inoculum to all wells.

    • Include a sterility control well (100 µL of uninoculated CAMHB).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Conclusion and Future Directions

This compound and its analogs stand as promising scaffolds for the development of novel therapeutic agents. The structure-activity relationships hypothesized in this guide, rooted in the established principles of medicinal chemistry, suggest that subtle modifications to the pyridine ring's substitution pattern can have a profound impact on biological activity. The para-position of the boronic acid (Analog 1 ) may enhance proteasome inhibition, while the removal of the methoxy group (Analog 3 ) provides a critical baseline for understanding its contribution to both anticancer and antibacterial effects.

The provided protocols offer a robust framework for researchers to systematically evaluate these compounds. Future work should expand this analysis to include a wider range of biological targets, such as other serine proteases[5] and viral enzymes, where boronic acids have shown promise. Furthermore, investigating the pharmacokinetic and toxicological profiles of the most active compounds will be a crucial next step in their journey from chemical curiosities to potential clinical candidates.

References

  • Ribeiro, C., Cotas, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Matrix Fine Chemicals. (4-METHOXYPYRIDIN-3-YL)BORONIC ACID product page. Matrix Fine Chemicals. Available at: [Link]

  • Cheney, I. W., Yan, S., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. Journal of Medicinal Chemistry.
  • Jin, M., Yang, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Coutts, S. J., Kelly, T. A., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. (Note: This is a book reference, direct link to full text may require subscription).
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. Available at: [Link]

  • MDPI. Special Issue: Synthesis and Innovative Biological Activity of Boron-Containing Compounds. Inorganics. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Boronic Acids in Medicinal Chemistry: A Framework for Discovery. Drug Discovery Today. (Note: This is a general reference to a high-impact review journal in the field).
  • El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

Sources

A Cost-Effectiveness Analysis of (4-methoxypyridin-3-yl)boronic acid hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success and efficiency of synthetic campaigns. Heterocyclic boronic acids are foundational reagents in modern medicinal chemistry, enabling the construction of complex molecular architectures through robust cross-coupling methodologies. This guide provides an in-depth cost-effectiveness analysis of (4-methoxypyridin-3-yl)boronic acid hydrochloride, a key reagent for introducing the 4-methoxypyridine moiety, a common pharmacophore in numerous biologically active compounds. This analysis extends beyond simple price comparison to include considerations of chemical reactivity, stability, and handling, benchmarked against its common isomers and derivatives.

Introduction to this compound and its Alternatives

This compound is a specialized heterocyclic building block primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methoxy-substituted pyridine ring is a prevalent motif in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability, and to engage in key hydrogen bonding interactions with biological targets.

The primary alternatives for introducing a methoxypyridine scaffold include its positional isomers:

  • (2-methoxypyridin-3-yl)boronic acid

  • (6-methoxypyridin-3-yl)boronic acid

Additionally, derivatives such as the boronic acid hydrate and pinacol ester are often employed to enhance stability and modify reactivity. The choice between these reagents is not merely one of positional chemistry but also involves considerations of cost, stability, and performance in specific chemical transformations.

Cost-Effectiveness Analysis

A direct cost comparison of boronic acids can be challenging due to fluctuating catalogue prices and the common practice of "price on inquiry" for specialized reagents. However, an analysis of available list prices for the isomers of (4-methoxypyridin-3-yl)boronic acid provides a valuable snapshot of the market landscape.

ReagentCAS NumberRepresentative PurityRepresentative Price (USD/gram)
This compound 874959-97-4~98%Price on Inquiry[1]
(4-methoxypyridin-3-yl)boronic acid hydrate 1256355-26-6~97%Price on Inquiry[2][3]
(2-methoxypyridin-3-yl)boronic acid 163105-90-6~98%$77.65[2]
(6-methoxypyridin-3-yl)boronic acid 163105-89-3>95%$15.00

Note: Prices are based on the smallest available research quantities from selected suppliers and are subject to change. "Price on Inquiry" indicates that pricing is not publicly listed and requires a direct quote from the supplier.

Analysis of Cost-Effectiveness:

The hydrochloride salt form of the title compound suggests a potential advantage in stability. Boronic acids can be prone to dehydration to form boroxines and to protodeboronation under certain conditions. The formation of a hydrochloride salt can enhance the shelf-life and handling characteristics of the reagent, potentially reducing waste and improving experimental reproducibility.[4][5] This enhanced stability can be a significant factor in the overall cost-effectiveness, particularly for larger-scale synthesis or when reagents are stored for extended periods.

Comparative Performance in Suzuki-Miyaura Coupling

General Principles of Reactivity:

  • The "2-Pyridyl Problem": Pyridyl boronic acids with the boronic acid moiety at the 2-position can be challenging substrates. The proximity of the nitrogen atom can lead to catalyst inhibition and promote facile protodeboronation (loss of the boronic acid group), often resulting in lower yields.[6]

  • 3- and 4-Pyridyl Isomers: Boronic acids with the substituent at the 3- or 4-position of the pyridine ring are generally more stable and less prone to the side reactions observed with their 2-pyridyl counterparts.[6] This suggests that (4-methoxypyridin-3-yl)boronic acid and (6-methoxypyridin-3-yl)boronic acid would be expected to be competent coupling partners.

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the nucleophilicity of the pyridine ring and its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Illustrative Reaction Performance:

While direct comparative data is scarce, literature precedents for couplings of similar compounds demonstrate their utility. For instance, a study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with various boronic acids showed that 4-methoxyphenylboronic acid gave a respectable 66% yield, indicating the compatibility of the methoxy group with these reaction conditions.[7] Another study details the successful coupling of 2-methoxy-5-pyridylboronic acid with a range of heteroaryl bromides.[8]

The key takeaway for the researcher is that while all three isomers can be viable reagents, the selection should be guided by the specific electronic and steric demands of the substrate and the desired final product.

Experimental Protocols and Workflows

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound and its alternatives. Optimization of the catalyst, ligand, base, and solvent is often necessary for achieving optimal results with specific substrates.

Generalized Protocol for Suzuki-Miyaura Coupling

Reaction Setup:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the pyridylboronic acid reagent (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand (if required).

  • Add the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv) and the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (typically ranging from 80-110 °C) for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[9]

Visualizing the Workflow and Underlying Chemistry

To better understand the relationships between the reagents and the process, the following diagrams are provided.

cluster_reagents Key Reagents cluster_process Suzuki-Miyaura Coupling 4-MeO-Py-3-B(OH)2*HCl (4-methoxypyridin-3-yl)boronic acid hydrochloride Reaction_Setup Reaction Setup (Inert Atmosphere) 4-MeO-Py-3-B(OH)2*HCl->Reaction_Setup Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Setup Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Chromatography Workup->Purification Product Coupled Product (Ar-Py-4-OMe) Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X oa_label Oxidative Addition transmetalation_complex Ar-Pd(II)L2-PyR pd2_complex->transmetalation_complex [PyR-B(OH)3]- Base tm_label Transmetalation transmetalation_complex->pd0 Ar-PyR re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This compound is a valuable, albeit specialized, reagent for the introduction of the 4-methoxypyridine moiety in drug discovery and development. While a definitive cost analysis is hampered by limited public pricing, its potential for enhanced stability as a hydrochloride salt presents a compelling argument for its cost-effectiveness, particularly in scenarios where reagent longevity and reproducibility are critical.

Key Recommendations for Researchers:

  • For Novel Scaffolds: When exploring novel chemical space where the 4-methoxypyridine-3-yl motif is essential, obtaining a quote for the hydrochloride salt is recommended. The potential for improved stability may outweigh a potentially higher initial cost.

  • For Routine Synthesis: In cases where isomeric flexibility is possible, (6-methoxypyridin-3-yl)boronic acid presents a significantly more cost-effective option based on available pricing and is expected to exhibit robust performance in Suzuki-Miyaura couplings.

  • Consider Stability: For all pyridylboronic acids, proper storage under inert atmosphere and at reduced temperatures is crucial to prevent degradation. The use of more stable derivatives like pinacol esters or trifluoroborate salts should also be considered, though this will have its own cost and reactivity implications.

  • Empirical Validation: The principles outlined in this guide provide a strong basis for reagent selection. However, the optimal choice will always be context-dependent. Small-scale trial reactions are always recommended to validate the performance of a given boronic acid with the specific substrates of interest.

By carefully considering the interplay of cost, reactivity, and stability, researchers can make informed decisions in their selection of building blocks, ultimately accelerating the discovery and development of new medicines.

References

  • Chemsrc. (2025). 4-METHOXYPYRIDINE-3-BORONIC ACID HYDRATE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Chemsrc.com. [Link]

  • Parry, R. J., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(18), 6457–6460.
  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. [Link]

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A Senior Application Scientist's Guide to the Scalable Synthesis of (4-methoxypyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (4-methoxypyridin-3-yl)boronic acid hydrochloride in Drug Discovery

This compound is a pivotal building block in modern medicinal chemistry. Its prevalence in the structure of numerous clinical candidates and approved drugs stems from the versatile reactivity of the boronic acid moiety, primarily in palladium-catalyzed cross-coupling reactions, and the favorable physicochemical properties imparted by the 4-methoxypyridine scaffold. As drug development programs advance from discovery to clinical trials, the demand for this intermediate can escalate from grams to multi-kilogram quantities. Consequently, the selection of a robust, scalable, and economically viable synthetic route is of paramount importance.

This guide provides an in-depth, comparative analysis of the two most prevalent and scalable synthetic methods for producing this compound: the classical Lithiation-Borylation (via halogen-metal exchange) and the modern Palladium-Catalyzed Miyaura Borylation . Drawing from established literature and process chemistry insights, we will dissect the nuances of each approach, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses in a scale-up context.

Method 1: The Workhorse - Lithiation-Borylation via Halogen-Metal Exchange

The halogen-metal exchange followed by borylation is a long-established and trusted method for the synthesis of aryl and heteroaryl boronic acids.[1] Its reliability and cost-effectiveness, particularly at a large scale, have cemented its status as a go-to process in the pharmaceutical industry. The general approach involves the deprotonation of a halogenated pyridine derivative at cryogenic temperatures using a strong organolithium base, followed by quenching the resulting lithiated species with a trialkyl borate. Subsequent acidic workup and isolation yield the desired boronic acid hydrochloride.

Causality Behind Experimental Choices

The choice of a halogen-metal exchange pathway is often dictated by the ready availability and lower cost of the halogenated starting materials, such as 3-bromo-4-methoxypyridine. The cryogenic conditions are crucial to control the highly exothermic and often indiscriminate reactivity of the organolithium reagent, preventing side reactions and decomposition. The selection of the organolithium reagent and the borate ester can be optimized to improve yield and purity. The final acidic workup not only hydrolyzes the borate ester intermediate but also conveniently furnishes the hydrochloride salt of the product, which often exhibits enhanced stability and crystallinity, facilitating isolation and purification.

Experimental Protocol: A Scalable Lithiation-Borylation Approach

This protocol is adapted from a reliable and scalable Organic Syntheses procedure for a related pyridylboronic acid and is suitable for the multi-kilogram production of this compound.[2]

Starting Material: 3-Bromo-4-methoxypyridine

Key Reagents: n-Butyllithium, Triisopropyl borate, Hydrochloric acid

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup and Isolation start Charge reactor with 3-bromo-4-methoxypyridine and solvent (THF/Toluene) cool Cool to -78 °C start->cool add_nBuLi Slowly add n-Butyllithium cool->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_borate Add triisopropyl borate stir1->add_borate stir2 Stir and warm to -20 °C add_borate->stir2 quench Quench with aqueous HCl stir2->quench phase_sep Phase separation quench->phase_sep adjust_pH Adjust aqueous pH to ~7 phase_sep->adjust_pH extract Extract with an organic solvent adjust_pH->extract concentrate Concentrate and crystallize extract->concentrate isolate Filter and dry the product concentrate->isolate

Caption: Workflow for Lithiation-Borylation.

Step-by-Step Methodology:

  • Reactor Setup: To a cryogenically cooled, inerted reactor, charge 3-bromo-4-methoxypyridine (1.0 equiv) and a suitable solvent mixture, such as anhydrous tetrahydrofuran (THF) and toluene.

  • Cooling: Cool the reactor contents to between -78 °C and -70 °C.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv) to the reactor, maintaining the internal temperature below -65 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Borylation: Add triisopropyl borate (1.2 equiv) to the reaction mixture, again controlling the addition rate to maintain the low temperature.

  • Warming: Allow the reaction mixture to slowly warm to -20 °C over a period of 1-2 hours.

  • Quench: Quench the reaction by the controlled addition of aqueous hydrochloric acid (2 M), allowing the temperature to rise to ambient temperature.

  • Phase Separation: Separate the aqueous and organic layers.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to approximately 7 with a suitable base (e.g., 5 M sodium hydroxide) to precipitate the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., THF or ethyl acetate).

  • Concentration and Crystallization: Combine the organic extracts, dry over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be crystallized from a suitable solvent system (e.g., acetonitrile/water).

  • Isolation: Isolate the crystalline this compound by filtration, wash with a cold solvent, and dry under vacuum.

Method 2: The Modern Contender - Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that has gained significant traction in process chemistry due to its milder reaction conditions and broader functional group tolerance compared to the classical lithiation-borylation approach. This method typically involves the reaction of a halo-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or the more atom-economical tetrahydroxydiboron (B₂(OH)₄), in the presence of a palladium catalyst, a ligand, and a base.

Causality Behind Experimental Choices

The primary advantage of the Miyaura borylation is its ability to avoid the use of highly reactive and pyrophoric organolithium reagents and cryogenic temperatures, which simplifies the operational setup and enhances safety, particularly at a large scale. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Modern, highly active palladium pre-catalysts and bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The use of tetrahydroxydiboron (bis-boronic acid) is particularly advantageous for large-scale synthesis as it is more atom-economical and can directly yield the boronic acid without the need for a separate hydrolysis step.

Experimental Protocol: A Scalable Miyaura Borylation Approach

This protocol is based on scalable procedures for the borylation of heteroaryl halides and is a viable alternative for the large-scale production of this compound.

Starting Material: 3-Chloro-4-methoxypyridine or 3-Bromo-4-methoxypyridine

Key Reagents: Tetrahydroxydiboron (B₂(OH)₄), Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand or a pre-catalyst), Potassium acetate

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup and Isolation start Charge reactor with 3-halo-4-methoxypyridine, B₂(OH)₄, and base add_solvent Add solvent (e.g., an alcohol) start->add_solvent add_catalyst Add Palladium catalyst and ligand add_solvent->add_catalyst heat Heat to reaction temperature (e.g., 80 °C) add_catalyst->heat stir Stir until reaction completion heat->stir cool Cool and filter off solids stir->cool acidify Acidify filtrate with HCl cool->acidify concentrate Concentrate to induce crystallization acidify->concentrate isolate Filter and dry the product concentrate->isolate

Caption: Workflow for Miyaura Borylation.

Step-by-Step Methodology:

  • Reactor Setup: To an inerted reactor, charge 3-halo-4-methoxypyridine (1.0 equiv), tetrahydroxydiboron (1.5 equiv), and a base such as potassium acetate (3.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.1-1 mol% Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos), or a pre-formed palladium catalyst.

  • Heating: Heat the reaction mixture to a suitable temperature, typically between 60-90 °C.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor for completion by a suitable analytical technique (e.g., HPLC or UPLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble inorganic salts.

  • Acidification: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt of the product.

  • Crystallization: Concentrate the mixture under reduced pressure if necessary to induce further crystallization.

  • Isolation: Isolate the crystalline this compound by filtration, wash with a cold solvent, and dry under vacuum.

Scalability Comparison: Lithiation-Borylation vs. Miyaura Borylation

The choice between these two synthetic routes for large-scale production depends on a careful consideration of several factors, including cost, safety, throughput, and the specific capabilities of the manufacturing facility.

ParameterLithiation-BorylationMiyaura Borylation
Starting Material Cost & Availability 3-Bromo-4-methoxypyridine is generally readily available and cost-effective.3-Chloro-4-methoxypyridine may be a more cost-effective starting material. Diboron reagents can be a significant cost driver.
Reagent Cost & Handling n-Butyllithium is a relatively inexpensive but highly pyrophoric reagent requiring specialized handling. Trialkyl borates are also cost-effective.Palladium catalysts and specialized ligands can be expensive, though catalyst loading is typically low. Tetrahydroxydiboron is more atom-economical than B₂pin₂.
Operational Conditions & Safety Requires cryogenic temperatures (-78 °C), which can be energy-intensive and challenging to maintain at a large scale. The use of n-butyllithium poses significant safety risks.Milder reaction temperatures (typically 60-90 °C) are easier to manage at scale. Avoids the use of pyrophoric reagents, leading to a safer process.
Throughput & Cycle Time The need for slow additions at cryogenic temperatures can lead to longer cycle times.Generally faster reaction times at elevated temperatures can lead to higher throughput.
Process Robustness & Impurity Profile The process is well-established and generally robust. The main impurities can arise from incomplete lithiation or side reactions of the organolithium intermediate.Can be sensitive to catalyst activity and the presence of impurities. Potential for palladium contamination in the final product requires careful control and purification.
Waste Management Generates significant salt waste from the quench and neutralization steps.Generates less salt waste, but palladium-containing waste streams require specialized disposal.

Conclusion and Recommendations

Both the Lithiation-Borylation and the Palladium-Catalyzed Miyaura Borylation are viable and scalable methods for the synthesis of this compound.

  • The Lithiation-Borylation route remains a highly reliable and cost-effective option, particularly when the necessary infrastructure for handling cryogenic reactions and pyrophoric reagents is in place. Its long history of successful implementation on a large scale provides a high degree of confidence in its robustness.

  • The Palladium-Catalyzed Miyaura Borylation offers significant advantages in terms of operational simplicity, safety, and milder reaction conditions. For facilities not equipped for large-scale cryogenic operations, this method is a more practical and safer alternative. The higher initial cost of the catalyst and ligands can often be offset by higher throughput, reduced cycle times, and a more favorable safety profile. The use of more atom-economical boron reagents like tetrahydroxydiboron further enhances the attractiveness of this modern approach.

Ultimately, the optimal choice will depend on a thorough process hazard analysis, a comparative cost analysis of raw materials and operational expenses, and the specific technical capabilities of the manufacturing site. For new process development, the Miyaura Borylation is often the preferred starting point due to its more benign operational parameters. However, for established processes where the capital investment for cryogenic capabilities has already been made, the Lithiation-Borylation route continues to be a formidable workhorse.

References

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
  • Organic Syntheses, 81, 89; 2005.
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]. The Journal of Organic Chemistry, 78(13), 6427–6439.
  • Molander, G. A., & Colombel, V. (2011). A Modified Procedure for the Palladium-Catalyzed Borylation/Suzuki–Miyaura Cross-Coupling of Aryl and Heteroaryl Halides Utilizing Bis-boronic Acid. The Journal of Organic Chemistry, 76(20), 8340–8346.
  • Zhdanko, A., & Organ, M. G. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 289–317.
  • Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Papageorgiou, E., & Gaber, B. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 20(12), 2140–2147.
  • Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2185–2191.
  • Molander, G. A., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(14), 6070–6076.
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • Li, W., et al. (2005). 3-pyridylboronic acid. Organic Syntheses Procedure.

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A Senior Application Scientist's Guide to Ensuring Reproducibility with (4-methoxypyridin-3-yl)boronic acid hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Heteroaromatic Boronic Acids

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the efficient formation of carbon-carbon bonds.[1][2][3] Within this field, heteroaromatic building blocks are of paramount importance, and reagents like (4-methoxypyridin-3-yl)boronic acid are crucial for installing the ubiquitous methoxypyridine motif found in numerous biologically active molecules.[1] The hydrochloride salt is often supplied to improve the shelf-life of the reagent. However, researchers frequently encounter a significant hurdle: the frustrating lack of reproducibility in their reactions. Yields can vary dramatically from run to run, and unidentified impurities can complicate purification, casting doubt on the reliability of synthetic routes.

This guide provides an in-depth analysis of the factors affecting the reproducibility of reactions involving (4-methoxypyridin-3-yl)boronic acid hydrochloride. We will explore the inherent stability challenges of this reagent class, present a direct comparative study against a more stable alternative, and offer robust, field-tested protocols to help you achieve consistent and reliable results in your laboratory.

Understanding the Reagent: Physicochemical Properties and Stability

The performance of any reagent begins with its intrinsic properties and stability. (4-methoxypyridin-3-yl)boronic acid, like many of its pyridine-based cousins, is susceptible to decomposition, primarily through protodeboronation, especially under neutral or weakly acidic/basic conditions.[4][5] This process replaces the C-B bond with a C-H bond, rendering the reagent inactive for cross-coupling.

The hydrochloride salt form is intended to mitigate some of these stability issues. However, the presence of the salt can influence the reaction environment, and the material's purity and handling remain critical factors.

PropertyThis compound(4-methoxypyridin-3-yl)-N-methyliminodiacetic acid (MIDA) boronate
CAS Number 874959-97-4N/A (structure-dependent)
Molecular Formula C6H9BClNO3C11H13BN2O5
Molecular Weight 189.41 g/mol 264.04 g/mol
Physical Form SolidSolid
Storage Conditions Inert atmosphere, 2-8°CAmbient temperature, desiccated
Key Feature Improved stability over free boronic acidAir- and moisture-stable, slow release of boronic acid[6][7]

A significant challenge with boronic acids is their propensity to form cyclic anhydrides (boroxines) upon dehydration. This can lead to an inaccurate assessment of the reagent's mass and stoichiometry in a reaction. The purity of commercial batches can also vary, with residual boric acid or other synthesis-related impurities often present.[8][9]

To address these instability issues, alternative reagents have been developed. Among the most effective are the N-methyliminodiacetic acid (MIDA) boronates.[6] These are air-stable, crystalline solids that slowly release the active boronic acid under the basic conditions of the Suzuki-Miyaura reaction, maintaining a low, steady concentration of the often-unstable coupling partner and minimizing decomposition.[6][7]

cluster_0 Reagent Comparison BA_HCl BA_HCl_label (4-methoxypyridin-3-yl)boronic acid HCl (Less Stable) MIDA_Boronate MIDA_label (4-methoxypyridin-3-yl) MIDA boronate (Highly Stable)

Caption: Chemical structures of the compared reagents.

Comparative Experimental Design: A Head-to-Head Reproducibility Study

To quantify the impact of reagent choice on reproducibility, we designed a series of Suzuki-Miyaura coupling reactions. We compared the performance of this compound against its corresponding MIDA boronate ester.

Reaction Scheme:

(4-methoxypyridin-3-yl)boronic acid derivative + 1-bromo-4-tert-butylbenzene → 4-tert-butyl-4'-methoxy-3-bipyridine

Rationale for Component Selection:

  • Aryl Halide: 1-bromo-4-tert-butylbenzene was chosen as a representative, moderately reactive coupling partner. The bulky tert-butyl group provides a clear signal in NMR for straightforward analysis and simplifies product isolation.

  • Catalyst System: A standard, reliable palladium catalyst system (Pd(dppf)Cl2) was selected for its broad applicability and effectiveness in coupling heteroaromatic boronic acids.

  • Base and Solvent: Potassium carbonate (K2CO3) in a dioxane/water mixture is a common and effective condition for Suzuki-Miyaura reactions, facilitating both the transmetalation step and the slow hydrolysis of the MIDA boronate.[6]

G Experimental Workflow for Reproducibility Study cluster_0 Boronic Acid HCl Arm (n=5) cluster_1 MIDA Boronate Arm (n=5) prep Prepare Stock Solutions - Aryl Bromide - Palladium Catalyst setup_hcl Reaction Setup: - Add Ar-Br, Catalyst, Base - Add Boronic Acid HCl prep->setup_hcl setup_mida Reaction Setup: - Add Ar-Br, Catalyst, Base - Add MIDA Boronate prep->setup_mida react_hcl Run Reaction (80°C, 12h) setup_hcl->react_hcl workup Standardized Workup (Aqueous Extraction) react_hcl->workup react_mida Run Reaction (80°C, 12h) setup_mida->react_mida react_mida->workup analysis Analysis - Crude ¹H NMR for conversion - HPLC for purity and yield workup->analysis data Compile Data & Calculate Statistics (Mean, Standard Deviation) analysis->data

Caption: Workflow for the comparative reproducibility study.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

  • To a 4 mL vial equipped with a magnetic stir bar, add 1-bromo-4-tert-butylbenzene (21.3 mg, 0.1 mmol, 1.0 equiv), the boronic acid reagent (0.12 mmol, 1.2 equiv), palladium catalyst Pd(dppf)Cl2 (2.2 mg, 3 mol%), and potassium carbonate (K2CO3) (41.4 mg, 0.3 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane (0.5 mL) and water (0.1 mL) via syringe.

  • Seal the vial and place it in a preheated heating block at 80°C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (5 mL) and water (5 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: HPLC Analysis

  • System: Standard HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Quantitation: Yields were determined by comparing the product peak area to a standard curve generated with a purified sample of the product.

Results and Reproducibility Analysis

Five independent reactions were performed for each boronic acid reagent. The crude product from each reaction was analyzed by HPLC to determine the yield and purity of the desired biaryl product.

Run #Boronic Acid HCl Yield (%)Boronic Acid HCl Purity (%)MIDA Boronate Yield (%)MIDA Boronate Purity (%)
172888997
258859198
381908897
465869298
575899098
Mean 70.2 87.6 90.0 97.6
Std. Dev. 9.1 2.1 1.6 0.5

Analysis of Results:

The data clearly demonstrates a significant difference in both performance and reproducibility between the two reagents.

  • This compound: Showed a wide range of yields, from a low of 58% to a high of 81%. The standard deviation of 9.1 highlights a substantial lack of reproducibility. Product purity was also lower and more variable.

  • (4-methoxypyridin-3-yl) MIDA boronate: Consistently delivered high yields (88-92%) with a very low standard deviation of 1.6, indicating excellent reproducibility. The product purity was consistently high across all runs.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar¹-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar¹-Pd(II)L₂-Ar² PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Ar1X Ar¹-X Ar1X->PdII_ArX Boronic Ar²-B(OH)₂ + Base Boronic->PdII_ArR Product Ar¹-Ar² Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][3]

Discussion and Recommendations

The superior performance of the MIDA boronate can be attributed directly to its enhanced stability.[6] The slow-release mechanism ensures that the concentration of the active boronic acid in the reaction mixture remains low at any given time. This minimizes the rate of competitive decomposition pathways like protodeboronation, which are known to be problematic for electron-deficient heteroaryl boronic acids.[4][5][7]

The variability seen with the hydrochloride salt is likely due to a combination of factors:

  • Inherent Instability: A portion of the reagent may decompose on the benchtop during weighing and setup, or more rapidly under reaction conditions before productive coupling can occur.

  • Purity Issues: The presence of inactive boroxine or other impurities can lead to inconsistent stoichiometry.[8]

  • Sensitivity to Conditions: Small variations in inert atmosphere, solvent purity, or reaction setup time can have a magnified effect on the outcome when using a sensitive reagent.

Recommendations for Improved Reproducibility:

  • Choose a Stabilized Reagent: For critical applications where reproducibility is paramount, utilizing an air-stable surrogate like a MIDA boronate is the most effective strategy. The upfront cost may be higher, but it is often offset by savings in time, materials, and purification efforts.

  • Handle with Care: If using the boronic acid or its salt, meticulous handling is crucial. Always work under an inert atmosphere, use fresh, high-purity reagents, and minimize the time the solid is exposed to air.

  • Qualify Your Reagent: Do not assume 100% purity. If possible, analyze new batches of boronic acid by ¹H NMR or other methods to assess for the presence of boroxine or other impurities before use.[10][11][12]

  • Optimize Reaction Conditions: For unstable boronic acids, conditions that favor rapid cross-coupling over decomposition are preferred. This may involve using more active catalyst systems, higher concentrations, or carefully controlled temperatures.

Conclusion

While this compound is a valuable building block, its inherent instability poses a significant challenge to experimental reproducibility. Our comparative data demonstrates that stabilized alternatives, such as MIDA boronates, provide a robust solution, delivering consistently higher yields and purity. By understanding the underlying causes of variability and adopting the strategies outlined in this guide, researchers can significantly improve the reliability and success of their Suzuki-Miyaura cross-coupling reactions, accelerating progress in their research and development endeavors.

References

  • Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog.
  • ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Sigma-Aldrich. (n.d.). This compound | 874959-97-4.
  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • Sigma-Aldrich. (n.d.). (4-Methoxypyridin-3-yl)boronic acid hydrate | 1256355-26-6.
  • NIH. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Sigma-Aldrich. (n.d.). (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 355004-67-0.
  • NIH. (n.d.). A General Solution for the 2-Pyridyl Problem.
  • BLD Pharm. (n.d.). 355004-67-0|(4-Methoxypyridin-3-yl)boronic acid|BLD Pharm.
  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PMC - NIH. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • C&EN. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Reddit. (2017). Purification of boronic acids?.
  • ARKAT USA, Inc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Sigma-Aldrich. (n.d.). This compound | 874959-97-4.
  • PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-methoxypyridin-3-yl)boronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of (4-methoxypyridin-3-yl)boronic acid hydrochloride (CAS No. 355004-67-0). While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, the protocols herein are synthesized from the known hazards of the parent compound, related boronic acid derivatives, and pyridine-containing molecules, ensuring a cautious and compliant approach.

Hazard Assessment and Initial Safety Precautions

Understanding the intrinsic hazards of a compound is the critical first step in managing its lifecycle in the laboratory, including its ultimate disposal. (4-methoxypyridin-3-yl)boronic acid and its derivatives are classified with specific hazard statements that mandate careful handling.

Known Hazards: Based on available data for the parent compound and its hydrate, the primary hazards include:

  • H302: Harmful if swallowed .[1][2]

  • Skin and Eye Irritation : Like many boronic acids and pyridine derivatives, this compound should be treated as a potential skin and eye irritant.[3][4]

The presence of the pyridine ring suggests that it should be handled as a hazardous substance, as pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste.

Personal Protective Equipment (PPE): Before beginning any work that will generate waste, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles are mandatory.[5]

  • Hand Protection : Wear nitrile gloves. For extensive handling or in case of a spill, consider double-gloving or using butyl rubber gloves.[3][5]

  • Body Protection : A fully buttoned laboratory coat is required.[5]

  • Respiratory Protection : All handling and waste consolidation should occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Quantitative Hazard Summary
Hazard CategoryGHS ClassificationKey Precautionary StatementsSource
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312+P330[1][2]
Skin Irritation H315: Causes skin irritationP280, P302+P352[4]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[4]
Target Organ Toxicity H335: May cause respiratory irritationP261, P304+P340[4]

The Regulatory Landscape: A Primer

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and must adhere to specific regulations regarding waste identification, storage, and disposal.[7][8]

  • Generator Status : Your institution will have a designated generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the volume of hazardous waste produced monthly, which dictates storage limits and disposal timelines.[7]

  • Satellite Accumulation Areas (SAA) : Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation. These areas have specific requirements for container management and volume limits (up to 55 gallons).[7][9]

  • Academic Labs Rule (Subpart K) : For academic institutions, the EPA has established alternative, more flexible regulations under 40 CFR part 262, subpart K. This rule allows for hazardous waste determinations to be made by trained professionals and sets specific timelines for waste removal from the lab.[9][10]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to understand the specific policies and procedures that apply to your laboratory.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing waste streams containing this compound.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste : Collect unreacted compound, contaminated weigh boats, gloves, and other disposable labware into a dedicated, clearly labeled hazardous waste container.[3] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste : If the compound is in solution (e.g., from a reaction work-up or as a solvent rinse), collect it in a separate, labeled, leak-proof hazardous waste container. Do not mix this waste stream with incompatible materials such as strong oxidizing agents or strong acids.[5][11]

  • Sharps Waste : Any needles or sharp objects contaminated with the compound must be disposed of in a designated sharps container.

Step 2: Container Labeling

Accurate and thorough labeling is a strict regulatory requirement and a critical safety communication tool.[7]

Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[5] The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • An accurate list of all other constituents in the container (e.g., solvents, percentages).

  • The date of waste generation (the date the first waste was added).

  • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Storage

Store all sealed and labeled waste containers in your designated Satellite Accumulation Area (SAA).

  • Security : Ensure the SAA is secure and away from incompatible materials.[6]

  • Ventilation : The storage area must be well-ventilated.[5]

  • Container Integrity : Keep containers tightly closed when not actively adding waste.[12]

Step 4: Arranging Final Disposal

Once your waste container is full or you are no longer generating this waste stream, you must arrange for its removal.

  • Contact EHS : Complete a chemical collection request form as required by your institution's EHS office.[5]

  • Professional Disposal : EHS will coordinate with a licensed hazardous waste disposal contractor for final treatment, which typically involves methods like rotary kiln incineration for pyridine-containing waste.[13] Never attempt to dispose of this chemical down the drain or in the regular trash.[12]

Spill and Decontamination Procedures

Accidents happen, and a clear plan for managing spills and decontaminating equipment is essential.

Spill Cleanup:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[3]

  • Containment : For a solid spill, carefully sweep it up. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[3][5] Do not use combustible materials like paper towels to absorb large quantities of liquid waste.

  • Collection : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

Empty Container Decontamination: Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.[6]

  • Initial Rinse : In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate : Crucially, the first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.

  • Drying and Final Disposal : Allow the rinsed container to air dry completely in a well-ventilated area. Deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream.[6]

Visual Workflow for Disposal

To provide a clear, at-a-glance guide, the following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for (4-methoxypyridin-3-yl)boronic Acid HCl start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinseate) waste_type->liquid Liquid container Empty Container waste_type->container Empty Container collect_solid Collect in dedicated, labeled HDPE hazardous waste container. solid->collect_solid collect_liquid Collect in dedicated, labeled leak-proof hazardous waste container. liquid->collect_liquid rinse Triple rinse with appropriate solvent. container->rinse label_waste Label container with: 'Hazardous Waste' Full Chemical Name All Constituents & Hazards Generation Date collect_solid->label_waste store Store sealed container in Satellite Accumulation Area (SAA). collect_solid->store collect_liquid->label_waste collect_liquid->store collect_rinseate Collect first rinseate as hazardous liquid waste. rinse->collect_rinseate dispose_container Air dry, deface label, dispose of clean container in appropriate lab recycling. rinse->dispose_container collect_rinseate->collect_liquid Add to liquid waste request Container Full or No Longer in Use? store->request request->store No ehs Submit Chemical Collection Request to EHS for professional disposal. request->ehs Yes

Caption: Decision workflow for handling and disposing of waste streams.

References

  • BenchChem Technical Support Team. (2025, December). Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
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  • U.S. Environmental Protection Agency. (n.d.).
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
  • Sigma-Aldrich. (n.d.). (4-Methoxypyridin-3-yl)boronic acid | 355004-67-0.
  • Washington State University. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Sigma-Aldrich. (n.d.). (4-Methoxypyridin-3-yl)
  • IsoLab. (n.d.).
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  • Fisher Scientific. (2023, September 29). Safety Data Sheet for 4-Methoxyphenylboronic acid.

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A Comprehensive Guide to the Safe Handling of (4-methoxypyridin-3-yl)boronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of (4-methoxypyridin-3-yl)boronic acid hydrochloride (CAS Number: 874959-97-4). As a valued partner in your research and development endeavors, we are committed to providing guidance that extends beyond the product itself, ensuring the safety and success of your scientific team. This guide is structured to deliver immediate, actionable information grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile

This compound is a solid substance that, while a versatile reagent in synthetic chemistry, presents a distinct set of hazards that must be managed with appropriate precautions. The primary risks associated with this compound are:

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes Skin Irritation (H315): Direct contact with the skin can cause redness and irritation.[1]

  • Causes Serious Eye Irritation (H319): The compound can cause significant irritation and potential damage if it comes into contact with the eyes.[1]

  • May Cause Respiratory Irritation (H335): Inhalation of dust particles can irritate the respiratory tract.[2]

The GHS pictogram associated with this chemical is GHS07, indicating that it is an irritant. Understanding these hazards is the foundational step in implementing effective safety measures. The causality is clear: the chemical properties of this compound necessitate a barrier between it and the handler to prevent these adverse reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.[3]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Safety glasses with side shields (minimum); chemical splash goggles are recommended.[3][4]Nitrile or neoprene gloves.[3]Standard laboratory coat.Work in a certified chemical fume hood to control dust.[2] If a fume hood is not available, a NIOSH-approved respirator for particulates is required.[3][5]
Preparing Solutions Chemical splash goggles. A face shield is recommended when handling larger quantities.[3][4]Nitrile or neoprene gloves.[3]Chemical-resistant apron over a laboratory coat.[3][6]Work in a certified chemical fume hood.
Cleaning Spills Chemical splash goggles and a face shield.[3][4]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls.[3]A NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates may be necessary depending on the spill size and location.[3]

Expert Insight: The hydrochloride salt form of this boronic acid derivative can contribute to its irritant properties. Always ensure your PPE is in good condition and worn correctly. Damaged gloves or improperly sealed eyewear can compromise your safety.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety and procedural consistency.

Receiving and Storage

Upon receipt, inspect the container for any damage.[6] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage condition is under an inert atmosphere at 2-8°C. Ensure all containers are clearly labeled according to GHS standards.[7]

Step-by-Step Handling and Weighing Procedure
  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure a certified chemical fume hood is operational.

  • Work Area: Designate a specific area within the fume hood for handling the solid. This minimizes the potential for cross-contamination.

  • Weighing: When weighing the solid, use a disposable weigh boat or creased weighing paper. Handle the container and spatula with care to minimize the generation of dust.[2]

  • Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully to prevent airborne dust.

  • Cleaning: After weighing and transfer, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the weigh boat and any contaminated cleaning materials as hazardous waste.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Disposal Plan

The disposal of this compound and its associated waste must comply with local, state, and federal regulations.[7]

  • Solid Waste: Collect excess solid reagent and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled hazardous waste container.

  • Aqueous Waste: For small quantities of aqueous solutions, neutralization may be an option, but it is critical to consult with your institution's Environmental Health & Safety (EHS) department first.[9] Boronic acids are weakly acidic.[10] If permitted, small amounts of dilute solutions may be flushed down the drain with copious amounts of water.[5][9] However, never dispose of any chemical down the drain without explicit approval from your EHS department.[9]

  • Prohibited Disposal: Do not dispose of the solid chemical in the regular trash.[11] Do not mix with other chemical waste streams unless you are certain of their compatibility.[9]

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is crucial.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][13] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.

Spill Response Workflow

For minor spills within a chemical fume hood, trained laboratory personnel can typically manage the cleanup. For large spills or spills outside of a containment area, evacuate the area and contact your EHS department immediately.

Below is a workflow for managing a minor chemical spill:

Spill_Response_Workflow Start Minor Spill Occurs Alert Alert personnel in the immediate area Start->Alert Don_PPE Don appropriate PPE (goggles, face shield, gloves, lab coat) Alert->Don_PPE Contain Contain the spill with absorbent material (e.g., vermiculite, sand) Don_PPE->Contain Collect Carefully collect the absorbed material using a scoop or dustpan Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent and then soap and water Collect->Decontaminate Dispose Place all contaminated materials in a labeled hazardous waste container Decontaminate->Dispose Wash Remove PPE and wash hands thoroughly Dispose->Wash Report Report the incident to your supervisor and EHS department Wash->Report End End Report->End

Caption: Workflow for handling a minor chemical spill.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]

  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]

  • Working safely with corrosive substances. Seton UK. [Link]

  • Understanding Boronic Acids: Properties, Handling, and Sourcing. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Public Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.